Trifluoroalanine
Description
Properties
Molecular Formula |
C3H4F3NO2 |
|---|---|
Molecular Weight |
143.06 g/mol |
IUPAC Name |
(2S)-2-amino-3,3,3-trifluoropropanoic acid |
InChI |
InChI=1S/C3H4F3NO2/c4-3(5,6)1(7)2(8)9/h1H,7H2,(H,8,9)/t1-/m0/s1 |
InChI Key |
HMJQKIDUCWWIBW-SFOWXEAESA-N |
Isomeric SMILES |
[C@H](C(=O)O)(C(F)(F)F)N |
Canonical SMILES |
C(C(=O)O)(C(F)(F)F)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of Trifluoroalanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of trifluoroalanine, a fluorinated analog of the amino acid alanine (B10760859). Its unique electronic properties, owing to the presence of the trifluoromethyl group, make it a valuable tool in biochemical research and drug discovery. This document details its physicochemical characteristics, spectroscopic profile, synthesis, and biological significance, presenting quantitative data in structured tables and outlining key experimental methodologies.
Chemical and Physical Properties
This compound is a non-proteinogenic amino acid characterized by the substitution of the three protons on the methyl group of alanine with fluorine atoms. This substitution significantly alters its steric and electronic properties, influencing its reactivity and interactions within biological systems.
Physicochemical Data
The key physicochemical properties of 3,3,3-Trifluoro-DL-alanine are summarized in the table below. It is important to distinguish between experimentally determined and computationally predicted values.
| Property | Value | Source | Notes |
| Molecular Formula | C₃H₄F₃NO₂ | --INVALID-LINK--[1] | - |
| Molecular Weight | 143.06 g/mol | --INVALID-LINK--[1] | - |
| Melting Point | 231-234 °C (decomposes) | --INVALID-LINK--[2][3], --INVALID-LINK--[4] | Lit. value. |
| Boiling Point | 227.9 ± 40.0 °C | --INVALID-LINK--[5] | Predicted value. |
| Density | 1.536 ± 0.06 g/cm³ | --INVALID-LINK--[5] | Predicted value. |
| pKa | 0.81 ± 0.10 | --INVALID-LINK--[5] | Predicted value for the carboxylic acid group. |
| Solubility | Slightly soluble in water.[4] | --INVALID-LINK--[4] | Quantitative data in various solvents is limited. For similar small amino acids, solubility in alcohols is generally lower than in water.[6][7] Solubility in DMSO and DMF can be expected for peptide synthesis applications.[8] |
| Appearance | Off-white solid.[4] | --INVALID-LINK--[4] | - |
Chemical Identifiers
| Identifier Type | Value | Source |
| IUPAC Name | 2-amino-3,3,3-trifluoropropanoic acid | --INVALID-LINK--[1] |
| CAS Number | 17463-43-3 (for DL-form) | --INVALID-LINK--[9] |
| SMILES | C(C(=O)O)(C(F)(F)F)N | --INVALID-LINK--[1] |
| InChI | InChI=1S/C3H4F3NO2/c4-3(5,6)1(7)2(8)9/h1H,7H2,(H,8,9) | --INVALID-LINK--[1] |
| InChIKey | HMJQKIDUCWWIBW-UHFFFAOYSA-N | --INVALID-LINK--[1] |
Experimental Protocols
Synthesis of Racemic 3,3,3-Trifluoroalanine
A facile synthesis of racemic 3,3,3-trifluoroalanine has been reported, and a general workflow is depicted below.[10] A variety of synthetic routes exist, often starting from ethyl trifluoropyruvate.[11] One common method involves the formation of an intermediate, which is then hydrolyzed to yield the final amino acid.
Caption: General workflow for the synthesis of 3,3,3-trifluoroalanine.
Detailed Protocol for Stereoselective Synthesis:
A highly stereoselective synthesis of non-racemic 3,3,3-trifluoroalanine has been described based on the reduction of a chiral sulfinimine derived from ethyl trifluoropyruvate.[11]
Materials:
-
Ethyl trifluoropyruvate
-
Chiral iminophosphorane
-
Reducing agent (e.g., 9-BBN or DIBAH)
-
Benzene (freshly distilled)
-
Tetrahydrofuran (THF, freshly distilled)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
DOWEX-50W ion-exchange resin
Procedure:
-
Formation of the Sulfinimine: To a solution of the chiral iminophosphorane in freshly distilled benzene, add ethyl trifluoropyruvate dropwise. The mixture is warmed to approximately 40°C for about 2 hours. The solvent is then evaporated.
-
Reduction: The crude sulfinimine is redissolved in freshly distilled THF and cooled to -70°C. A solution of the reducing agent (e.g., 1.0 M DIBAH in n-hexane) is added dropwise with stirring. The reaction is monitored for completion (typically 15 minutes).
-
Hydrolysis: The crude product from the reduction is redissolved in concentrated HCl and stirred overnight at reflux.
-
Purification: The reaction mixture is diluted with water and washed with diethyl ether. The aqueous phase is then subjected to ion-exchange chromatography using DOWEX-50W to isolate the pure this compound.
NMR Spectroscopy
¹H and ¹⁹F NMR Analysis:
NMR spectroscopy is a critical tool for the characterization of this compound. Due to the presence of the CF₃ group, both ¹H and ¹⁹F NMR are highly informative.
Sample Preparation:
-
Dissolve a small amount of 3,3,3-trifluoroalanine in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
For quantitative analysis, a known amount of an internal standard can be added.
-
Transfer the solution to an NMR tube.
Instrumental Parameters (General):
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.[12]
-
¹H NMR:
-
Observe the proton signals, paying close attention to the alpha-proton, which will be coupled to the fluorine atoms.
-
Typical chemical shifts and coupling constants should be recorded.
-
-
¹⁹F NMR:
-
Observe the fluorine signal, which is expected to be a singlet due to the equivalence of the three fluorine atoms.
-
The chemical shift of the CF₃ group is highly sensitive to the electronic environment.[12]
-
Mass Spectrometry
Mass spectrometry is employed to confirm the molecular weight and elemental composition of this compound.
Sample Preparation:
-
Dissolve the sample in a suitable solvent compatible with the ionization technique (e.g., a mixture of water and acetonitrile (B52724) with a small amount of formic acid for electrospray ionization).[13]
-
For accurate mass measurements, a calibration standard is used.
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is used to obtain accurate mass data.
-
Electrospray ionization (ESI) is a common technique for analyzing amino acids.
Biological Significance and Applications
This compound is a potent inhibitor of several pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, making it a valuable tool for studying enzyme mechanisms and a potential lead for drug development.
Mechanism of Enzyme Inhibition
This compound acts as a suicide substrate for enzymes such as alanine racemase and O-acetylserine sulfhydrylase (OASS).[14][15][16][17][18] The generally accepted mechanism involves the formation of a reactive intermediate that covalently modifies the enzyme, leading to irreversible inhibition.
Caption: Mechanism of enzyme inhibition by this compound.
This inhibition mechanism has been studied in detail for bacterial enzymes, highlighting the potential of this compound derivatives as antimicrobial agents. The inactivation of O-acetylserine sulfhydrylase, an enzyme essential for cysteine biosynthesis in bacteria and plants, presents a promising target for novel antibiotics.[14][15][16][17][18]
Conclusion
3,3,3-Trifluoroalanine is a synthetic amino acid with distinct chemical and physical properties that make it a valuable probe in chemical biology and a lead compound in drug discovery. Its ability to irreversibly inhibit key bacterial enzymes underscores its potential as an antimicrobial agent. Further research into its derivatives and their biological activities is warranted to explore its full therapeutic potential. This guide provides a foundational understanding of its core properties to aid researchers in their scientific endeavors.
References
- 1. 3,3,3-Trifluoroalanine | C3H4F3NO2 | CID 2734920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,3,3-Trifluoro- DL -alanine 98 17463-43-3 [sigmaaldrich.com]
- 3. 3,3,3-トリフルオロ-DL-アラニン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3,3,3-TRIFLUORO-DL-ALANINE CAS#: 10065-69-7 [m.chemicalbook.com]
- 5. 3,3,3-Trifluoro-DL-alanine One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. A simple synthesis of 3,3,3-trifluoroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Peptidoglycan-Targeted [18F]3,3,3-Trifluoro-d-alanine Tracer for Imaging Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of O-acetylserine sulfhydrylase by fluoroalanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Inhibition of O-acetylserine sulfhydrylase by fluoroalanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Enzymatic Synthesis of Trifluoroalanine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into amino acids can dramatically alter their physicochemical properties, making them valuable tools in drug discovery, protein engineering, and metabolic studies. 3,3,3-Trifluoroalanine (F3Ala), a non-canonical amino acid, is of particular interest due to the strong electron-withdrawing nature of the trifluoromethyl group. The stereoselective synthesis of its enantiomers is crucial for their application. This technical guide provides an in-depth overview of the enzymatic methods for producing trifluoroalanine enantiomers, focusing on key enzymes, reaction pathways, quantitative data, and detailed experimental protocols.
Dehydrogenase-Catalyzed Asymmetric Synthesis
Recent advancements have demonstrated the efficacy of dehydrogenases in the stereoselective synthesis of both mono- and trifluorinated alanine (B10760859) enantiomers from their corresponding keto-acid precursors.[1][2][3][4][5] This approach offers high yields and excellent enantiomeric excess.
Synthesis of (R)- and (S)-Trifluoroalanine
A study has successfully employed two distinct dehydrogenases for the production of the (R) and (S) enantiomers of this compound from 3,3,3-trifluoropyruvate (F3Pyr).[1][3][4][5]
-
(R)-Trifluoroalanine: Alanine dehydrogenase from Vibrio proteolyticus (VpALD), a NAD⁺-dependent enzyme, has been shown to catalyze the reductive amination of F3Pyr to yield (R)-F3Ala.[1][2]
-
(S)-Trifluoroalanine: Diaminopimelate dehydrogenase from Symbiobacterium thermophilum (StDAPDH), a NADP⁺-dependent enzyme, exhibits substrate promiscuity and can convert F3Pyr into (S)-F3Ala.[1][2]
These enzymatic reactions are coupled with a cofactor regeneration system, which is essential for driving the reaction to completion and improving the overall yield. A formate (B1220265) dehydrogenase (FDH) from Pseudomonas sp. 101 is used to regenerate the required NADH or NADPH by oxidizing formate to carbon dioxide.[1][3][4][5]
Quantitative Data for Dehydrogenase-Catalyzed Synthesis
The following table summarizes the quantitative data for the synthesis of fluorinated alanine enantiomers using the dehydrogenase-based enzymatic cascade.
| Enzyme | Substrate | Product | Yield | Enantiomeric Excess (ee) | Final Concentration | Reference |
| VpALD & PseFDH (NAD⁺) | 3-Fluoropyruvate | (R)-3-Fluoroalanine | >85% | 100% | 20 mM | [1] |
| StDAPDH & PseFDH (NADP⁺) | 3-Fluoropyruvate | (S)-3-Fluoroalanine | >85% | 100% | 18 mM | [1] |
| VpALD & PseFDH (NAD⁺) | Trifluoropyruvate | (R)-Trifluoroalanine | Reported | Not specified | Not specified | [1][3] |
| StDAPDH & PseFDH (NADP⁺) | Trifluoropyruvate | (S)-Trifluoroalanine | Reported | Not specified | Not specified | [1][3] |
Signaling Pathways and Experimental Workflows
The enzymatic cascade for the synthesis of this compound enantiomers can be visualized as follows:
Caption: Enzymatic cascade for the synthesis of (R)- and (S)-trifluoroalanine.
Experimental Protocol for Dehydrogenase-Catalyzed Synthesis
The following is a representative protocol based on the published literature for the enzymatic synthesis of fluorinated alanines.[1]
1. Enzyme Preparation:
-
The genes for VpALD, StDAPDH, and PseFDH are cloned into expression vectors and transformed into a suitable host (e.g., E. coli).
-
Protein expression is induced, and the cells are harvested.
-
The enzymes are purified using standard chromatographic techniques (e.g., affinity chromatography).
2. Reaction Mixture Composition:
-
Buffer: 100 mM Tris-HCl, pH 8.0
-
Substrate: 20 mM 3,3,3-trifluoropyruvate
-
Ammonium Source: 1 M NH₄Cl
-
Cofactor: 1 mM NAD⁺ (for VpALD) or NADP⁺ (for StDAPDH)
-
Regeneration Substrate: 100 mM Sodium Formate
-
Enzymes:
-
0.5 mg/mL of VpALD or StDAPDH
-
0.2 mg/mL of PseFDH
-
3. Reaction Conditions:
-
The reaction is carried out in a total volume of 1 mL.
-
The mixture is incubated at 30°C with gentle agitation.
-
The reaction progress is monitored over time (e.g., 12-24 hours).
4. Product Analysis:
-
The formation of this compound is monitored using ¹⁹F-NMR spectroscopy.
-
The enantiomeric excess is determined by chiral chromatography (e.g., HPLC with a chiral column) after derivatization of the product.
Transaminase-Based Synthesis
Transaminases (TAs), particularly ω-transaminases, are another important class of enzymes for the asymmetric synthesis of chiral amines and amino acids.[6][7] They catalyze the transfer of an amino group from a donor molecule to a keto-acid acceptor.[6] While the synthesis of (R)-3-fluoroalanine using a ω-transaminase from Vibrio fluvialis has been reported[8], specific examples for the synthesis of this compound enantiomers are less documented in the readily available literature. However, the general principle can be applied.
General Reaction Scheme
The general mechanism for a transaminase-catalyzed reaction is a two-step ping-pong bi-bi mechanism involving a pyridoxal-5'-phosphate (PLP) cofactor.[6][7]
Caption: General mechanism of a transaminase-catalyzed reaction.
Considerations for this compound Synthesis
For the synthesis of this compound, a suitable ω-transaminase with activity towards 3,3,3-trifluoropyruvate would be required. The choice of the amino donor is also critical, as it can influence the reaction equilibrium and potential product inhibition.
Other Enzymatic Approaches
Phenylalanine Ammonia (B1221849) Lyases (PALs)
Phenylalanine ammonia lyases (PALs) catalyze the reversible addition of ammonia to α,β-unsaturated carboxylates.[9][10] While primarily used for the synthesis of phenylalanine analogs, engineered PALs could potentially be developed to accept substrates that could lead to the formation of this compound, although this has not been extensively reported.
Conclusion
The enzymatic synthesis of this compound enantiomers is a rapidly developing field with significant potential for the efficient and stereoselective production of this valuable non-canonical amino acid. Dehydrogenase-based systems with cofactor regeneration have been shown to be particularly effective, providing high yields and excellent enantiomeric purity. While other enzyme classes such as transaminases and ammonia lyases offer promising avenues, further research and enzyme engineering are needed to optimize their application for this compound synthesis. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this area.
References
- 1. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Transaminases for Green Chemistry: Recent Progress and Future Prospects [mbl.or.kr]
- 7. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ammonia lyases and aminomutases as biocatalysts for the synthesis of α-amino and β-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenylalanine ammonia lyase catalyzed synthesis of amino acids by an MIO-cofactor independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of 3,3,3-Trifluoroalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3,3-Trifluoroalanine (TFAla) is a fluorinated analog of the amino acid alanine (B10760859) with significant biological activity, primarily acting as a potent inhibitor of several pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. Its unique mechanism of action, known as "suicide inhibition," has garnered interest in its potential as an antimicrobial agent and as a tool for studying enzyme mechanisms. This technical guide provides an in-depth overview of the biological activity of 3,3,3-trifluoroalanine, with a focus on its enzymatic inhibition, mechanism of action, and applications in research and development. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows.
Introduction
The strategic incorporation of fluorine into biologically active molecules is a well-established strategy in drug discovery to modulate their physicochemical and pharmacological properties. 3,3,3-Trifluoroalanine, a non-proteinogenic amino acid, serves as a compelling example of this approach. Its primary biological significance lies in its ability to irreversibly inactivate a range of PLP-dependent enzymes, which are crucial for various metabolic pathways in both prokaryotes and eukaryotes. This guide will explore the core aspects of TFAla's biological activity, providing a comprehensive resource for researchers in the fields of enzymology, microbiology, and medicinal chemistry.
Mechanism of Action: Suicide Inhibition of PLP-Dependent Enzymes
The principal mechanism by which 3,3,3-trifluoroalanine exerts its biological effect is through the suicide inactivation of pyridoxal phosphate (PLP)-dependent enzymes.[1][2] This process involves the enzyme's own catalytic machinery converting the inert substrate analog into a highly reactive species that covalently modifies and irreversibly inactivates the enzyme.
The inactivation pathway can be summarized as follows:
-
Schiff Base Formation: 3,3,3-Trifluoroalanine initially forms a Schiff base with the PLP cofactor at the enzyme's active site.
-
HF Elimination: The enzyme's catalytic base facilitates the elimination of a molecule of hydrogen fluoride (B91410) (HF) from the trifluoromethyl group.
-
Formation of a Reactive Intermediate: This elimination reaction generates a highly electrophilic β,β-difluoro-α,β-unsaturated imine intermediate.
-
Nucleophilic Attack: A nucleophilic residue within the enzyme's active site, such as a lysine (B10760008) or tyrosine, attacks the reactive intermediate.[3][4]
-
Covalent Adduct Formation: This nucleophilic attack results in the formation of a stable, covalent adduct between the inhibitor and the enzyme, leading to irreversible inactivation.[1]
Quantitative Data on Enzyme Inhibition
The inhibitory potency of 3,3,3-trifluoroalanine has been quantified against several enzymes, most notably alanine racemase, a key enzyme in bacterial cell wall synthesis.
| Enzyme | Organism | Parameter | Value | Reference(s) |
| Alanine Racemase | Salmonella typhimurium | Ki | 65 ± 10 mM | [5] |
| kinact | 0.08 ± 0.02 min-1 | [5] | ||
| Alanine Racemase | Bacillus stearothermophilus | Ki | >100 mM | [5] |
| kinact | >2.0 min-1 | [5] | ||
| Alanine Racemase | Escherichia coli B | Partition Ratio | < 10 | [6][7] |
| Inactivation Rate Constant | ≤ 1.0 min-1 | [7] | ||
| O-acetylserine Sulfhydrylase (OASS-A & OASS-B) | Salmonella enterica serovar Typhimurium | Inhibition | Irreversible | [4] |
Antimicrobial and Other Biological Activities
Due to its effective inhibition of alanine racemase, an enzyme essential for providing D-alanine for peptidoglycan synthesis in bacteria, 3,3,3-trifluoroalanine has been investigated as an antimicrobial agent.[5] The disruption of cell wall synthesis leads to bacterial cell lysis.
Furthermore, radiolabeled D-3,3,3-[¹⁸F]trifluoroalanine (D-[¹⁸F]CF₃-ala) has been successfully developed and utilized as a positron emission tomography (PET) imaging tracer for detecting bacterial infections.[8][9] This application leverages the selective uptake and incorporation of D-amino acids into the bacterial cell wall.
Experimental Protocols
Synthesis of 3,3,3-Trifluoroalanine
A stereoselective synthesis of non-racemic 3,3,3-trifluoroalanine has been reported, with a key step involving the reduction of a chiral sulfinimine derived from ethyl trifluoropyruvate.[10]
Materials:
-
(S)-N-p-Tolylsulfinyl-Imino-Triphenylphosphorane
-
Ethyl trifluoropyruvate
-
Benzene (freshly distilled)
-
Tetrahydrofuran (THF, freshly distilled)
-
Diisobutylaluminium hydride (DIBAH) (1.0 M solution in n-hexane)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Water
-
DOWEX-50W ion-exchange resin
Procedure:
-
Sulfinimine Formation: To a solution of (S)-N-p-Tolylsulfinyl-Imino-Triphenylphosphorane in freshly distilled benzene, add ethyl trifluoropyruvate dropwise. Warm the mixture to 40°C for approximately 2 hours.
-
Reduction: After evaporating the solvent, redissolve the crude sulfinimine in freshly distilled THF and cool the solution to -70°C. Add a 1.0 M n-hexane solution of DIBAH dropwise while stirring. Allow the reaction to proceed for 15 minutes.
-
Hydrolysis: Quench the reaction and evaporate the solvent. Redissolve the crude product in concentrated HCl and stir overnight at reflux.
-
Purification: Dilute the reaction mixture with water and wash with diethyl ether. Purify the aqueous layer by ion-exchange chromatography using DOWEX-50W resin to obtain the final product.
Alanine Racemase Inhibition Assay
A common method to assess the inhibition of alanine racemase is a coupled enzyme assay that measures the conversion of D-alanine to L-alanine.[2]
Materials:
-
Purified alanine racemase
-
3,3,3-Trifluoroalanine (inhibitor)
-
D-alanine (substrate)
-
L-alanine dehydrogenase
-
Nicotinamide adenine (B156593) dinucleotide (NAD⁺)
-
Tricine buffer (100 mM, pH 8.5)
-
384-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Assay Preparation: Prepare a reaction mixture containing 12 nM alanine racemase, 1 mM NAD⁺, 0.03 units/mL L-alanine dehydrogenase, and varying concentrations of 3,3,3-trifluoroalanine in 100 mM Tris-Tricine buffer.
-
Incubation: Add 40 µL of the reaction mixture to each well of a 384-well plate.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding 10 µL of D-alanine (final concentration 2.5 mM) to the test wells. Use water instead of D-alanine for negative control wells.
-
Measurement: Immediately measure the increase in absorbance at 340 nm, which corresponds to the formation of NADH, using a microplate reader.
-
Data Analysis: Determine the initial reaction velocities from the absorbance data. For Ki determination, perform the assay at multiple inhibitor and substrate concentrations and analyze the data using a Lineweaver-Burk plot.
In Vitro Bacterial Uptake of D-[¹⁸F]-CF₃-ala
This protocol describes the assessment of D-[¹⁸F]-CF₃-ala uptake by bacterial cells.[1][3]
Materials:
-
Bacterial cultures (e.g., E. coli, S. aureus) grown to exponential phase (OD₆₀₀ ≈ 0.4-0.6)
-
D-[¹⁸F]-CF₃-ala solution (e.g., 24 µCi)
-
Lysogeny broth (LB)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Centrifuge
-
Gamma counter
Procedure:
-
Bacterial Culture: Grow bacterial cultures overnight in LB medium at 37°C with shaking. Dilute the overnight culture to an OD₆₀₀ of 0.05 and grow to the exponential phase.
-
Incubation with Tracer: Incubate 10 mL of the bacterial culture with 24 µCi of D-[¹⁸F]-CF₃-ala at 37°C for 90 minutes.
-
Cell Pelleting and Washing: After incubation, pellet the bacterial cells by centrifugation.
-
Radioactivity Measurement: Resuspend the cell pellet and measure the radioactivity using a gamma counter to determine the amount of tracer taken up by the bacteria.
Conclusion
3,3,3-Trifluoroalanine is a fascinating molecule with potent and specific biological activity. Its role as a suicide inhibitor of PLP-dependent enzymes, particularly alanine racemase, underscores its potential as a lead compound for the development of novel antimicrobial agents. Furthermore, its application in PET imaging highlights the versatility of fluorinated amino acids in biomedical research. This technical guide provides a foundational understanding of the biological activity of 3,3,3-trifluoroalanine, offering valuable data and protocols to aid researchers in their exploration of this unique compound. The continued investigation into the synthesis, enzymatic interactions, and in vivo efficacy of 3,3,3-trifluoroalanine and its derivatives is likely to yield further insights and applications in the future.
References
- 1. Peptidoglycan-Targeted [18F]3,3,3-Trifluoro-d-alanine Tracer for Imaging Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism-based inactivation of alanine racemase by 3-halovinylglycines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. escholarship.org [escholarship.org]
- 7. Characteristics of beta, beta-difluoroalanine and beta, beta, beta -trifluoroalanine as suicide substrates for Escherichia coli B alanine racemase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simple synthesis of 3,3,3-trifluoroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Trifluoroalanine as a Suicide Substrate for Alanine Racemase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alanine (B10760859) racemase (Alr) is a crucial bacterial enzyme responsible for the synthesis of D-alanine, an essential component of the peptidoglycan cell wall. Its absence in eukaryotes makes it an attractive target for the development of novel antibacterial agents. This technical guide provides an in-depth analysis of β,β,β-trifluoroalanine (TFA) as a potent suicide substrate for alanine racemase. We will explore the detailed mechanism of irreversible inhibition, present key kinetic data, and provide comprehensive experimental protocols for studying this interaction. This document is intended to serve as a valuable resource for researchers in the fields of enzymology, drug discovery, and medicinal chemistry.
Introduction to Alanine Racemase and its Importance
Alanine racemase (EC 5.1.1.1) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the interconversion of L-alanine and D-alanine.[1][2] This enzymatic activity is vital for bacteria as D-alanine is a fundamental building block of the peptidoglycan layer of the bacterial cell wall.[1][3] The structural integrity of the cell wall is paramount for bacterial survival, making alanine racemase an excellent target for antimicrobial drug development.[1][3] The enzyme is ubiquitous in prokaryotes but absent in higher eukaryotes, offering a high degree of selectivity for potential inhibitors.[1][3]
Trifluoroalanine: A Mechanism-Based Inactivator
β,β,β-trifluoroalanine (TFA) is a potent mechanism-based inactivator, also known as a suicide substrate, of alanine racemase.[1][4] Unlike competitive inhibitors that bind reversibly to the enzyme's active site, suicide substrates are chemically inert until they are catalytically activated by the target enzyme itself. This activation leads to the formation of a highly reactive intermediate that covalently modifies the enzyme, causing irreversible inactivation.[5]
Mechanism of Suicide Inhibition
The inactivation of alanine racemase by this compound proceeds through a series of well-defined steps involving the PLP cofactor.[6]
-
Formation of the External Aldimine: this compound initially forms a Schiff base (external aldimine) with the PLP cofactor in the active site of alanine racemase.
-
α-Proton Abstraction: The enzyme's catalytic base abstracts the α-proton from this compound, forming a quinonoid intermediate.
-
β-Elimination of Fluoride (B91410): This is followed by the elimination of two fluoride ions from the β-carbon of the substrate.
-
Formation of a Reactive Intermediate: The elimination of fluoride ions generates a highly electrophilic β-difluoro-α,β-unsaturated imine intermediate.[6]
-
Covalent Adduct Formation: A nucleophilic residue in the active site, identified as Lysine-38, attacks this reactive intermediate.[6] This results in the formation of a stable, covalent adduct between the enzyme and a monofluorinated remnant of the this compound molecule, leading to the irreversible inactivation of the enzyme.[6] This inactivation is accompanied by the formation of a chromophore with a broad absorbance between 460-490 nm.[6]
Quantitative Data on Alanine Racemase Inhibition
The efficiency of suicide substrates can be quantified by several kinetic parameters, including the inhibition constant (Ki) and the rate of inactivation (kinact). The partition ratio, which is the number of catalytic turnovers per inactivation event, is a critical measure of the efficiency of a suicide substrate. For this compound, this ratio is very low, indicating a highly efficient inactivation process.[4]
| Parameter | Escherichia coli B Alanine Racemase | Reference |
| Substrate | DL-β,β,β-Trifluoroalanine | [4] |
| Partition Ratio | < 10 | [4] |
| Estimated kinact | ≤ 1.0 min-1 | [4] |
| Substrate | Organism | Km (mM) | Vmax (U/mg) | Reference |
| L-Alanine | Streptococcus iniae | 33.11 | 2426 | [7] |
| D-Alanine | Streptococcus iniae | 14.36 | 963.6 | [7] |
| L-Alanine | Staphylococcus aureus (Mu50) | 2.77 | 250 | [8] |
| D-Alanine | Staphylococcus aureus (Mu50) | 0.89 | 91 | [8] |
| D-β,β-Difluoroalanine | Escherichia coli B | 116 | - | [1] |
| L-β,β-Difluoroalanine | Escherichia coli B | 102 | - | [1] |
| D-Alanine | Mycobacterium avium | 0.4 | 1.4 | [9] |
| L-Alanine | Mycobacterium avium | 0.5 | 1.2 | [9] |
Experimental Protocols
Alanine Racemase Activity Assay (Spectrophotometric)
This protocol is adapted from established methods for measuring alanine racemase activity.[8][10]
Principle: The racemization of D-alanine to L-alanine is coupled to the L-alanine dehydrogenase (L-ADH) reaction. L-ADH catalyzes the oxidative deamination of L-alanine to pyruvate (B1213749) with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored spectrophotometrically.
Reagents:
-
100 mM Tris-HCl buffer, pH 8.0
-
50 mM D-alanine solution
-
10 mM NAD+ solution
-
L-alanine dehydrogenase (from Bacillus subtilis) solution (10 units/mL)
-
Purified alanine racemase
-
This compound solution (for inhibition studies)
Procedure:
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl, pH 8.0
-
50 mM D-alanine
-
1.5 mM NAD+
-
1 unit/mL L-alanine dehydrogenase
-
-
Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).
-
To initiate the reaction, add a known amount of purified alanine racemase to the reaction mixture.
-
Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
Determination of Ki and kinact for this compound
This protocol outlines a method for determining the kinetic parameters of a suicide inhibitor.[11][12]
Procedure:
-
Pre-incubate varying concentrations of this compound with a fixed concentration of alanine racemase in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) at a constant temperature.
-
At different time intervals, withdraw aliquots from the pre-incubation mixture and dilute them into the alanine racemase activity assay mixture (described in section 4.1) to measure the remaining enzyme activity. The dilution should be large enough to prevent further significant inhibition during the assay.
-
For each concentration of this compound, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The apparent first-order rate constant of inactivation (kobs) is the negative of the slope of this plot.
-
Plot the obtained kobs values against the corresponding this compound concentrations.
-
Fit the data to the following equation to determine Ki and kinact: kobs = (kinact * [I]) / (Ki + [I]) where [I] is the concentration of the inhibitor.
Characterization of the Covalent Adduct
This protocol provides a general workflow for identifying the modified residue and characterizing the covalent adduct.[6]
1. Inactivation and Reduction:
-
Incubate purified alanine racemase with an excess of [1-14C]-trifluoroalanine to ensure complete inactivation.
-
Remove excess unbound inhibitor by dialysis or gel filtration.
-
Reduce the Schiff base intermediate by adding sodium borohydride (B1222165) (NaBH4). This step creates a stable covalent bond.[13]
2. Proteolytic Digestion:
-
Denature the reduced enzyme-inhibitor complex (e.g., with 1 M guanidine).[6]
-
Digest the protein with a specific protease, such as trypsin.
3. Peptide Separation and Analysis:
-
Separate the resulting peptides using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Monitor the eluate for radioactivity to identify the peptide fragment containing the covalently attached inhibitor.
-
Analyze the radiolabeled peptide by mass spectrometry (MS) and tandem mass spectrometry (MS/MS) to determine its amino acid sequence and pinpoint the exact site of modification.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Catalytic cycle of alanine racemase with its natural substrate.
Caption: Mechanism of suicide inhibition of alanine racemase by this compound.
Caption: A typical experimental workflow for characterizing a suicide inhibitor.
Conclusion
This compound serves as a highly efficient suicide substrate for alanine racemase, leading to the irreversible inactivation of the enzyme through the formation of a covalent adduct. The detailed understanding of its mechanism of action provides a solid foundation for the rational design of novel and potent antibacterial agents targeting the bacterial cell wall biosynthesis pathway. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers aiming to investigate and exploit this promising therapeutic strategy. Further studies focusing on the structural characterization of the enzyme-inhibitor complex and in vivo efficacy are warranted to advance the development of this compound-based therapeutics.
References
- 1. Characteristics of beta, beta-difluoroalanine and beta, beta, beta -trifluoroalanine as suicide substrates for Escherichia coli B alanine racemase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. en.bio-protocol.org [en.bio-protocol.org]
- 3. francis-press.com [francis-press.com]
- 4. researchgate.net [researchgate.net]
- 5. An outlook on suicide enzyme inhibition and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Purification, Characterization and Inhibition of Alanine Racemase from a Pathogenic Strain of Streptococcus iniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural features and kinetic characterization of alanine racemase from Staphylococcus aureus (Mu50) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Computational and experimental analyses of alanine racemase suggest new avenues for developing allosteric small-molecule antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetics of suicide substrates. Practical procedures for determining parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Customizing Functionalized Cofactor Mimics to Study the Human Pyridoxal 5′-Phosphate-Binding Proteome - PMC [pmc.ncbi.nlm.nih.gov]
The Mechanism of Action of Trifluoroalanine on Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
β,β,β-Trifluoroalanine (TFA) is a potent mechanism-based inhibitor, often referred to as a "suicide inhibitor," that targets a range of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes.[1][2][3][4] These enzymes play critical roles in amino acid metabolism, making them attractive targets for the development of novel therapeutics, including antibiotics. This technical guide provides an in-depth analysis of the molecular mechanism by which TFA inactivates these enzymes, supported by quantitative kinetic data, detailed experimental protocols, and visual diagrams of the key processes involved.
Core Mechanism of Action: Suicide Inhibition
Trifluoroalanine's inhibitory action is not a simple competitive binding event. Instead, it undergoes catalytic conversion by the target enzyme to generate a highly reactive intermediate that covalently modifies the enzyme's active site, leading to irreversible inactivation.[1] This process, known as suicide inhibition, is characterized by its time-dependent and irreversible nature.[1][2]
The generally accepted mechanism proceeds through the following key steps:
-
Formation of an External Aldimine: this compound initially forms a Schiff base with the enzyme's PLP cofactor, a process known as transaldimination.[1][5]
-
Elimination of Hydrogen Fluoride (B91410): The enzyme's catalytic machinery then facilitates the elimination of a molecule of hydrogen fluoride (HF) from the TFA-PLP adduct.[1]
-
Generation of a Reactive Intermediate: This elimination reaction results in the formation of a highly electrophilic β-fluoro-α,β-unsaturated imine, which acts as a potent Michael acceptor.[1]
-
Covalent Modification and Inactivation: A nucleophilic residue within the enzyme's active site attacks this reactive intermediate, forming a stable, covalent bond.[1][6][7] This covalent modification permanently blocks the active site, leading to the irreversible inactivation of the enzyme.
This mechanism has been elucidated for several PLP-dependent enzymes, with the specific nucleophilic residue varying between different enzymes. For instance, in alanine (B10760859) racemase, the attacking nucleophile has been identified as a lysine (B10760008) residue (Lys-38).[6] Similarly, the inactivation of 8-amino-7-oxononanoate (B1240340) synthase (AONS) involves the formation of a covalently bound difluorinated intermediate through the attack of an active site lysine.[7][8]
Visualizing the Mechanism and Experimental Workflow
To better illustrate the intricate processes involved in this compound's mechanism of action and the experimental approaches used to study it, the following diagrams have been generated using Graphviz.
References
- 1. Inactivation of pyridoxal phosphate dependent enzymes by mono- and polyhaloalanines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inactivation of pyridoxal phosphate dependent enzymes by mono- and polyhaloalanines. | Semantic Scholar [semanticscholar.org]
- 3. Characteristics of beta, beta-difluoroalanine and beta, beta, beta -trifluoroalanine as suicide substrates for Escherichia coli B alanine racemase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An outlook on suicide enzyme inhibition and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of O-acetylserine sulfhydrylase by fluoroalanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of inactivation of alanine racemase by beta, beta, beta-trifluoroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suicide inhibition of alpha-oxamine synthases: structures of the covalent adducts of 8-amino-7-oxononanoate synthase with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of a Suicide Substrate: The Discovery and Initial Studies of Trifluoroalanine
For researchers, scientists, and drug development professionals, this in-depth technical guide explores the foundational discovery and early investigations into β,β,β-trifluoroalanine, a potent inhibitor of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. This document details the initial synthesis, mechanistic studies of its "suicide" inhibition, and the early spectroscopic and kinetic characterization that paved the way for its use as a valuable tool in enzymology and drug design.
Introduction
The discovery of β,β,β-trifluoroalanine marked a significant milestone in the field of enzyme inhibition. As a "suicide substrate," it is catalytically activated by its target enzyme to a reactive species that subsequently forms a covalent bond with the enzyme, leading to irreversible inactivation. This mechanism-based inhibition offered a new paradigm for designing highly specific and potent enzyme inhibitors. The initial studies on trifluoroalanine primarily focused on its interaction with PLP-dependent enzymes, which play crucial roles in bacterial cell wall synthesis and amino acid metabolism, making them attractive targets for antimicrobial agents.
Chemical Synthesis
Experimental Protocol: Synthesis of 3,3,3-Trifluoroalanine (General Scheme)
-
Starting Material: The synthesis typically begins with a protected glycine (B1666218) derivative.
-
Introduction of the Trifluoromethyl Group: A key step involves the introduction of the trifluoromethyl moiety. This can be achieved through various fluorination strategies, which have evolved over time to improve yield and safety.
-
Formation of the Alanine (B10760859) Backbone: Subsequent steps focus on the elaboration of the amino acid structure.
-
Deprotection: The final step involves the removal of protecting groups to yield the free amino acid, this compound.
A more recent and detailed stereoselective synthesis has been developed, which is based on the reduction of a chiral sulfinimine derived from ethyl trifluoropyruvate, followed by acidic hydrolysis.[1]
Mechanism of Action: Suicide Inhibition of PLP-Dependent Enzymes
This compound's primary mechanism of action is the irreversible inactivation of PLP-dependent enzymes, such as alanine racemase and γ-cystathionase.[2][3] The process can be visualized as a series of enzymatic steps that ultimately lead to the enzyme's demise.
The inactivation of these enzymes by this compound involves the formation of a Schiff base between the amino acid and the enzyme-bound PLP cofactor. The enzyme then abstracts the α-proton, leading to the elimination of a fluoride (B91410) ion and the formation of a highly reactive β-fluoro-α,β-unsaturated imine intermediate. This electrophilic species is then attacked by a nucleophilic residue in the active site of the enzyme, forming a stable covalent adduct and rendering the enzyme inactive.[2][4]
Initial Studies on Enzyme Inhibition
The initial investigations into this compound's inhibitory properties focused on several key PLP-dependent enzymes. These studies laid the groundwork for understanding its potency and mechanism.
Alanine Racemase
Alanine racemase, an essential enzyme in bacterial cell wall biosynthesis, was one of the first and most extensively studied targets of this compound. Early research demonstrated that this compound is a potent time-dependent inactivator of alanine racemase from both Gram-positive and Gram-negative bacteria.[4]
γ-Cystathionase
γ-Cystathionase, an enzyme involved in the biosynthesis of cysteine, was also shown to be irreversibly inactivated by this compound. These studies further solidified the understanding of this compound as a broad-spectrum inhibitor of PLP-dependent enzymes that catalyze β- or γ-elimination reactions.[2][3]
O-Acetylserine Sulfhydrylase
More recent studies have expanded the list of known targets to include O-acetylserine sulfhydrylase (OASS), another key enzyme in cysteine biosynthesis. This compound causes irreversible inhibition of OASS, exhibiting complex spectral changes during the process.[5][6]
Quantitative Data on Enzyme Inhibition
The initial studies quantified the interaction of this compound with its target enzymes, providing valuable data on its efficiency as an inhibitor.
| Enzyme | Organism | Kinetic Parameter | Value | Reference |
| Alanine Racemase | E. coli B | Partition Ratio | < 10 | [7] |
| Alanine Racemase | E. coli B | Inactivation Rate (k_inact) | ≤ 1.0 min⁻¹ | [7] |
| γ-Cystathionase | Rat Liver | Stoichiometry of Binding | 1 mole/mole of enzyme | [2] |
| OASS-A | S. typhimurium | IC₅₀ | 130 ± 10 µM | [6] |
| OASS-B | S. typhimurium | IC₅₀ | 940 ± 60 µM | [6] |
| OASS-B | S. typhimurium | k_inact / K_I | 10.3 x 10⁻⁵ min⁻¹mM⁻¹ | [6] |
Experimental Protocols for Key Experiments
The characterization of this compound's interaction with enzymes relied on a combination of kinetic and spectroscopic methods.
Experimental Workflow for Studying Suicide Inhibition
The general workflow for investigating a potential suicide inhibitor like this compound involves several key steps to confirm mechanism-based inactivation.
UV-Visible Spectrophotometry for Monitoring Enzyme Inactivation
UV-Visible spectrophotometry was a crucial tool in the initial studies of this compound. The formation of the PLP-inhibitor adduct often results in characteristic changes in the absorbance spectrum, allowing for real-time monitoring of the inactivation process.
Protocol Outline:
-
Enzyme Preparation: A purified solution of the target PLP-dependent enzyme is prepared in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).
-
Baseline Spectrum: The absorbance spectrum of the enzyme solution is recorded (typically between 300-600 nm) to establish a baseline. The characteristic peak for the internal aldimine of PLP is observed (around 420 nm for alanine racemase).[4]
-
Initiation of Reaction: this compound is added to the cuvette containing the enzyme solution, and absorbance spectra are recorded at regular time intervals.
-
Data Analysis: The time-dependent changes in the absorbance spectrum are analyzed. The appearance of new absorbance bands (e.g., a broad chromophore between 460-490 nm for alanine racemase) indicates the formation of intermediates and the final covalent adduct.[4] The rate of these spectral changes can be correlated with the rate of enzyme inactivation.
NMR Spectroscopy for Studying Enzyme-Inhibitor Interactions
While less common in the very initial discovery papers, NMR spectroscopy, particularly ¹⁹F NMR, has become an invaluable tool for studying the interaction of fluorinated inhibitors like this compound with their target enzymes.
Protocol Outline:
-
Sample Preparation: A solution of the target enzyme is prepared in a suitable deuterated buffer. A known concentration of a fluorine-containing reference compound may be added for quantification.
-
Acquisition of ¹⁹F NMR Spectrum of the Inhibitor: A ¹⁹F NMR spectrum of this compound alone is acquired to determine its chemical shift.
-
Titration with Enzyme: The enzyme is titrated into the NMR tube containing this compound, and ¹⁹F NMR spectra are acquired after each addition.
-
Data Analysis: Changes in the chemical shift, line width, and intensity of the ¹⁹F signal of this compound upon binding to the enzyme provide information about the binding event and the environment of the fluorine atoms in the enzyme-inhibitor complex.
Conclusion
The discovery and initial studies of this compound laid a critical foundation for the field of mechanism-based enzyme inhibition. The early work on its synthesis, the elucidation of its suicide inactivation mechanism against key bacterial enzymes, and the quantitative characterization of its inhibitory potency have had a lasting impact. These foundational studies not only established this compound as a powerful research tool for probing enzyme mechanisms but also highlighted the potential of suicide substrates as a promising strategy for the development of novel therapeutic agents. The principles and experimental approaches developed during the initial investigation of this compound continue to influence modern drug discovery and enzymology.
References
- 1. Facile and Stereoselective Synthesis of Non-Racemic 3,3,3-Trifluoroalanine | MDPI [mdpi.com]
- 2. Inactivation of pyridoxal phosphate dependent enzymes by mono- and polyhaloalanines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of inactivation of gamma-cystathionase by beta,beta,beta-trifluoroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of inactivation of alanine racemase by beta, beta, beta-trifluoroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of O-acetylserine sulfhydrylase by fluoroalanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Characteristics of beta, beta-difluoroalanine and beta, beta, beta -trifluoroalanine as suicide substrates for Escherichia coli B alanine racemase - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Properties of Trifluoroalanine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic properties of trifluoroalanine. It is designed to serve as a valuable resource for researchers and professionals involved in drug development and other scientific endeavors where the unique characteristics of this fluorinated amino acid are of interest. This document summarizes key quantitative data, details experimental protocols for various spectroscopic analyses, and provides visual representations of experimental workflows.
Introduction to this compound
This compound, a synthetic amino acid, is a fluorinated analog of alanine (B10760859) where the three hydrogen atoms of the methyl group are replaced by fluorine atoms. This substitution imparts unique physicochemical properties, including increased hydrophobicity, altered electronic characteristics, and a distinctive spectroscopic signature, making it a valuable tool in peptide and protein engineering, as well as in the development of novel therapeutic agents. Understanding its spectroscopic properties is crucial for its characterization, quantification, and for studying its interactions in biological systems.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules. For this compound, 1H, 13C, and 19F NMR are particularly informative.
Table 1: NMR Spectroscopic Data for this compound and Alanine
| Nucleus | This compound (D-[19F]-CF3-ala) Chemical Shift (ppm) | Alanine Chemical Shift (ppm) |
| 1H | Not explicitly found | α-H: ~3.78 (quartet), β-H: ~1.48 (doublet) |
| 13C | Not explicitly found | Cα: ~53.2, Cβ: ~18.85, C=O: ~178.57 |
| 19F | Not explicitly found | Not Applicable |
Note: Specific chemical shifts for this compound were not found in the reviewed literature. The data for alanine is provided for reference.
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups and overall structure.
Table 2: Key Vibrational Spectroscopy Bands for Alanine (for reference)
| Vibrational Mode | Alanine - Approximate Wavenumber (cm-1) |
| IR | N-H stretch (amine): 3000-3100 (broad), C=O stretch (carboxyl): 1550-1650, C-H stretch: 2800-3000 |
| Raman | C-C stretch: 850, 920, C-N stretch: 1015, COO- symmetric stretch: 1410 |
Note: Specific quantitative IR and Raman data for this compound were not found in the reviewed literature. The data for alanine is provided as a general reference for a similar molecular backbone.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Weight | 143.06 g/mol |
| Exact Mass (m/z) | 144.026-144.027 ([M+H]+)[1] |
Note: A detailed fragmentation pattern for this compound was not explicitly available in the reviewed literature.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For amino acids without aromatic side chains, such as alanine and this compound, significant absorption is typically observed only at lower wavelengths.
Table 4: UV-Visible Absorption Data
| Compound | λmax (nm) |
| This compound | Data not specifically found, expected to be in the far-UV region (<220 nm) |
| Alanine | ~200-210 nm |
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorbance of right- and left-circularly polarized light. It is particularly useful for studying the stereochemistry and secondary structure of chiral molecules like amino acids and proteins.
Table 5: Circular Dichroism Data
| Compound | Wavelength Range (nm) | Key Features |
| This compound | Data not specifically found | Expected to show CD signals due to its chiral center. |
| L-Alanine | 190-230 | Positive band around 210 nm |
| D-Alanine | 190-230 | Negative band around 210 nm |
Experimental Protocols
The following sections provide detailed, generalized methodologies for the key experiments cited. These protocols are based on standard practices for amino acid analysis and can be adapted for this compound.
NMR Spectroscopy
Objective: To obtain 1H, 13C, and 19F NMR spectra of this compound to determine its chemical structure and purity.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., D2O, DMSO-d6)
-
NMR tubes (5 mm)
-
NMR spectrometer with 1H, 13C, and 19F capabilities
-
Internal standard (e.g., DSS for 1H in D2O, CFCl3 or a secondary standard for 19F)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Vortex briefly to ensure complete dissolution. Transfer the solution to an NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for the desired nucleus (1H, 13C, or 19F).
-
-
Data Acquisition:
-
1H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
13C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. Due to the lower natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
19F NMR: Acquire a one-dimensional fluorine spectrum. 19F is a high-abundance, sensitive nucleus, so acquisition times are generally shorter than for 13C NMR.[2]
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain an infrared spectrum of this compound to identify its functional groups.
Materials:
-
This compound sample (solid)
-
Potassium bromide (KBr), spectroscopic grade
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer with a sample holder
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr powder to remove any residual water.
-
Place a small amount of this compound (1-2 mg) and about 100-200 mg of KBr in an agate mortar.
-
Gently grind the mixture to a fine, homogenous powder.
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm-1).
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Solvent (e.g., methanol, water with 0.1% formic acid)
-
Mass spectrometer (e.g., ESI-Q-TOF, GC-MS after derivatization)
-
Syringe pump or autosampler
Procedure (for ESI-MS):
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in the chosen solvent.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard.
-
Set the ionization source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature).
-
Set the mass analyzer parameters (e.g., mass range, collision energy for MS/MS).
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer via a syringe pump or inject it using an autosampler.
-
Acquire the full scan mass spectrum to determine the mass of the molecular ion ([M+H]+ or [M-H]-).
-
To obtain fragmentation information, perform a product ion scan (MS/MS) by selecting the molecular ion as the precursor.
-
-
Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions.
UV-Visible Spectroscopy
Objective: To obtain the UV-Vis absorption spectrum of this compound.
Materials:
-
This compound sample
-
Solvent (e.g., deionized water, phosphate (B84403) buffer)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound of known concentration in the chosen solvent. Prepare a series of dilutions if concentration-dependent studies are needed.
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Set the desired wavelength range (e.g., 190-400 nm).
-
-
Data Acquisition:
-
Fill a quartz cuvette with the solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Replace the blank with a cuvette containing the this compound solution.
-
Record the absorption spectrum of the sample.
-
-
Data Analysis: The instrument software will display the absorbance as a function of wavelength. Identify the wavelength(s) of maximum absorbance (λmax).
Circular Dichroism Spectroscopy
Objective: To obtain the circular dichroism spectrum of this compound to assess its chiroptical properties.
Materials:
-
This compound sample (enantiomerically pure L- or D-form)
-
Solvent (e.g., deionized water, phosphate buffer)
-
Quartz cuvette with a known path length (e.g., 1 cm or 0.1 cm)
-
CD spectropolarimeter
Procedure:
-
Sample Preparation: Prepare a solution of this compound of known concentration in the chosen solvent. The concentration should be optimized to keep the absorbance in a suitable range (typically < 1.5).
-
Instrument Setup:
-
Turn on the CD spectropolarimeter and the nitrogen purge. Allow the instrument to stabilize.
-
Set the desired wavelength range (e.g., 190-250 nm), bandwidth, and scan speed.
-
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette containing only the solvent.
-
Record the CD spectrum of the this compound solution. Multiple scans are typically averaged to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) using the concentration and path length.
-
Conclusion
This technical guide has provided a summary of the available spectroscopic properties of this compound, along with detailed experimental protocols and workflow diagrams for its analysis. While specific quantitative data for all spectroscopic techniques are not yet fully available in the public domain, the information presented here, including data from analogous compounds and generalized experimental procedures, serves as a solid foundation for researchers working with this important fluorinated amino acid. Further experimental work is encouraged to fully characterize the spectroscopic profile of this compound and expand its utility in various scientific and drug development applications.
References
Quantum Mechanical Insights into the Properties of Trifluoroalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the quantum mechanical properties of 2,2,2-trifluoroalanine, a fluorinated analog of the amino acid alanine. The introduction of a trifluoromethyl group significantly influences the molecule's conformational landscape, electronic characteristics, and spectroscopic signatures. Understanding these properties at a quantum level is crucial for applications in drug design, peptide engineering, and materials science, where fluorinated amino acids are increasingly utilized to enhance stability, binding affinity, and biological activity.
This document summarizes the key findings from quantum mechanical calculations, presenting quantitative data in structured tables for comparative analysis. Detailed computational methodologies are provided to ensure reproducibility and facilitate further research. Additionally, logical workflows and relationships between calculated properties are visualized using Graphviz diagrams.
Conformational Analysis
The rotational landscape of trifluoroalanine is governed by the dihedral angles of its backbone and the orientation of the trifluoromethyl group. Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are essential to identify the stable conformers and their relative energies.
A comprehensive conformational search reveals several low-energy structures. The relative energies of these conformers are critical for understanding the molecule's flexibility and its preferred shapes in different environments.
Computational Protocol for Conformational Analysis:
A typical computational workflow for determining the conformational preferences of this compound is outlined below.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) |
| I | 0.00 |
| II | 1.25 |
| III | 2.50 |
| IV | 3.75 |
| V | 5.00 |
Note: The relative energies presented are hypothetical values for illustrative purposes, as specific literature data for 2,2,2-trifluoroalanine is limited. The methodology to obtain such data would typically involve DFT calculations at a high level of theory (e.g., B3LYP/6-311++G(d,p)) with solvent effects often incorporated using a polarizable continuum model (PCM).
Vibrational Frequencies
The vibrational spectrum of this compound, accessible through infrared (IR) and Raman spectroscopy, provides a fingerprint of its molecular structure and bonding. Quantum mechanical frequency calculations can accurately predict these spectra, aiding in the interpretation of experimental data and the characterization of different conformers.
Computational Protocol for Vibrational Frequency Calculation:
Frequency calculations are typically performed on the optimized geometries of the stable conformers. The methodology involves computing the second derivatives of the energy with respect to the nuclear coordinates.
The Solubility of Trifluoroalanine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of trifluoroalanine, a critical fluorinated amino acid derivative used in pharmaceutical research and peptide synthesis. Aimed at researchers, scientists, and drug development professionals, this document outlines the available data, details experimental protocols for solubility determination, and provides a framework for systematic solubility studies.
While publicly available quantitative solubility data for this compound is limited, this guide offers a robust starting point for researchers to generate their own data in a structured and reliable manner.
Data on the Solubility of this compound
Table 1: Solubility of 3,3,3-Trifluoro-DL-alanine in Various Solvents (Template)
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |
| Water | ||||
| Methanol | ||||
| Ethanol | ||||
| Isopropanol | ||||
| Acetone | ||||
| Acetonitrile | ||||
| Dimethyl Sulfoxide (DMSO) | ||||
| N,N-Dimethylformamide (DMF) | ||||
| Dichloromethane (DCM) | ||||
| Ethyl Acetate |
Experimental Protocols for Solubility Determination
The following protocols are based on established methods for determining the solubility of amino acids and can be adapted for this compound.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining solubility.
Methodology:
-
Sample Preparation: An excess amount of 3,3,3-trifluoro-DL-alanine is added to a known volume of the selected solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be achieved using a shaker bath or a magnetic stirrer in a temperature-controlled environment. Equilibrium is typically confirmed when successive measurements of the dissolved concentration show no significant change over time.
-
Phase Separation: Once equilibrium is established, the undissolved solid is separated from the saturated solution by filtration or centrifugation.
-
Solvent Evaporation: A precisely measured volume of the clear, saturated supernatant is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause degradation of the solute).
-
Mass Determination: The container with the dried residue is weighed, and the mass of the dissolved this compound is determined by subtracting the initial weight of the container.
-
Calculation: The solubility is then calculated and can be expressed in various units, such as grams per 100 mL or moles per liter.
Spectroscopic Method
UV-Vis spectroscopy can be employed for solutes that have a chromophore or can be derivatized to produce a colored compound.
Methodology:
-
Standard Curve Generation: A series of standard solutions of this compound with known concentrations in the solvent of interest are prepared. The absorbance of each standard is measured at a specific wavelength to construct a standard curve (absorbance vs. concentration).
-
Sample Preparation and Equilibration: As with the gravimetric method, a saturated solution is prepared by adding an excess of this compound to the solvent and allowing it to equilibrate at a constant temperature.
-
Phase Separation: The undissolved solid is removed by filtration or centrifugation.
-
Dilution and Measurement: A small, accurately measured volume of the saturated supernatant is diluted with the solvent to a concentration that falls within the range of the standard curve. The absorbance of the diluted solution is then measured.
-
Concentration Determination: The concentration of this compound in the diluted sample is determined from the standard curve. The concentration of the original saturated solution is then calculated by taking the dilution factor into account.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly sensitive and accurate method for determining the concentration of a solute in a solution.
Methodology:
-
Standard Curve Generation: A series of this compound solutions of known concentrations are prepared and injected into the HPLC system to generate a standard curve based on peak area or peak height versus concentration.
-
Sample Preparation and Equilibration: A saturated solution is prepared as described in the previous methods.
-
Phase Separation: The undissolved solid is removed.
-
Sample Analysis: A filtered aliquot of the saturated solution is injected into the HPLC system.
-
Concentration Determination: The concentration of this compound in the saturated solution is determined by comparing its peak area or height to the standard curve.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of this compound.
References
In-Depth Technical Guide to the Crystal Structure Analysis of Fluorinated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the crystal structure analysis of fluorinated amino acids, using DL-β-fluoroalanine as a representative example. The inclusion of fluorine in amino acids can significantly alter their chemical and biological properties, making their precise structural determination crucial for applications in drug design and biotechnology. This document details the crystallographic data, experimental procedures for structure determination, and an analysis of the resulting molecular and crystal structure.
Introduction to Fluorinated Amino Acids
Fluorinated amino acids are analogues of natural amino acids where one or more hydrogen atoms have been replaced by fluorine. This substitution imparts unique properties, including increased metabolic stability, altered acidity, and modified conformational preferences. The high electronegativity and small size of the fluorine atom can lead to significant changes in intermolecular interactions, which in turn influence crystal packing and biological activity. X-ray crystallography is the definitive method for elucidating the three-dimensional atomic arrangement of these molecules, providing critical insights for structure-based drug design and protein engineering.
Experimental Protocol: Crystal Structure Determination
The determination of a crystal structure via single-crystal X-ray diffraction follows a systematic workflow. The protocol outlined below is based on the methods described for the analysis of DL-β-fluoroalanine.
Crystallization
The initial and often most challenging step is to grow single crystals of sufficient quality and size for diffraction experiments.
-
Method : Slow evaporation from an aqueous solution is a common technique for small, polar molecules like amino acids.
-
Procedure :
-
A saturated solution of DL-β-fluoroalanine is prepared in distilled water.
-
The solution is filtered to remove any particulate matter.
-
The beaker containing the solution is covered, allowing for the slow evaporation of the solvent at a constant temperature.
-
Over a period of several days to weeks, single crystals suitable for diffraction are formed. For DL-β-fluoroalanine, this process yields colorless, prismatic crystals.
-
Data Collection
Once a suitable crystal is obtained, it is mounted on a diffractometer to measure the diffraction pattern.
-
Instrumentation : A four-circle single-crystal X-ray diffractometer is typically used.
-
Radiation Source : Copper Kα (Cu Kα) radiation is a common choice for organic molecules.
-
Procedure :
-
A single crystal is carefully selected and mounted on a goniometer head.
-
The crystal is placed in the X-ray beam, and the diffraction intensities are measured.
-
The crystal is rotated to collect a complete set of diffraction data from all possible orientations. For DL-β-fluoroalanine, the intensities of 1032 reflections were measured.
-
Structure Solution and Refinement
The collected diffraction data is then used to determine the arrangement of atoms within the crystal.
-
Structure Solution : The Patterson superposition method was a common technique for solving crystal structures at the time of this study. Modern approaches often utilize direct methods or dual-space recycling.
-
Refinement : The initial atomic positions are refined using least-squares methods. This iterative process adjusts the atomic coordinates and thermal parameters to minimize the difference between the observed and calculated diffraction intensities. The refinement for DL-β-fluoroalanine converged to a final R-factor of 10.8% for the observed reflections.
The logical workflow for determining a crystal structure is depicted in the following diagram.
Crystallographic Data for DL-β-fluoroalanine
The crystallographic data provides the fundamental parameters of the crystal lattice. All quantitative data is summarized in the table below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 5.48 ± 0.02 Å |
| b | 9.38 ± 0.03 Å |
| c | 9.18 ± 0.03 Å |
| β | 109.8 ± 0.3° |
| Volume | 444.1 ų |
| Molecules per Unit Cell (Z) | 4 |
| Calculated Density | 1.60 g/cm³ |
| Radiation | Cu Kα |
| Number of Reflections | 1032 |
| Final R-factor | 10.8% |
Analysis of the Crystal Structure
The crystal structure of DL-β-fluoroalanine reveals key details about its molecular conformation and the intermolecular interactions that govern its packing in the solid state.
Molecular Conformation
In the crystalline state, DL-β-fluoroalanine exists as a zwitterion, with a positively charged amino group (-NH₃⁺) and a negatively charged carboxylate group (-COO⁻). The conformation of the molecule is such that the fluorine atom is in a gauche position relative to the carboxylate group and trans to the amino group when viewed along the Cα-Cβ bond.
Intermolecular Interactions and Crystal Packing
The crystal packing is dominated by a network of hydrogen bonds. Each molecule is linked to four neighboring molecules through these interactions. The -NH₃⁺ group acts as a donor for three hydrogen bonds to the carboxylate oxygen atoms of adjacent molecules. This extensive hydrogen bonding network creates a stable, three-dimensional structure.
The relationship between the molecular structure and the resulting crystal packing is illustrated in the diagram below.
Conclusion
The crystal structure analysis of DL-β-fluoroalanine provides a detailed atomic-level understanding of its molecular conformation and intermolecular interactions. The zwitterionic nature of the molecule and the extensive network of hydrogen bonds are the dominant features of its solid-state structure. This in-depth knowledge is invaluable for researchers in medicinal chemistry and materials science, as it forms the basis for understanding the physical properties and biological activities of fluorinated amino acids and for the rational design of new molecules with desired characteristics. The experimental protocols and data presented here serve as a technical guide for the analysis of similar fluorinated compounds.
Trifluoroalanine: A Comprehensive Technical Review of its Synthesis, Biological Activity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoroalanine (TFA) is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry, chemical biology, and drug discovery. The incorporation of a trifluoromethyl group in place of the methyl group of alanine (B10760859) imparts unique physicochemical properties, including high electronegativity, metabolic stability, and conformational effects. These characteristics make TFA a valuable building block for the synthesis of novel peptides and small molecules with enhanced biological activity and therapeutic potential. This technical guide provides a comprehensive review of the current state of this compound research, covering its synthesis, biological activities, and diverse applications.
Chemical Synthesis of this compound
The synthesis of this compound can be achieved through various chemical routes, each with its own advantages and challenges. Both racemic and enantioselective methods have been developed to access this important fluorinated amino acid.
Racemic Synthesis
Early methods for the synthesis of this compound often resulted in a racemic mixture. A common approach involves the fluorination of alanine precursors or the use of fluorinated building blocks.
Enantioselective Synthesis
The biological activity of this compound and its derivatives is often stereospecific, making enantioselective synthesis crucial. Several strategies have been developed to produce enantiopure (R)- and (S)-trifluoroalanine. A notable method involves the stereoselective reduction of a chiral sulfinimine derived from ethyl trifluoropyruvate.[1]
Table 1: Enantioselective Synthesis of this compound via Sulfinimine Reduction [1]
| Reducing Agent | Diastereomeric Ratio (4:5) | Overall Yield (%) |
| DIBAH | 4:1 | 52 |
| 9-BBN | 1:20 | 78 |
Enzymatic Synthesis of this compound
Biocatalysis offers an attractive alternative to chemical synthesis, often providing high enantioselectivity and milder reaction conditions. Enzymes such as alanine dehydrogenase and diaminopimelate dehydrogenase have been employed for the synthesis of this compound enantiomers.[2][3]
An in vitro enzymatic cascade using these dehydrogenases, coupled with a cofactor recycling system, has been shown to produce (R)- and (S)-3-fluoroalanine with yields greater than 85% and complete enantiomeric excess.[2][3] The same enzymatic systems are also capable of converting trifluoropyruvate into this compound.[3]
Table 2: Enzymatic Synthesis of Fluorinated Alanine Enantiomers [2][3]
| Enzyme | Substrate | Product | Yield (%) | Enantiomeric Excess (%) |
| Alanine Dehydrogenase (Vibrio proteolyticus) | 3-Fluoropyruvate | (R)-3-Fluoroalanine | >85 | >99 |
| Diaminopimelate Dehydrogenase (Symbiobacterium thermophilum) | 3-Fluoropyruvate | (S)-3-Fluoroalanine | >85 | >99 |
| Alanine Dehydrogenase (Vibrio proteolyticus) | Trifluoropyruvate | (R)-Trifluoroalanine | - | - |
| Diaminopimelate Dehydrogenase (Symbiobacterium thermophilum) | Trifluoropyruvate | (S)-Trifluoroalanine | - | - |
Note: Specific yields for the enzymatic synthesis of this compound from trifluoropyruvate were not provided in the cited literature.
Experimental Protocols
General Experimental Workflow for Enantioselective Chemical Synthesis
Figure 1. General workflow for the enantioselective synthesis of this compound.
A detailed protocol for the enantioselective synthesis of (R)-(+)-3,3,3-trifluoroalanine is as follows[1]:
-
Synthesis of the Chiral Sulfinimine: The chiral Staudinger reagent, (R)-N-p-Tolylsulfinyl-Imino-Triphenylphosphorane, is reacted with ethyl trifluoropyruvate in freshly distilled benzene (B151609) at 40°C for approximately 90 minutes. The solvent is then evaporated in vacuo.
-
Reduction with 9-BBN: The crude sulfinimine is redissolved in freshly distilled THF and cooled. A solution of 9-BBN is added dropwise, and the reaction mixture is stirred under a nitrogen atmosphere at 0°C for about 2 hours.
-
Hydrolysis: The solvent is evaporated, and the crude product is redissolved in concentrated HCl. The mixture is stirred overnight at reflux.
-
Purification: The reaction mixture is diluted with water and washed with diethyl ether. The aqueous phase is then subjected to ion-exchange chromatography using Dowex 50W-X8 resin. Elution with aqueous ammonia (B1221849) affords the final product, (R)-3,3,3-trifluoroalanine.
General Experimental Workflow for Enzymatic Synthesis
Figure 2. General workflow for the enzymatic synthesis of this compound.
A general protocol for the enzymatic synthesis of this compound enantiomers is as follows[2][3]:
-
Reaction Setup: A reaction mixture is prepared containing trifluoropyruvate, an ammonium (B1175870) source, and the appropriate dehydrogenase (alanine dehydrogenase for the (R)-enantiomer or diaminopimelate dehydrogenase for the (S)-enantiomer). A cofactor regeneration system, such as formate dehydrogenase and formate, is included to replenish the consumed NAD(P)H.
-
Enzymatic Reaction: The reaction is initiated by the addition of the enzymes and incubated at a controlled temperature (e.g., 30°C) and pH.
-
Monitoring and Analysis: The progress of the reaction can be monitored by techniques such as HPLC or NMR to determine the conversion of the substrate and the enantiomeric excess of the product.
-
Purification: Once the reaction is complete, the product can be purified from the reaction mixture using standard chromatographic techniques.
Biological Activities of this compound
This compound exhibits a range of biological activities, primarily stemming from its ability to act as a mechanism-based inhibitor of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes.
Enzyme Inhibition
Alanine racemase is a bacterial enzyme essential for the synthesis of D-alanine, a key component of the bacterial cell wall. This compound is a potent suicide substrate for alanine racemase from various bacterial species, including Escherichia coli and Salmonella typhimurium.[4][5][6] The inactivation mechanism involves the formation of a reactive intermediate that covalently modifies the enzyme's active site.[4]
Table 3: Kinetic Parameters for Alanine Racemase Inhibition by D,L-Trifluoroalanine [5]
| Enzyme Source | Ki (mM) | kinact (min-1) |
| E. coli B | - | ≤ 1.0 |
Note: A specific Ki value was not provided in the cited literature.
Figure 3. Mechanism of alanine racemase inhibition by this compound.
OASS is a PLP-dependent enzyme involved in the biosynthesis of L-cysteine in bacteria and plants. This compound has been shown to be an irreversible inhibitor of OASS from Salmonella enterica serovar Typhimurium.[1][7][8][9] The inhibition kinetics are biphasic, suggesting a complex inactivation mechanism.[1][7]
Table 4: Inactivation Kinetic Parameters of OASS-A by this compound [10]
| Parameter | Value |
| kinact (s-1) | 0.0024 ± 0.0001 |
| KI (mM) | 26 ± 2 |
| kinact/KI (M-1s-1) | 92 |
Applications in Drug Discovery and Chemical Biology
The unique properties of this compound make it a valuable tool in various areas of drug discovery and chemical biology.
Antimicrobial and Anticancer Peptides
The incorporation of this compound into peptides can enhance their biological activity and stability. While specific data on this compound-containing antimicrobial and anticancer peptides is limited in the provided search results, the general principle of using fluorinated amino acids to improve peptide therapeutics is well-established. For instance, the introduction of other fluorinated amino acids has been shown to increase the antimicrobial and anticancer potency of peptides. The minimum inhibitory concentration (MIC) is a key metric for antimicrobial activity, while the half-maximal inhibitory concentration (IC50) is used to quantify anticancer efficacy.
Table 5: Representative Activities of Antimicrobial and Anticancer Peptides (Illustrative Examples)
| Peptide | Target | Activity Metric | Value (µM) |
| Polybia-CP | E. coli | MIC | 8.0[11] |
| Lys-containing trichogins | MDA-MB-231 (breast cancer cells) | IC50 | 8 - 12[12] |
Note: These are examples of antimicrobial and anticancer peptides and do not necessarily contain this compound. They are included to illustrate the type of quantitative data relevant to this field.
19F NMR Spectroscopy
The fluorine-19 nucleus is an excellent probe for nuclear magnetic resonance (NMR) spectroscopy due to its 100% natural abundance, high gyromagnetic ratio, and large chemical shift dispersion.[13] this compound can be incorporated into proteins, and the 19F NMR signal of the trifluoromethyl group can be used to monitor protein structure, dynamics, and interactions with other molecules.[14][15][16]
Figure 4. Use of this compound as a 19F NMR probe.
A general protocol for the preparation of site-specifically labeled fluorinated proteins for 19F-NMR studies involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNACUA pair that incorporates the fluorinated amino acid in response to an amber stop codon (UAG) introduced at the desired position in the gene encoding the protein of interest.[15] The expressed protein is then purified and subjected to 19F-NMR analysis.
Signaling Pathways
While the direct inhibition of enzymes like alanine racemase and OASS by this compound is well-documented, the broader impact on cellular signaling pathways is less understood. Inhibition of these enzymes would disrupt bacterial cell wall synthesis and cysteine biosynthesis, respectively. These are essential metabolic pathways, and their disruption would lead to bacterial cell death. Further research is needed to elucidate the downstream effects of this compound on other signaling cascades.
Conclusion
This compound is a versatile and powerful tool in modern chemical biology and drug discovery. Its unique properties, conferred by the trifluoromethyl group, make it a valuable building block for creating novel bioactive molecules. The development of both chemical and enzymatic methods for its enantioselective synthesis has made this important amino acid more accessible for research and development. Its role as a potent enzyme inhibitor and a sensitive 19F NMR probe highlights its diverse applications. As our understanding of the biological effects of this compound continues to grow, so too will its potential for the development of new therapeutics and research tools.
References
- 1. Inhibition of O-acetylserine sulfhydrylase by fluoroalanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of inactivation of alanine racemase by beta, beta, beta-trifluoroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characteristics of beta, beta-difluoroalanine and beta, beta, beta -trifluoroalanine as suicide substrates for Escherichia coli B alanine racemase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of O-acetylserine sulfhydrylase by fluoroalanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-function-guided exploration of the antimicrobial peptide polybia-CP identifies activity determinants and generates synthetic therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 14. [PDF] Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization | Semantic Scholar [semanticscholar.org]
- 15. Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
A Foundational Guide to Fluorinated Amino Acids in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into amino acids has emerged as a transformative tool in chemical biology, peptide science, and pharmaceutical development. The unique properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, allow for subtle yet profound modifications to the physicochemical and biological properties of amino acids and the peptides and proteins that contain them. This technical guide provides an in-depth exploration of the foundational research on fluorinated amino acids, covering their synthesis, the impact of fluorination on key properties, and their applications in modern research and drug discovery.
The Impact of Fluorination: A Quantitative Perspective
The introduction of fluorine can significantly alter the properties of amino acids, influencing their acidity, conformational preferences, metabolic stability, and binding affinity for biological targets. The following tables summarize key quantitative data comparing fluorinated amino acids and their non-fluorinated counterparts.
Table 1: Effect of Fluorination on Amino Acid pKa Values
The high electronegativity of fluorine can lower the pKa of nearby acidic or basic groups. This effect is particularly evident in the pyrrolidine (B122466) ring of proline derivatives.
| Amino Acid Derivative | pKa of Ammonium Group | Reference |
| Proline | ~10.6 | [1] |
| 3,4-dehydroproline | 9.7 | [1] |
| 4-Trifluoromethyl-proline | 8.4 | [1] |
Table 2: Influence of Fluorination on Peptide Metabolic Stability
Fluorination can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, thereby increasing the half-life of peptides.
| Peptide/Compound | Modification | Half-life (t½) vs. Control | Fold Increase in Stability | Reference |
| GLP-1 Analog F9 | Hexafluoroleucine substitution | - | 1.5-fold | [2] |
| GLP-1 Analog F10 | Hexafluoroleucine substitution | - | 2.9-fold | [2] |
| UT-155 (indole) | Non-fluorinated | 12.35 min | - | [3] |
| 32c (indole analog) | CF3-substituted | 53.71 min | ~4.3-fold | [3] |
| 5-Fluoroindole | Fluorinated | 144.2 min | ~11.7-fold vs. UT-155 | [3] |
Table 3: Modulation of Binding Affinity through Fluorination
Fluorination can either increase or decrease binding affinity depending on the specific interactions within the binding pocket.
| Inhibitor Class | Modification | Dissociation Constant (Kd) | Reference |
| Carbonic Anhydrase Inhibitors | Non-fluorinated benzyl (B1604629) amide | < 3 nM | [4][5] |
| Carbonic Anhydrase Inhibitors | Fluoroaromatic benzyl amides | < 0.4 nM to < 3 nM | [4][5] |
Key Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and application of fluorinated amino acids. Below are protocols for key experiments.
Synthesis of N-Boc-4-fluoro-L-phenylalanine
This protocol provides a general procedure for the synthesis of a common fluorinated amino acid building block.
Materials:
-
N-Boc-p-iodo-L-phenylalanine methyl ester
-
Bis(tributyltin)
-
Tetrakis(triphenylphosphine)palladium(0)
-
Toluene, anhydrous
-
Aqueous base (e.g., LiOH in THF/water)
-
1,3-Dicyclohexylcarbodiimide (DCC)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Stannylation: In a round-bottom flask under an inert atmosphere, dissolve N-Boc-p-iodo-L-phenylalanine methyl ester in anhydrous toluene. Add bis(tributyltin) and a catalytic amount of tetrakis(triphenylphosphine)palladium(0). Reflux the mixture for 90 minutes. Monitor the reaction by TLC. Upon completion, cool the reaction and purify the product, N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine methyl ester, by column chromatography[6].
-
Demethylation: Dissolve the stannylated methyl ester in a mixture of THF and water. Add an aqueous base (e.g., LiOH) and stir at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture and extract the product, N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine, with an organic solvent. Dry the organic layer and concentrate under reduced pressure[7].
-
Esterification: Dissolve the demethylated product in anhydrous THF. Add 2,3,5,6-tetrafluorophenol and DCC. Stir the reaction at room temperature until completion. Filter off the dicyclohexylurea byproduct and purify the crude product to obtain N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester[7].
-
Fluorination (Halex Reaction): While the above steps describe the synthesis of a precursor, the introduction of fluorine can be achieved through various methods. A common approach for aromatic fluorination is the Halex reaction, where an activated aromatic ring (e.g., with a nitro group) is treated with a fluoride (B91410) source like KF. For the synthesis of 4-fluorophenylalanine specifically, various methods starting from 4-fluorobenzyl bromide or through fluorination of tyrosine have been developed[8].
Incorporation of Fluorinated Amino Acids into Proteins for 19F NMR
This protocol outlines a method for producing proteins containing fluorinated amino acids in E. coli for NMR analysis.
Materials:
-
E. coli BL21(DE3) cells harboring the expression plasmid for the protein of interest.
-
Minimal media (e.g., M9) with appropriate antibiotics.
-
Fluorinated amino acid (e.g., 3-fluoro-L-tyrosine).
-
L-phenylalanine, L-tryptophan.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Cell Culture: Grow a starter culture of the E. coli strain overnight in LB medium. Inoculate 1 L of minimal media with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6.
-
Induction and Labeling: Reduce the temperature to 18°C and continue shaking for one hour. Add glyphosate (1 g/L) to inhibit the endogenous synthesis of aromatic amino acids. Add the desired fluorinated amino acid (e.g., 50 mg/L 3-fluoro-L-tyrosine) along with the other two non-fluorinated aromatic amino acids (50 mg/L L-phenylalanine and 50 mg/L L-tryptophan). Induce protein expression with 0.5 mM IPTG.
-
Harvesting: Continue to incubate the culture at 18°C for 18-20 hours. Harvest the cells by centrifugation. The cell pellet containing the fluorinated protein can then be stored at -80°C or used directly for protein purification.
In Vitro Metabolic Stability Assay
This protocol describes a typical assay to evaluate the metabolic stability of a compound using liver microsomes.
Materials:
-
Test compound (fluorinated and non-fluorinated analogs).
-
Human or rat liver microsomes.
-
Phosphate (B84403) buffer (pH 7.4).
-
NADPH regenerating system.
-
Acetonitrile (B52724) (ice-cold) with an internal standard.
-
LC-MS/MS system.
Procedure:
-
Incubation: Prepare a reaction mixture containing liver microsomes in phosphate buffer. Add the test compound to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture and immediately quench the reaction by adding it to ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Vortex the samples and centrifuge to precipitate the proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the remaining parent compound at each time point.
-
Data Analysis: Determine the rate of disappearance of the parent compound to calculate the half-life (t½) and intrinsic clearance (CLint)[3].
Visualizing a Key Biological Pathway: Amino Acid Sensing by mTORC1
The mTORC1 signaling pathway is a central regulator of cell growth and metabolism, and its activity is potently stimulated by amino acids. Fluorinated amino acids can serve as valuable tools to dissect the mechanisms of amino acid sensing and transport. The following diagram illustrates the canonical amino acid sensing pathway leading to mTORC1 activation. Fluorinated amino acids, by virtue of their altered properties, could be used to probe the specificity of amino acid transporters and the intracellular sensors that signal to the Rag GTPases.
Conclusion
Foundational research on fluorinated amino acids has paved the way for their widespread use in creating more stable and potent therapeutics, as well as sophisticated molecular probes for studying biological systems. The ability to fine-tune the properties of peptides and proteins through the precise installation of fluorine atoms offers immense potential for future innovations in medicine and biotechnology. This guide provides a solid foundation for researchers and drug development professionals to understand and harness the power of fluorinated amino acids in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The pattern of fluorine substitution affects binding affinity in a small library of fluoroaromatic inhibitors for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester: preparation of a radiolabeled phenylalanine derivative for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Solid-Phase Synthesis of Peptides Containing Trifluoroalanine: A Detailed Guide
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Trifluoroalanine (Tfa), a fluorinated analog of alanine, is of particular interest due to the unique properties conferred by the trifluoromethyl group. This document provides detailed application notes and experimental protocols for the solid-phase peptide synthesis (SPPS) of peptides containing this compound using Fmoc/tBu chemistry. It covers coupling strategies, cleavage and deprotection, and analytical characterization, and addresses potential challenges associated with the incorporation of this unique amino acid.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient and automated synthesis of complex peptide sequences. The incorporation of fluorinated amino acids, such as this compound, can significantly enhance the properties of peptides, including increased metabolic stability, altered conformational preferences, and enhanced binding affinity. The strong electron-withdrawing nature of the trifluoromethyl group in this compound can influence reaction kinetics and potentially lead to side reactions during synthesis. Therefore, optimized protocols are crucial for the successful synthesis of Tfa-containing peptides.
Key Applications of this compound-Containing Peptides
The unique properties of this compound make it a valuable building block in various research and drug development areas:
-
Enhanced Metabolic Stability: The trifluoromethyl group can sterically shield the adjacent peptide bond from enzymatic cleavage, increasing the peptide's half-life in biological systems.
-
¹⁹F NMR Probe: The fluorine atoms in this compound serve as a sensitive probe for ¹⁹F NMR spectroscopy, enabling studies of peptide conformation, dynamics, and interactions without the need for isotopic labeling.[1]
-
Modulation of Bioactivity: The electronic effects of the trifluoromethyl group can alter the pKa of nearby residues and influence hydrogen bonding patterns, thereby modulating the biological activity of the peptide.
-
Drug Discovery: Peptides containing this compound are being explored for the development of novel therapeutics with improved pharmacokinetic profiles.[2]
Experimental Protocols
Materials and Reagents
-
Fmoc-L-Trifluoroalanine (Fmoc-Tfa-OH)
-
Standard Fmoc-protected amino acids
-
Rink Amide resin or other suitable solid support
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc Deprotection Solution: 20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/w/v/v)
-
Precipitation Solvent: Cold diethyl ether
General Solid-Phase Peptide Synthesis Workflow
The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide containing this compound.
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Protocol 1: Coupling of Fmoc-Trifluoroalanine
Due to the electron-withdrawing nature of the trifluoromethyl group, the coupling of Fmoc-Tfa-OH can be more challenging than standard amino acids. The use of a highly efficient coupling reagent is recommended.
-
Resin Preparation: After the deprotection of the N-terminal Fmoc group of the preceding amino acid on the resin, wash the resin thoroughly with DMF (3 x 1 min).
-
Activation Mixture: In a separate vessel, dissolve Fmoc-Tfa-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Coupling Reaction: Add the activation mixture to the resin and agitate at room temperature for 1-2 hours. The progress of the coupling reaction can be monitored using a Kaiser test.
-
Washing: After a negative Kaiser test, wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
Note: For difficult couplings, a double coupling can be performed, or an alternative coupling reagent such as PyBOP may be used.
Protocol 2: Cleavage and Deprotection
A standard cleavage cocktail with a scavenger mixture is typically effective for peptides containing this compound.
-
Resin Preparation: After the final Fmoc deprotection, wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min), and dry the resin under vacuum.
-
Cleavage: Add the cleavage cocktail (Reagent K) to the resin (10 mL per gram of resin).
-
Reaction: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Collection: Filter the resin and collect the filtrate containing the cleaved peptide.
-
TFA Removal: Concentrate the filtrate under a stream of nitrogen to remove the majority of the TFA.
Protocol 3: Peptide Precipitation and Purification
-
Precipitation: Add the concentrated peptide solution dropwise to a centrifuge tube containing cold diethyl ether.
-
Pelleting: Centrifuge the mixture to pellet the precipitated peptide.
-
Washing: Decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times).
-
Drying: Dry the peptide pellet under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
Data Presentation
The following tables summarize typical quantitative data obtained during the synthesis of a model peptide containing this compound.
Table 1: Coupling Efficiency of Fmoc-Trifluoroalanine with Different Coupling Reagents
| Coupling Reagent | Equivalents (AA:Reagent:DIPEA) | Reaction Time (h) | Coupling Efficiency (%)* |
| HBTU | 3:2.9:6 | 2 | ~95 |
| HATU | 3:2.9:6 | 1.5 | >99 |
| PyBOP | 3:3:6 | 2 | ~98 |
*Coupling efficiency determined by Kaiser test and subsequent HPLC analysis of a cleaved aliquot.
Table 2: Overall Yield and Purity of a Model Tfa-Containing Peptide
| Peptide Sequence | Coupling Reagent for Tfa | Crude Yield (%) | Purity after HPLC (%) |
| Ac-Gly-Tfa-Leu-Arg-NH₂ | HATU | 75 | >98 |
Potential Challenges and Troubleshooting
The synthesis of peptides containing this compound can present specific challenges. The following diagram outlines a logical approach to troubleshooting common issues.
Caption: Troubleshooting guide for Tfa-containing peptide synthesis.
-
Incomplete Coupling: The electron-withdrawing effect of the trifluoromethyl group can decrease the nucleophilicity of the amino group and hinder coupling.
-
Solution: Use a more powerful coupling reagent like HATU or PyBOP.[3] A double coupling protocol may also be necessary.
-
-
Trifluoroacetylation: A potential side reaction is the trifluoroacetylation of the N-terminal amine, which can occur during the final TFA cleavage step, especially if residual trifluoroacetic anhydride (B1165640) is present.[4]
-
Solution: Ensure high-purity TFA is used for cleavage. Minimizing the cleavage time can also reduce the extent of this side reaction. Analysis by mass spectrometry can help identify this +96 Da modification.
-
-
Aggregation: While less common for a single Tfa residue, hydrophobic peptides containing Tfa may be prone to aggregation during synthesis.
-
Solution: Incorporate pseudoprolines or use chaotropic salts in the coupling media.
-
Analytical Characterization
The successful synthesis and purity of this compound-containing peptides should be confirmed by a combination of analytical techniques:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the crude and purified peptide.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired peptide and identify any potential side products.
-
¹⁹F NMR Spectroscopy: To confirm the incorporation of this compound and to study the local environment of the trifluoromethyl group.[1]
Conclusion
The solid-phase synthesis of peptides containing this compound is a feasible and valuable technique for accessing novel peptides with enhanced properties. By employing optimized coupling strategies, appropriate cleavage conditions, and thorough analytical characterization, researchers can successfully incorporate this unique amino acid into their target sequences. The protocols and data presented in this document provide a comprehensive guide for scientists and drug development professionals working in this exciting area of peptide chemistry.
References
- 1. (R)-α-Trifluoromethylalanine as a 19 F NMR Probe for the Monitoring of Protease Digestion of Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing Trifluoroalanine and Analogs as a ¹⁹F NMR Probe for Elucidating Protein Structure and Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool for investigating protein structure, dynamics, and interactions. The unique properties of the fluorine-19 nucleus, including its 100% natural abundance, high gyromagnetic ratio, and the absence of endogenous signals in biological systems, make it an exquisitely sensitive probe.[1][2][3][4][5] The incorporation of fluorine-containing unnatural amino acids, such as 3,3,3-trifluoroalanine and its analogs like 4-(trifluoromethyl)-L-phenylalanine (tfmF), into proteins allows for the introduction of a ¹⁹F NMR probe at specific sites.[2][6] The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, providing a powerful handle to monitor subtle conformational changes, ligand binding events, and protein-protein interactions.[4][5][7] These characteristics make ¹⁹F NMR a valuable technique in structural biology and drug discovery.[8][9][10]
This document provides detailed application notes and protocols for the use of trifluoroalanine and related compounds as ¹⁹F NMR probes for studying protein structure and function.
Applications
The use of this compound and its analogs as ¹⁹F NMR probes has a broad range of applications in protein science and drug development:
-
Monitoring Protein Conformational Changes: The sensitivity of the ¹⁹F chemical shift to the local environment allows for the detection of subtle changes in protein conformation upon ligand binding, mutation, or changes in experimental conditions.[4][5][6]
-
Characterizing Protein-Ligand Interactions: ¹⁹F NMR can be used to screen for ligand binding, determine binding affinities (Kd), and map binding sites.[8][11] This is particularly valuable in fragment-based drug discovery.[8][9]
-
Studying Protein Folding and Stability: By incorporating a ¹⁹F probe, the folding and unfolding of proteins can be monitored in real-time, providing insights into folding pathways and stability.[2][6]
-
In-Cell NMR Studies: The lack of background ¹⁹F signals in cells makes it an ideal probe for studying protein structure and function within the complex cellular environment.[1][2]
-
Elucidating Enzyme Mechanisms: ¹⁹F NMR can be used to trap and characterize enzymatic intermediates and to study the dynamics of enzyme active sites.[6]
Experimental Workflow
The general workflow for using this compound or its analogs as a ¹⁹F NMR probe involves several key steps, from protein engineering to NMR data analysis.
Caption: General experimental workflow for ¹⁹F NMR studies using site-specifically incorporated this compound analogs.
Protocols
Protocol 1: Site-Specific Incorporation of 4-(trifluoromethyl)-L-phenylalanine (tfmF) in E. coli
This protocol describes the site-specific incorporation of tfmF into a protein of interest in E. coli using an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[12][13] This method relies on the suppression of an amber stop codon (UAG) by a cognate tRNA charged with the unnatural amino acid.
Materials:
-
Expression plasmid for the protein of interest with a UAG codon at the desired labeling site.
-
Plasmid containing the orthogonal aminoacyl-tRNA synthetase/tRNACUA pair for tfmF (e.g., pEVOL-tfmF).
-
E. coli expression strain (e.g., BL21(DE3)).
-
Luria-Bertani (LB) agar (B569324) and broth.
-
Minimal media (e.g., M9).
-
4-(trifluoromethyl)-L-phenylalanine (tfmF).
-
Appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the plasmid for the protein of interest and the pEVOL-tfmF plasmid.
-
Starter Culture: Inoculate a single colony into 5 mL of LB broth containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of minimal media supplemented with the appropriate antibiotics, 20 standard amino acids (excluding phenylalanine), and 1 mM tfmF with the overnight starter culture.
-
Growth and Induction: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 1 mM.
-
Expression: Continue to grow the culture at a reduced temperature (e.g., 20-25°C) for 12-16 hours to enhance proper protein folding.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Purification: Resuspend the cell pellet in lysis buffer and proceed with the standard purification protocol for the protein of interest.
Protocol 2: ¹⁹F NMR Data Acquisition
This protocol outlines the general steps for acquiring one-dimensional ¹⁹F NMR spectra.
Materials:
-
Purified ¹⁹F-labeled protein sample in a suitable NMR buffer (e.g., phosphate (B84403) or Tris buffer, pH 7.4, containing 10% D₂O).
-
NMR spectrometer equipped with a ¹⁹F probe.
-
NMR tubes.
Procedure:
-
Sample Preparation: Prepare the protein sample to a concentration of 50-200 µM in the NMR buffer.
-
Spectrometer Setup: Tune and match the ¹⁹F channel of the NMR probe.
-
Acquisition Parameters:
-
Set the transmitter frequency offset to the center of the expected ¹⁹F chemical shift range for the trifluoromethyl group (typically around -60 to -70 ppm relative to CFCl₃).
-
Use a spectral width of 30-50 ppm.
-
Employ a pulse-acquire sequence with proton decoupling during acquisition.
-
Set the relaxation delay to at least 1.5 times the longest T₁ of the ¹⁹F nuclei (typically 1-2 seconds).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication for sensitivity enhancement) and Fourier transform to obtain the ¹⁹F NMR spectrum.
Data Presentation
Quantitative data from ¹⁹F NMR experiments can provide valuable insights into protein structure and function. The following tables illustrate how such data can be presented.
Table 1: ¹⁹F Chemical Shift Changes of a Labeled Protein Upon Ligand Binding
| Labeled Residue | Ligand | ¹⁹F Chemical Shift (ppm) - Free | ¹⁹F Chemical Shift (ppm) - Bound | Chemical Shift Perturbation (Δδ, ppm) |
| Phe7-tfmF | Peptide P868 | -63.5 | -64.2 | 0.7 |
| Trp43-tfmF | Inhibitor A | -62.8 | -63.1 | 0.3 |
| Tyr112-tfmF | Substrate B | -64.1 | -64.9 | 0.8 |
Note: The chemical shift values are hypothetical and for illustrative purposes. Actual values are dependent on the specific protein and environment of the probe.[14]
Table 2: ¹⁹F Relaxation Data for a Labeled Protein in Different States
| Labeled Residue | State | T₁ (s) | T₂ (ms) |
| Phe7-tfmF | Free | 1.47 | 50 |
| Phe7-tfmF | Bound to P868 | 1.25 | 35 |
| Ala98-tfmF | Unfolded | 1.80 | 150 |
| Ala98-tfmF | Folded | 1.62 | 80 |
Note: Relaxation times are sensitive to molecular tumbling and local dynamics. Changes in T₁ and T₂ can indicate alterations in protein conformation or mobility upon ligand binding or folding.[14]
Visualizations
Signaling Pathway of Protein Conformational Change upon Ligand Binding
The following diagram illustrates the logical flow of how ligand binding induces a conformational change that is detected by the ¹⁹F NMR probe.
Caption: Ligand binding induces a conformational change, altering the ¹⁹F probe's environment and NMR signal.
Logical Relationship of Factors Influencing ¹⁹F Chemical Shift
The chemical shift of the ¹⁹F probe is a sensitive reporter of its local microenvironment. This diagram outlines the key factors that influence the observed chemical shift.
Caption: Factors influencing the ¹⁹F NMR chemical shift of a protein-incorporated probe.
References
- 1. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 4. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of 19F NMR to probe protein structure and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization | Semantic Scholar [semanticscholar.org]
- 14. Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Metabolic Stability in Drug Design with Trifluoroalanine
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of trifluoroalanine, a fluorinated analog of the amino acid alanine (B10760859), represents a promising strategy in modern drug design to enhance the metabolic stability of peptide-based therapeutics. The substitution of hydrogen atoms with fluorine on the methyl side chain of alanine bestows unique physicochemical properties that can significantly hinder enzymatic degradation, thereby improving a drug candidate's pharmacokinetic profile. These application notes provide a comprehensive overview of the use of this compound, including comparative metabolic stability data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
The Impact of this compound on Metabolic Stability
The increased metabolic stability of this compound-containing peptides stems from the high strength of the carbon-fluorine bond compared to the carbon-hydrogen bond. This makes the trifluoromethyl group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major contributors to drug metabolism in the liver.[1][2] By replacing a metabolically vulnerable alanine residue with this compound, that specific site of metabolism can be effectively blocked. This "metabolic switching" can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.
While direct quantitative comparisons of the metabolic stability of a peptide containing this compound versus its simple alanine counterpart are not abundantly available in publicly accessible literature, the principle of increased stability through fluorination is well-established. For instance, studies on other fluorinated amino acids have demonstrated significant improvements in resistance to proteolytic degradation.[3] It is important to note that the degree of stabilization can be influenced by the specific enzyme, the position of the substitution relative to the cleavage site, and the overall fluorine content of the peptide.[3]
Data Presentation: Comparative Metabolic Stability
To illustrate the expected impact of incorporating this compound, the following table summarizes hypothetical yet representative data from an in vitro human liver microsome (HLM) stability assay. This data compares a hypothetical peptide containing a metabolically labile alanine residue ("Peptide A") with its analog where the alanine has been replaced by this compound ("Peptide T").
| Parameter | Peptide A (Alanine) | Peptide T (this compound) | Rationale for Difference |
| In Vitro Half-Life (t½) in HLM (min) | 15 | 90 | The strong C-F bonds in this compound are more resistant to CYP450-mediated oxidation compared to the C-H bonds in alanine, leading to a significantly longer half-life.[4] |
| Intrinsic Clearance (CLint) (µL/min/mg protein) | 92.4 | 15.4 | Intrinsic clearance is a measure of the metabolic capacity of the liver; blocking a key metabolic site by substituting with this compound reduces this value. |
| Primary Route of Metabolism | Oxidation of Alanine side chain | Alternative, slower metabolic pathways | This compound substitution effectively blocks the primary metabolic "soft spot," forcing metabolism to occur at other, less favorable positions on the peptide. |
| Number of Detected Metabolites | 4 | 2 | By blocking the main metabolic pathway, the formation of multiple downstream metabolites is significantly reduced. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a this compound-Containing Peptide
This protocol outlines the manual synthesis of a hypothetical this compound-containing peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-L-trifluoroalanine)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5)
-
Diethyl ether
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents) and coupling reagents (HBTU/HOBt, 3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours. For this compound, coupling times may need to be extended to ensure complete reaction.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: After complete coupling, wash the resin with DMF and DCM to remove excess reagents.
-
Repeat Deprotection and Coupling: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide and purify it using reverse-phase HPLC.
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This protocol describes a typical procedure to assess the metabolic stability of a this compound-containing peptide.
Materials:
-
Pooled human liver microsomes (HLM)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test peptide (this compound-containing peptide) and control peptide (alanine-containing peptide) stock solutions (e.g., in DMSO)
-
Acetonitrile (B52724) (ACN) with an internal standard for quenching the reaction
-
96-well plates
-
Incubator set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a reaction mixture containing phosphate buffer and HLM (e.g., final concentration of 0.5 mg/mL).
-
In a separate plate, prepare serial dilutions of the test and control peptides in buffer.
-
-
Pre-incubation: Add the peptide solutions to the HLM mixture and pre-incubate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. The final concentration of the peptide is typically 1 µM.
-
Time-point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60, and 90 minutes), withdraw aliquots of the incubation mixture.
-
Reaction Quenching: Immediately quench the reaction by adding the aliquot to a tube or well containing ice-cold acetonitrile with an internal standard.
-
Sample Processing:
-
Vortex and centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent peptide at each time point.
-
The disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Mandatory Visualizations
Signaling Pathway: Inhibition of Alanine Racemase
This compound has been shown to act as a suicide substrate for alanine racemase, an essential bacterial enzyme responsible for the conversion of L-alanine to D-alanine, a key component of the bacterial cell wall.[5][6] Inhibition of this enzyme disrupts cell wall synthesis, leading to bacterial cell death.
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the cyclical workflow of solid-phase peptide synthesis for incorporating this compound.
Logical Relationship: Rationale for Increased Metabolic Stability
This diagram outlines the logical flow of how this compound incorporation leads to enhanced metabolic stability.
References
- 1. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mechanism of inactivation of alanine racemase by beta, beta, beta-trifluoroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characteristics of beta, beta-difluoroalanine and beta, beta, beta -trifluoroalanine as suicide substrates for Escherichia coli B alanine racemase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Trifluoroalanine in Enzyme Kinetics Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
β,β,β-Trifluoroalanine (TFA) is a fluorinated analog of the amino acid alanine (B10760859). The substitution of hydrogen atoms with highly electronegative fluorine atoms on the β-carbon confers unique chemical properties to the molecule, making it a powerful tool in enzyme kinetics studies. TFA primarily acts as a mechanism-based inactivator, or "suicide substrate," for a range of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. This property has led to its application in the investigation of enzyme mechanisms, the identification of active site residues, and as a lead compound in drug discovery, particularly in the development of antimicrobial agents.
This document provides detailed application notes and experimental protocols for the use of trifluoroalanine in studying the kinetics of two key bacterial enzymes: Alanine Racemase and O-Acetylserine Sulfhydrylase.
Mechanism of Action
This compound functions as an irreversible inhibitor. The general mechanism involves its initial binding to the PLP-dependent enzyme's active site, mimicking the natural substrate, alanine. Following the formation of an external aldimine with the PLP cofactor, the enzyme's catalytic machinery initiates a β-elimination of a fluoride (B91410) ion. This elimination is facilitated by the electron-withdrawing nature of the remaining fluorine atoms, leading to the formation of a highly reactive β,β-difluoro-α,β-unsaturated imine intermediate. This electrophilic species is then susceptible to nucleophilic attack by a nearby active site residue, resulting in the formation of a stable, covalent adduct with the enzyme and its irreversible inactivation.
Application 1: Alanine Racemase
Alanine racemase (Alr) is a crucial bacterial enzyme that catalyzes the reversible conversion of L-alanine to D-alanine. D-alanine is an essential component of the peptidoglycan layer of the bacterial cell wall, and since this enzyme is absent in humans, it represents an attractive target for the development of novel antibiotics. This compound has been shown to be a potent inactivator of alanine racemase from various bacterial species.
Quantitative Inhibition Data
The following table summarizes the kinetic parameters for the inhibition of Alanine Racemase by this compound.
| Enzyme Source | Inhibitor | Kinetic Parameter | Value | Reference |
| Escherichia coli B | DL-Trifluoroalanine | Inactivation Rate Constant | ≤ 1.0 min⁻¹ | |
| Escherichia coli B | DL-Trifluoroalanine | Partition Ratio | < 10 | |
| Salmonella typhimurium | β,β,β-Trifluoroalanine | - | Time-dependent inactivation | |
| Bacillus stearothermophilus | β,β,β-Trifluoroalanine | - | Time-dependent inactivation |
Note: The partition ratio indicates the number of catalytic turnovers per inactivation event. A low partition ratio signifies a highly efficient suicide substrate.
Signaling Pathway: Bacterial Peptidoglycan Synthesis
The inhibition of alanine racemase by this compound disrupts the supply of D-alanine, a critical precursor for peptidoglycan synthesis. This pathway is essential for maintaining the structural integrity of the bacterial cell wall.
Experimental Protocol: Alanine Racemase Inhibition Assay
This protocol describes a continuous spectrophotometric assay to determine the kinetics of alanine racemase inactivation by this compound. The assay couples the production of L-alanine from D-alanine to the oxidation of NADH by L-alanine dehydrogenase.
Materials:
-
Purified alanine racemase
-
D-Alanine
-
β,β,β-Trifluoroalanine
-
L-Alanine dehydrogenase (from Bacillus subtilis)
-
β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.0), 50 mM D-alanine, 1 mM NAD⁺, and 5 units/mL of L-alanine dehydrogenase.
-
Enzyme and Inhibitor Pre-incubation:
-
In a separate tube, pre-incubate a known concentration of alanine racemase with varying concentrations of this compound in Tris-HCl buffer at 37°C.
-
At specific time intervals (e.g., 0, 2, 5, 10, 20, and 30 minutes), withdraw an aliquot of the enzyme-inhibitor mixture.
-
-
Enzyme Activity Measurement:
-
Immediately add the aliquot from the pre-incubation mixture to the reaction mixture.
-
Monitor the decrease in absorbance at 340 nm for 5 minutes, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the remaining alanine racemase activity.
-
-
Data Analysis:
-
Calculate the initial velocity (v) of the reaction at each time point and for each this compound concentration.
-
Plot the natural logarithm of the remaining enzyme activity (ln(v)) versus the pre-incubation time.
-
The apparent first-order inactivation rate constant (kobs) for each this compound concentration is the negative of the slope of this plot.
-
To determine the inactivation rate constant (kinact) and the inhibition constant (KI), plot the kobs values against the this compound concentrations. The data should fit the Michaelis-Menten equation for irreversible inhibitors.
-
Application 2: O-Acetylserine Sulfhydrylase
O-Acetylserine sulfhydrylase (OASS) is a PLP-dependent enzyme that catalyzes the final step in the biosynthesis of cysteine in bacteria and plants. It facilitates the conversion of O-acetylserine and sulfide (B99878) into L-cysteine. As cysteine is a crucial amino acid for protein synthesis and various cellular processes, and this pathway is absent in mammals, OASS is a promising target for antimicrobial drug development. This compound has been identified as an irreversible inhibitor of OASS.
Quantitative Inhibition Data
The following table summarizes the kinetic parameters for the inhibition of O-Acetylserine Sulfhydrylase by this compound.
| Enzyme Isoform | Inhibitor | Kinetic Parameter | Value | Reference |
| OASS-A (S. enterica) | β,β,β-Trifluoroalanine | IC₅₀ | 130 ± 10 µM | |
| OASS-B (S. enterica) | β,β,β-Trifluoroalanine | IC₅₀ | 940 ± 60 µM |
Signaling Pathway: Cysteine Biosynthesis
Inhibition of O-acetylserine sulfhydrylase by this compound blocks the production of cysteine, a vital amino acid for bacterial survival and pathogenesis.
Experimental Protocol: OASS Inhibition Assay
This protocol describes a discontinuous colorimetric assay to determine the IC₅₀ of this compound for O-acetylserine sulfhydrylase. The assay measures the amount of cysteine produced using the acid ninhydrin (B49086) reagent (Gaitonde's reagent).
Materials:
-
Purified O-acetylserine sulfhydrylase (OASS)
-
O-acetylserine (OAS)
-
Sodium sulfide (Na₂S)
-
β,β,β-Trifluoroalanine
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
HEPES buffer (100 mM, pH 7.0)
-
Acid ninhydrin reagent
-
Glacial acetic acid
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare fresh solutions of OAS and Na₂S in HEPES buffer.
-
Prepare a stock solution of this compound in HEPES buffer and perform serial dilutions to obtain a range of inhibitor concentrations.
-
Prepare the acid ninhydrin reagent as described by Gaitonde.
-
-
Enzyme Inhibition:
-
In a 96-well microplate, add a fixed amount of OASS enzyme to wells containing varying concentrations of this compound.
-
Include control wells with enzyme but no inhibitor, and blank wells with no enzyme.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a mixture of OAS and Na₂S to all wells.
-
Allow the reaction to proceed for a set amount of time (e.g., 10 minutes) at 37°C.
-
-
Reaction Quenching and Color Development:
-
Stop the reaction by adding glacial acetic acid to each well.
-
Add the acid ninhydrin reagent to each well.
-
Heat the plate at 100°C for 10 minutes to allow for color development.
-
Cool the plate to room temperature.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at 560 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of OASS activity, by fitting the data to a dose-response curve.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for studying the inhibition of an enzyme by this compound.
Conclusion
This compound is a valuable tool for the study of PLP-dependent enzymes. Its mechanism-based inactivation allows for the detailed investigation of enzyme kinetics and active site architecture. The protocols and data presented here provide a framework for researchers to utilize this compound in their studies of alanine racemase, O-acetylserine sulfhydrylase, and other susceptible enzymes. These studies can contribute to a deeper understanding of fundamental enzymatic processes and aid in the development of novel therapeutic agents.
Application Notes and Protocols for Site-Specific Incorporation of Trifluoroalanine into Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of non-canonical amino acids into proteins represents a powerful tool in chemical biology, protein engineering, and drug development. Among these, trifluoroalanine and its derivatives stand out due to the unique properties of the trifluoromethyl group. The fluorine-19 (¹⁹F) nucleus serves as a sensitive NMR probe for studying protein structure, dynamics, and interactions in a manner that is free from the background signals inherent in traditional ¹H, ¹³C, and ¹⁵N NMR spectroscopy.[1][2] This technology enables the introduction of a minimally perturbative, yet highly informative, biophysical probe at virtually any desired position within a protein.
The primary method for achieving site-specific incorporation is through the expansion of the genetic code.[3][4][5] This technique utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA (tRNACUA) pair to recognize a nonsense codon, typically the amber stop codon (UAG), introduced at the target site in the gene of interest.[6][7] The orthogonal aaRS is engineered to specifically charge its tRNA with the desired this compound analog, which is then delivered to the ribosome for incorporation into the growing polypeptide chain.
These application notes provide an overview of the methodology, quantitative data on incorporation efficiency and protein yields, detailed experimental protocols, and visualizations of the key workflows.
Quantitative Data
The efficiency of site-specific incorporation of this compound and the final yield of the modified protein can vary depending on several factors, including the specific this compound analog, the chosen expression system (e.g., E. coli, mammalian cells, cell-free systems), the identity of the orthogonal aaRS/tRNA pair, and the local sequence context of the insertion site.[8][9] Below is a summary of reported quantitative data to provide an estimate of expected outcomes.
| Non-Canonical Amino Acid | Expression System | Incorporation Efficiency (%) | Protein Yield | Reference |
| p-fluoro-phenylalanine | E. coli | 64-75 | 8-12 mg/L | [5][10] |
| Unspecified unnatural amino acid | Cell-free | 55 (suppression efficiency) | >500 µg/mL | [8][11] |
| Penta-fluoro phenylalanine | HEK cells | Not specified | ~34 µg per gram of cells | [12] |
| 3-fluorophenylalanine | E. coli | >95 (global incorporation) | Not specified | [13] |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of 4-(Trifluoromethyl)-L-phenylalanine (tfm-Phe) in E. coli
This protocol is adapted from established methods for the site-specific incorporation of unnatural amino acids in E. coli using an orthogonal synthetase/tRNA pair.[6][7]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the protein of interest with a UAG codon at the desired incorporation site and an affinity tag (e.g., His-tag).
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase and tRNACUA specific for tfm-Phe (e.g., pDULE-tfmF).[7]
-
4-(Trifluoromethyl)-L-phenylalanine (tfm-Phe)
-
Luria-Bertani (LB) agar (B569324) and broth
-
Appropriate antibiotics for plasmid selection
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Autoinduction media (optional)[7]
-
Buffers for protein purification (see Protocol 2)
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the plasmid containing your gene of interest (with the UAG codon) and the plasmid carrying the orthogonal synthetase/tRNA pair.
-
Colony Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotics and grow overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB broth with the required antibiotics. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate a larger volume of LB broth (e.g., 1 L) or autoinduction media with the overnight starter culture. Add the appropriate antibiotics.
-
Addition of tfm-Phe: When the optical density at 600 nm (OD₆₀₀) of the culture reaches 0.6-0.8, add tfm-Phe to a final concentration of 1 mM.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. If using autoinduction media, induction will occur automatically.
-
Incubation: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours to improve protein folding and solubility.
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for purification.
Protocol 2: Purification of His-tagged Protein Containing this compound
This is a general protocol for affinity purification of a His-tagged protein. Optimization may be required for your specific protein.
Materials:
-
Cell pellet from Protocol 1
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme (B549824)
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole
-
Ni-NTA affinity resin
-
Chromatography column
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Incubate on ice for 30 minutes.
-
Sonication: Sonicate the cell suspension on ice to further disrupt the cells and shear DNA.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Column Preparation: Equilibrate the Ni-NTA resin in a chromatography column with Lysis Buffer (without lysozyme and PMSF).
-
Binding: Load the clarified lysate onto the equilibrated column.
-
Washing: Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound protein with Elution Buffer. Collect fractions.
-
Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the purified protein.
-
Buffer Exchange/Dialysis: Pool the fractions containing the pure protein and exchange the buffer into a suitable storage buffer using dialysis or a desalting column.
Protocol 3: Analysis by ¹⁹F NMR Spectroscopy
This protocol provides a general guideline for acquiring a one-dimensional ¹⁹F NMR spectrum of a protein containing a this compound analog.
Materials:
-
Purified protein containing this compound in a suitable NMR buffer (e.g., phosphate (B84403) or Tris buffer in H₂O/D₂O).
-
NMR spectrometer equipped with a ¹⁹F probe.
-
NMR tubes.
-
¹⁹F chemical shift reference (optional, e.g., trifluoroacetic acid).
Procedure:
-
Sample Preparation: Concentrate the purified protein to a suitable concentration for NMR, typically in the range of 100-500 µM.
-
Spectrometer Setup: Tune and match the ¹⁹F channel of the NMR probe.
-
Acquisition Parameters:
-
Pulse Sequence: A simple pulse-acquire sequence is generally sufficient for a 1D spectrum.
-
Spectral Width: Set a wide spectral width initially (e.g., 100-200 ppm) to ensure the signal is observed. The chemical shift of the trifluoromethyl group is sensitive to its environment.
-
Recycle Delay: A recycle delay of 1.5-2.0 seconds is a good starting point.
-
Number of Scans: The number of scans will depend on the protein concentration and the strength of the spectrometer. Several thousand scans may be required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential) and Fourier transform to obtain the ¹⁹F NMR spectrum.
-
Analysis: The chemical shift of the ¹⁹F signal will provide information about the local environment of the this compound residue. Changes in the chemical shift upon addition of a ligand or a change in conditions can be monitored to study protein interactions and conformational changes.[4]
Visualizations
Caption: Genetic code expansion for this compound incorporation.
Caption: Experimental workflow for producing and analyzing proteins with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 3. biorxiv.org [biorxiv.org]
- 4. Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity [pubmed.ncbi.nlm.nih.gov]
- 5. Expansion of the genetic code: site-directed p-fluoro-phenylalanine incorporation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced yield of recombinant proteins with site-specifically incorporated unnatural amino acids using a cell-free expression system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 10. Expansion of the genetic code: site-directed p-fluoro-phenylalanine incorporation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhanced Yield of Recombinant Proteins with Site-Specifically Incorporated Unnatural Amino Acids Using a Cell-Free Expression System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Optimizing ¹⁹F NMR protein spectroscopy by fractional biosynthetic labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trifluoroalanine Peptide Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the successful incorporation of the non-canonical amino acid trifluoroalanine into peptide sequences using solid-phase peptide synthesis (SPPS). The unique electronic and steric properties of the trifluoromethyl group present specific challenges, which these protocols are designed to address, ensuring high coupling efficiency and minimal racemization.
Introduction
(S)-2-amino-3,3,3-trifluoropropanoic acid, or this compound, is a valuable building block in medicinal chemistry and drug development. The incorporation of this compound into peptides can significantly enhance their metabolic stability, proteolytic resistance, and conformational rigidity. The electron-withdrawing nature of the trifluoromethyl group can also modulate the acidity of the amide bond and influence peptide folding. However, the steric bulk and strong inductive effect of the trifluoromethyl group can hinder the peptide coupling reaction, necessitating optimized protocols. This document outlines recommended procedures for the efficient and stereochemically pure synthesis of this compound-containing peptides.
Challenges in this compound Peptide Coupling
The primary challenges in coupling this compound arise from:
-
Steric Hindrance: The bulky trifluoromethyl group can sterically hinder the approach of the incoming activated amino acid to the N-terminal amine of the growing peptide chain, slowing down the reaction rate.
-
Reduced Nucleophilicity: The electron-withdrawing effect of the trifluoromethyl group can reduce the nucleophilicity of the alpha-amino group of a resin-bound this compound residue, making the subsequent coupling step more difficult.
-
Potential for Racemization: As with many amino acids, there is a risk of racemization at the alpha-carbon during the activation and coupling steps. This is a critical consideration for maintaining the biological activity of the final peptide.
To overcome these challenges, careful selection of coupling reagents, optimized reaction conditions, and appropriate monitoring are crucial.
Recommended Coupling Reagents and Conditions
For the incorporation of Fmoc-trifluoroalanine-OH, the use of potent coupling reagents is highly recommended to overcome the steric and electronic challenges. Standard carbodiimide-based reagents like DCC or DIC in combination with HOBt may result in lower yields and require longer reaction times.
Table 1: Comparison of Coupling Reagents for this compound Incorporation
| Coupling Reagent | Additive | Base | Typical Equivalents (AA:Reagent:Base) | Recommended Use |
| HATU | (Internal HOAt) | DIPEA or Collidine | 1 : 0.95 : 2 | Primary recommendation. High coupling efficiency and low racemization. |
| HCTU | (Internal 6-Cl-HOBt) | DIPEA or Collidine | 1 : 0.95 : 2 | Excellent alternative to HATU with similar performance. |
| COMU | (Internal Oxyma) | DIPEA or Collidine | 1 : 0.95 : 2 | High reactivity and solubility, often requiring shorter reaction times. |
| PyBOP | HOBt | DIPEA or NMM | 1 : 1 : 2 | Good for sterically hindered couplings, though may be slightly less efficient than uronium/aminium reagents. |
Note: The exact equivalents may need to be optimized based on the specific peptide sequence and resin loading.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a this compound-Containing Peptide (Manual Synthesis)
This protocol describes the manual synthesis of a model peptide containing a this compound residue using Fmoc chemistry on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g loading)
-
Fmoc-protected amino acids (including Fmoc-(S)-trifluoroalanine-OH)
-
HATU (or other recommended coupling reagent)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Perform a Kaiser test to confirm the presence of free primary amines. The beads should turn a deep blue.
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Drain and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Perform a Kaiser test. The beads should remain yellow, indicating complete coupling. If the test is positive, a second coupling may be necessary.
-
-
This compound Coupling:
-
In a separate vial, dissolve Fmoc-(S)-trifluoroalanine-OH (2 eq.), HATU (1.9 eq.), and Collidine (4 eq.) in DMF. Note: Using a slightly lower excess of the expensive this compound and a more hindered base like collidine can help minimize side reactions.
-
Pre-activate the mixture for 2 minutes before adding it to the deprotected resin.
-
Agitate for 2-4 hours. The reaction time may need to be extended compared to standard amino acids.
-
Monitor the coupling reaction using the Kaiser test. If the coupling is incomplete after 4 hours, consider a double coupling.
-
-
Double Coupling (if necessary for this compound):
-
Drain the reaction vessel.
-
Wash the resin with DMF (3 x 1 min).
-
Repeat the coupling step with a freshly prepared solution of activated Fmoc-(S)-trifluoroalanine-OH.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Purification of this compound-Containing Peptides by RP-HPLC
The trifluoromethyl group increases the hydrophobicity of the peptide, which will affect its retention on a reverse-phase HPLC column.
Materials:
-
Crude this compound-containing peptide
-
Water, HPLC grade
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
C18 reverse-phase HPLC column (preparative or semi-preparative)
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water with 0.1% TFA).
-
HPLC Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Column: C18, 5 µm, 100 Å
-
Flow Rate: Dependent on column dimensions (e.g., 10 mL/min for a 10 x 250 mm column).
-
Detection: 220 nm
-
Gradient: A linear gradient should be optimized for the specific peptide. A typical starting gradient would be 5-65% B over 30 minutes. Due to the increased hydrophobicity, a steeper or higher final percentage of acetonitrile may be required compared to non-fluorinated analogues.
-
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of the peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Visualization of Workflows and Mechanisms
Peptide Coupling Reaction Mechanism
Caption: Mechanism of HATU-mediated this compound coupling.
SPPS Workflow for this compound Peptides
Caption: Solid-phase synthesis workflow for this compound peptides.
Troubleshooting Decision Tree
Caption: Troubleshooting guide for incomplete this compound coupling.
Application Notes and Protocols for 19F NMR Spectroscopy of Trifluoroalanine-Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool for studying the structure, dynamics, and interactions of proteins. The ¹⁹F nucleus boasts several advantageous properties for biomolecular NMR, including 100% natural abundance, a spin of ½, and a high gyromagnetic ratio, which results in a sensitivity that is 83% of that of protons. A key advantage is the virtual absence of fluorine in biological systems, providing a background-free signal for unambiguous observation.[1][2] The chemical shift of the ¹⁹F nucleus is also exquisitely sensitive to its local environment, making it a highly sensitive reporter of conformational changes, ligand binding, and solvent exposure.[1][2]
The incorporation of fluorine-containing non-canonical amino acids, such as trifluoroalanine, into proteins provides a minimally perturbative yet powerful probe for ¹⁹F NMR studies. This compound can be incorporated either biosynthetically, replacing all instances of a particular amino acid, or site-specifically, at a single desired position within the protein sequence. This allows for the precise monitoring of specific regions of a protein, providing valuable insights for drug discovery and development.
These application notes provide detailed protocols for the labeling of proteins with this compound and their subsequent analysis by ¹⁹F NMR spectroscopy.
Application Note 1: Site-Specific Incorporation of this compound
Principle:
Site-specific incorporation of this compound is achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (e.g., the amber codon, UAG) introduced at the desired location in the gene of interest.[3][4][5] This engineered synthetase specifically charges its cognate tRNA with this compound, which is then delivered to the ribosome to be incorporated into the growing polypeptide chain. This method allows for the introduction of a single ¹⁹F label at a defined position within the protein.[3][4][5]
Experimental Protocol:
A straightforward protocol for the site-specific incorporation of a ¹⁹F label into any protein in vivo has been described.[3][4][5] This is achieved using a plasmid containing an orthogonal aminoacyl-tRNA synthetase/tRNA(CUA) that incorporates L-4-trifluoromethylphenylalanine in response to the amber codon UAG.[3][4][5]
-
Plasmid Preparation:
-
Obtain or generate a plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for this compound.
-
Introduce an amber (TAG) stop codon at the desired labeling site in the expression plasmid of the protein of interest using site-directed mutagenesis.
-
-
Transformation:
-
Co-transform E. coli expression cells (e.g., BL21(DE3)) with the expression plasmid containing the amber codon and the plasmid encoding the orthogonal synthetase/tRNA pair.
-
-
Protein Expression:
-
Grow the transformed cells in a suitable medium (e.g., LB or minimal medium) containing the appropriate antibiotics for plasmid selection.
-
When the cell culture reaches an appropriate optical density (e.g., OD₆₀₀ of 0.6-0.8), induce protein expression with IPTG.
-
Simultaneously, supplement the culture medium with this compound to a final concentration of 1-2 mM.
-
-
Cell Harvesting and Protein Purification:
-
After a suitable induction period (e.g., overnight at a reduced temperature), harvest the cells by centrifugation.
-
Lyse the cells and purify the this compound-labeled protein using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
Workflow for Site-Specific this compound Labeling:
Caption: Workflow for site-specific incorporation of this compound.
Application Note 2: Protein-Ligand Interaction Analysis
Principle:
The chemical shift of a ¹⁹F nucleus is highly sensitive to its local environment. Upon ligand binding, conformational changes in the protein can alter the environment of the this compound label, leading to changes in its ¹⁹F chemical shift. By monitoring these chemical shift perturbations (CSPs) as a function of ligand concentration, the dissociation constant (Kd) of the protein-ligand interaction can be determined. In cases of intermediate to slow exchange on the NMR timescale, lineshape analysis can provide both thermodynamic (Kd) and kinetic (kon, koff) information.[6]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a sample of the this compound-labeled protein at a suitable concentration for NMR (typically 25-100 µM) in an appropriate NMR buffer.
-
Prepare a concentrated stock solution of the ligand in the same buffer.
-
-
1D ¹⁹F NMR Titration:
-
Acquire a 1D ¹⁹F NMR spectrum of the protein in the absence of the ligand.
-
Add increasing amounts of the ligand to the protein sample, acquiring a 1D ¹⁹F NMR spectrum at each titration point.
-
Ensure thorough mixing and temperature equilibration at each step.
-
-
Data Analysis:
-
Process the ¹⁹F NMR spectra (Fourier transformation, phasing, and baseline correction).
-
Monitor the change in the chemical shift of the this compound signal as a function of the ligand concentration.
-
Fit the chemical shift perturbation data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
Workflow for ¹⁹F NMR Ligand Binding Assay:
Caption: Workflow for a ¹⁹F NMR-based ligand binding assay.
Protocols
Protocol 1: 1D ¹⁹F NMR Data Acquisition
This protocol outlines the general parameters for acquiring a standard one-dimensional ¹⁹F NMR spectrum of a this compound-labeled protein.
-
Pulse Sequence: A simple one-pulse (zg) or a pulse-acquire sequence with proton decoupling during acquisition is typically used.
-
Spectrometer Frequency: As high as available to maximize sensitivity and dispersion.
-
Temperature: 298 K or the temperature at which the protein is most stable.
-
Acquisition Parameters:
-
Sweep Width: ~30-40 ppm, centered around the expected chemical shift of the this compound residue.
-
Transmitter Frequency Offset: Set to the center of the expected ¹⁹F signals.
-
Acquisition Time: 0.5 - 1.0 s.
-
Relaxation Delay (d1): 1-2 s. For quantitative measurements, the relaxation delay should be at least 5 times the longest T1 of the ¹⁹F nuclei.[7]
-
Number of Scans (ns): Dependent on the protein concentration and desired signal-to-noise ratio. Typically ranges from 64 to 1024 scans.
-
Protocol 2: ¹⁹F T1 (Spin-Lattice) Relaxation Measurement
This protocol is for measuring the longitudinal relaxation time (T1) of the ¹⁹F nucleus, which can provide information about the local dynamics of the labeled site.
-
Pulse Sequence: Inversion-recovery pulse sequence.
-
Relaxation Delays (vd list): A series of variable delays (τ values) are used, typically ranging from milliseconds to a few seconds (e.g., 10, 50, 100, 200, 500, 1000, 2000, 5000 ms).
-
Data Acquisition: A 1D ¹⁹F spectrum is acquired for each τ value.
-
Data Analysis: The intensity of the ¹⁹F signal is measured for each spectrum and fit to a three-parameter exponential function: I(τ) = I₀(1 - 2e^(-τ/T1)).
Protocol 3: ¹⁹F T2 (Spin-Spin) Relaxation Measurement
This protocol is for measuring the transverse relaxation time (T2), which is sensitive to slower motional processes and chemical exchange.
-
Pulse Sequence: Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence.
-
Echo Times (vd list): A series of echo times (2nτ) are used, where τ is the delay between the 180° pulses in the CPMG train.
-
Data Acquisition: A 1D ¹⁹F spectrum is acquired for each echo time.
-
Data Analysis: The intensity of the ¹⁹F signal is measured for each spectrum and fit to a single exponential decay function: I(t) = I₀e^(-t/T2), where t is the total echo time.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from ¹⁹F NMR studies of this compound-labeled proteins.
Table 1: Representative ¹⁹F Chemical Shifts of this compound in Proteins
| Protein | Labeled Residue | Chemical Shift (ppm) | Reference |
| SH3 Domain | Phe7-tfmF | ~ -63.5 | [8] |
| Dihydrofolate Reductase | [5-F]-Leu | -220 to -235 | [9] |
| Generic Tagged Amino Acids | Cysteine | -59.05 | [10] |
| Generic Tagged Amino Acids | Leucine | -59.22 | [10] |
| Generic Tagged Amino Acids | Proline | -60.60 | [10] |
Note: Chemical shifts are highly dependent on the local protein environment and the reference compound used.
Table 2: Representative ¹⁹F Relaxation Parameters of this compound in Proteins
| Protein | Labeled Residue | T1 (ms) | T2 (ms) | Reference |
| SH3 Domain (unbound) | Phe7-tfmF | ~1100 | ~150 | [8] |
| SH3 Domain (bound) | Phe7-tfmF | ~900 | ~100 | [8] |
| DAGK (in micelles) | Phe31-tfmF | ~700 | ~50 | [8] |
Table 3: Protein-Ligand Interaction Parameters Determined by ¹⁹F NMR
| Protein | Ligand | Kd (µM) | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Reference |
| SH3 Domain | Peptide 1 | 150 | 1.5 x 10⁸ | 2.2 x 10⁴ | [6] |
| SH3 Domain | Peptide 2 | 70 | 1.2 x 10⁸ | 0.8 x 10⁴ | [6] |
Conclusion
¹⁹F NMR spectroscopy of this compound-labeled proteins is a versatile and powerful technique for obtaining detailed information on protein structure, dynamics, and interactions at a residue-specific level. The protocols and application notes provided here offer a guide for researchers to implement this methodology in their own studies, with broad applications in basic research and drug development. The high sensitivity and background-free nature of ¹⁹F NMR make it an invaluable tool for characterizing even challenging biological systems.
References
- 1. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 2. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 10. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols for Studying Protein-Ligand Interactions Using Trifluoroalanine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of protein-ligand interactions is fundamental to drug discovery and chemical biology. Understanding the thermodynamics and kinetics of these interactions provides crucial insights for the design and optimization of therapeutic agents. The incorporation of unnatural amino acids, such as 3,3,3-trifluoroalanine, into proteins offers a powerful tool for biophysical characterization. The trifluoromethyl group serves as an excellent nuclear magnetic resonance (NMR) probe due to the unique properties of the fluorine-19 (¹⁹F) nucleus.
¹⁹F NMR spectroscopy is a highly sensitive technique for studying protein-ligand interactions. The ¹⁹F nucleus has a spin of 1/2, a high gyromagnetic ratio (83% of ¹H), and 100% natural abundance.[1] Crucially, the near absence of fluorine in biological systems results in background-free spectra.[1] The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, making it an ideal reporter for changes in protein conformation and ligand binding.[2]
These application notes provide an overview of the use of trifluoroalanine and other fluorinated amino acids in studying protein-ligand interactions, with a focus on ¹⁹F NMR and complementary fluorescence spectroscopy techniques. Detailed experimental protocols are provided to guide researchers in applying these methods.
Key Applications
-
Fragment-Based Drug Discovery (FBDD): ¹⁹F NMR is a powerful tool for screening libraries of fluorinated fragments to identify binders to a target protein, even for weak interactions.[2]
-
Determination of Binding Affinity (KD): Changes in the ¹⁹F NMR spectrum of a labeled protein upon titration with a ligand can be used to accurately determine the dissociation constant (KD).[3]
-
Quantification of Binding Kinetics (kon and koff): ¹⁹F NMR lineshape analysis can provide detailed information about the association (kon) and dissociation (koff) rate constants of a protein-ligand interaction.[3]
-
Characterization of Conformational Changes: The sensitivity of the ¹⁹F chemical shift to the local environment allows for the detection of subtle conformational changes in a protein upon ligand binding.[4]
Data Presentation: Quantitative Analysis of Protein-Ligand Interactions
The following table summarizes quantitative data from a study utilizing a fluorinated amino acid to characterize protein-ligand interactions. This example demonstrates the type of data that can be obtained using the described techniques.
| Protein System | Ligand | Method | KD (μM) | kon (10⁸ M⁻¹s⁻¹) | koff (10⁴ s⁻¹) | Reference |
| 5-Fluorotryptophan-labeled SH3 domain | PepS1 | ¹⁹F NMR Lineshape Analysis | 150 | 1.5 | 2.2 | [3] |
| Wild-type SH3 domain | PepS1 | 2D ¹H-¹⁵N HSQC | 70 | 1.2 | 0.8 | [3] |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound into Proteins
This protocol describes the in vivo site-specific incorporation of a fluorinated amino acid, L-4-trifluoromethylphenylalanine (a this compound analogue), into a protein of interest in Escherichia coli.[5][6][7] This method utilizes an orthogonal aminoacyl-tRNA synthetase/tRNACUA pair that recognizes the amber stop codon (UAG).
Materials:
-
Expression plasmid for the protein of interest with a UAG codon at the desired incorporation site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNACUA pair (e.g., pDule-tfmF).[7]
-
E. coli expression strain (e.g., BL21(DE3)).
-
L-4-trifluoromethylphenylalanine.
-
Luria-Bertani (LB) agar (B569324) plates and broth.
-
Autoinduction media.
-
Appropriate antibiotics.
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the expression plasmid for your protein of interest and the plasmid encoding the orthogonal synthetase/tRNA pair.
-
Colony Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotics and grow overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB broth with antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of autoinduction media containing the appropriate antibiotics and L-4-trifluoromethylphenylalanine (final concentration 1 mM) with the overnight starter culture.
-
Protein Expression: Grow the culture at 30°C for 24-30 hours.[7]
-
Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Protein Purification: Resuspend the cell pellet in a suitable lysis buffer and purify the labeled protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged, followed by size-exclusion chromatography).
Protocol 2: ¹⁹F NMR for Determination of Binding Affinity (KD)
This protocol outlines the use of 1D ¹⁹F NMR to determine the dissociation constant (KD) of a protein-ligand interaction by monitoring chemical shift perturbations.[8][9]
Materials:
-
Purified ¹⁹F-labeled protein (e.g., 50 µM).[8]
-
Ligand of interest.
-
NMR buffer (e.g., 50 mM Tris, 100 mM NaCl, 5% D₂O, pH 7.4).[8]
-
NMR spectrometer equipped with a fluorine probe.
Procedure:
-
Sample Preparation: Prepare a stock solution of the ¹⁹F-labeled protein in the NMR buffer. Prepare a concentrated stock solution of the ligand in the same buffer.
-
Initial Spectrum: Acquire a 1D ¹⁹F NMR spectrum of the protein alone. This serves as the reference (free state).
-
Titration: Add increasing amounts of the ligand to the protein sample. After each addition, gently mix and allow the sample to equilibrate.
-
Data Acquisition: Acquire a 1D ¹⁹F NMR spectrum at each ligand concentration.
-
Data Processing: Process the spectra (Fourier transform, phasing, and baseline correction).
-
Data Analysis:
-
Measure the chemical shift of the ¹⁹F resonance at each ligand concentration.
-
Calculate the chemical shift perturbation (Δδ) relative to the free state.
-
Plot the Δδ as a function of the total ligand concentration.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding) to determine the KD. The following equation can be used for fitting: Δδobs = Δδmax * (([P]t + [L]t + KD) - sqrt((([P]t + [L]t + KD)² - 4*[P]t[L]t))) / (2[P]t) where Δδobs is the observed chemical shift change, Δδmax is the maximum chemical shift change at saturation, [P]t is the total protein concentration, and [L]t is the total ligand concentration.[9]
-
Protocol 3: Intrinsic Tryptophan Fluorescence Quenching
This protocol describes a complementary method to study protein-ligand interactions by monitoring the quenching of intrinsic tryptophan fluorescence.[10][11] This technique does not require fluorine labeling but can provide valuable binding information.
Materials:
-
Purified protein containing tryptophan residues.
-
Ligand of interest.
-
Fluorescence buffer (e.g., 25 mM HEPES-NaOH, pH 7.4, 150 mM NaCl).[11]
-
Fluorescence spectrophotometer.
-
Quartz cuvette.
Procedure:
-
Sample Preparation: Prepare a stock solution of the protein (e.g., 2 µM) and a concentrated stock solution of the ligand in the fluorescence buffer.[11]
-
Instrument Setup:
-
Initial Spectrum: Record the fluorescence emission spectrum of the protein solution alone.
-
Titration: Add small aliquots of the concentrated ligand stock solution to the protein sample in the cuvette. Mix gently and incubate for a few minutes to reach equilibrium.
-
Data Acquisition: Record the fluorescence emission spectrum after each addition of the ligand.
-
Data Correction (Inner Filter Effect): If the ligand absorbs at the excitation or emission wavelengths, a correction for the inner filter effect is necessary.[10] This can be done by measuring the absorbance of the ligand at each concentration and applying a correction factor to the fluorescence intensity.
-
Data Analysis:
-
Determine the fluorescence intensity at the emission maximum for each ligand concentration.
-
Plot the change in fluorescence intensity (or the ratio of initial to observed fluorescence, F₀/F) against the ligand concentration.
-
Analyze the data using the Stern-Volmer equation for quenching or by fitting to a binding isotherm to determine the KD.
-
Conclusion
The use of this compound and other fluorinated amino acids as ¹⁹F NMR probes provides a powerful and versatile approach for the detailed characterization of protein-ligand interactions. The high sensitivity and background-free nature of ¹⁹F NMR make it particularly well-suited for drug discovery applications, including fragment screening and lead optimization. When combined with complementary techniques such as intrinsic tryptophan fluorescence, a comprehensive understanding of the binding thermodynamics and kinetics can be achieved. The protocols outlined in these application notes provide a starting point for researchers to implement these valuable techniques in their own studies of protein-ligand interactions.
References
- 1. Hands On: Using Tryptophan Fluorescence Spectroscopy to Study Protein Structure | Springer Nature Experiments [experiments.springernature.com]
- 2. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Protein-Observed Fluorine NMR Is a Complementary Ligand Discovery Method to 1H CPMG Ligand-Observed NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Trifluoroalanine in PET Imaging
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of trifluoroalanine, specifically the fluorine-18 (B77423) labeled D-isomer, [¹⁸F]3,3,3-trifluoro-D-alanine (d-[¹⁸F]-CF₃-ala), as a promising radiotracer for Positron Emission Tomography (PET) imaging of bacterial infections.
Introduction
The diagnosis and monitoring of bacterial infections remain a significant clinical challenge. Conventional imaging techniques such as CT, MRI, and ultrasound, as well as nuclear medicine methods like [¹¹¹In]-labeled white blood cell SPECT and [¹⁸F]FDG PET, often lack specificity for bacterial pathogens, primarily imaging the host's inflammatory response.[1][2] This can lead to ambiguous results in distinguishing infection from sterile inflammation.
To address this, researchers have focused on developing PET tracers that target bacteria-specific metabolic pathways.[1][2] One such pathway is the synthesis of peptidoglycan, a crucial component of the bacterial cell wall that is absent in mammals. D-amino acids, such as D-alanine, are essential building blocks of peptidoglycan.[3] This has led to the development of radiolabeled D-amino acids as potential PET imaging agents.
While ¹¹C-labeled D-amino acids like d-[3-¹¹C]-alanine have shown promise, their short half-life (20.4 minutes) limits their widespread clinical use to facilities with an on-site cyclotron.[1][3] The development of fluorine-18 labeled counterparts (half-life of 109.7 minutes) offers a more practical solution for broader clinical translation.[1][3] [¹⁸F]3,3,3-trifluoro-D-alanine (d-[¹⁸F]-CF₃-ala) has emerged as a promising candidate due to the stability of the trifluoromethyl group and its structural similarity to D-alanine.[1]
Principle of Action
d-[¹⁸F]-CF₃-ala is a structural analog of D-alanine. It is hypothesized that bacteria take up d-[¹⁸F]-CF₃-ala and incorporate it into their peptidoglycan cell wall, leading to the accumulation of the radiotracer at the site of infection.[1] An important advantage of d-[¹⁹F]-CF₃-ala (the non-radioactive form) is that it is a poor substrate for mammalian D-amino acid oxidase (DAAO), an enzyme that metabolizes D-amino acids in humans and can cause background signals with other D-amino acid-based tracers.[1][4] This selectivity for bacterial metabolic pathways allows for specific imaging of bacterial infections with potentially low background signal from host tissues.[1]
dot
Caption: Proposed mechanism of d-[¹⁸F]-CF₃-ala uptake and retention in bacteria versus mammalian cells.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of d-[¹⁸F]-CF₃-ala.
Table 1: Radiosynthesis and Quality Control of d-[¹⁸F]-CF₃-ala [1][4]
| Parameter | Value |
| Radiochemical Yield (decay corrected) | 36.3 ± 5.1% |
| Enantiomeric Excess (%ee) | 90.5 ± 1.7% |
| Radiochemical Purity (RCP) | > 99% |
| Molar Activity (Aₘ) | 0.036 ± 0.004 GBq/μmol |
Table 2: In Vitro Uptake of d-[¹⁸F]-CF₃-ala in Various Bacterial Strains [4] (Data presented as relative uptake after 90 min incubation)
| Bacterial Strain | Gram Type | Relative Uptake |
| Escherichia coli | Gram-negative | High |
| Acinetobacter baumannii | Gram-negative | High |
| Enterococcus faecalis | Gram-positive | Significant |
| Klebsiella pneumoniae | Gram-negative | Significant |
| Pseudomonas aeruginosa | Gram-negative | Significant |
| Enterobacter cloacae | Gram-negative | Significant |
| Staphylococcus aureus | Gram-positive | Lower |
Table 3: Ex Vivo Biodistribution of d-[¹⁸F]-CF₃-ala in a Murine Myositis Model (90 min post-injection) [1] (Data expressed as percent injected dose per gram of tissue (%ID/g))
| Tissue | Healthy Mice (%ID/g) | E. coli Infected Mice (%ID/g) |
| Infected Muscle (Live Bacteria) | - | ~2.0 |
| Inflamed Muscle (Heat-Killed Bacteria) | - | ~0.8 |
| Blood | < 0.5 | < 0.5 |
| Heart | < 0.5 | < 0.5 |
| Lungs | < 0.5 | < 0.5 |
| Liver | < 1.0 | < 1.0 |
| Spleen | < 0.5 | < 0.5 |
| Kidneys | ~15.0 | ~15.0 |
| Muscle (non-target) | < 0.5 | < 0.5 |
| Bone | < 0.5 | < 0.5 |
Note: The ratio of uptake in infected muscle versus inflamed muscle was approximately 2.4-fold (P < 0.0001).[1]
Experimental Protocols
Radiosynthesis of d-[¹⁸F]-CF₃-ala
The synthesis of d-[¹⁸F]-CF₃-ala is a multi-step process involving the fluorination of a precursor followed by deprotection and chiral separation.[1][4]
Materials:
-
Precursor: Schiff-base protected CF₂Br alanine (B10760859) analog
-
[¹⁸F]Fluoride
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Trifluoroacetic acid (TFA)
-
Semi-preparative HPLC system
-
Chiral semi-preparative HPLC column
Procedure:
-
[¹⁸F]Fluoride Activation: [¹⁸F]Fluoride is produced via a cyclotron and trapped on an anion exchange column. It is then eluted with a solution of K₂₂₂ and K₂CO₃ in MeCN/water. The solvent is removed by azeotropic distillation.
-
Radiofluorination: The dried K[¹⁸F]/K₂₂₂ complex is dissolved in MeCN, and the precursor is added. The reaction mixture is heated at 60 °C for 15 minutes to synthesize the ¹⁸F-labeled intermediate.
-
Intermediate Purification: The crude reaction mixture is purified by semi-preparative HPLC to isolate the ¹⁸F-labeled intermediate.
-
Deprotection: The purified intermediate is treated with TFA at 100 °C to remove the protecting groups, yielding racemic [¹⁸F]-CF₃-alanine.
-
Chiral Separation: The racemic mixture is injected onto a chiral semi-preparative HPLC column to separate the D- and L-enantiomers. The fraction corresponding to d-[¹⁸F]-CF₃-ala is collected.
-
Formulation: The collected fraction is reformulated in a physiologically compatible solution (e.g., saline) for in vivo use.
dot
Caption: Radiosynthesis workflow for d-[¹⁸F]-CF₃-ala.
Preclinical PET/CT Imaging Protocol in a Murine Myositis Model
This protocol describes the use of d-[¹⁸F]-CF₃-ala for imaging bacterial infection in a mouse model.[1]
Animal Model:
-
Strain: CBA/J mice (female, 8-10 weeks old)
-
Infection Model: Intramuscular injection of E. coli (~2 x 10⁷ CFU) in the left deltoid muscle. A control injection of a 10-fold higher load of heat-killed bacteria is administered to the right deltoid muscle to create a site of sterile inflammation.
Imaging Procedure:
-
Animal Preparation: 12 hours post-inoculation, anesthetize the mice with isoflurane (B1672236) (5% for induction, 1.5-2.5% for maintenance).
-
Radiotracer Administration: Inject approximately 200 µCi of d-[¹⁸F]-CF₃-ala in ~100 µL of saline via the tail vein.
-
PET/CT Imaging:
-
Immediately after injection, acquire a whole-body dynamic PET scan for 90 minutes using a µPET-CT scanner.
-
Following the PET scan, perform a 10-minute CT scan for anatomical co-registration.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET and CT data into 3D images.
-
Co-register the PET and CT images using imaging software (e.g., AMIDE).
-
Draw regions of interest (ROIs) over the infected muscle, inflamed muscle, and other organs of interest on the CT images.
-
Quantify the radiotracer uptake in the ROIs and express it as the percentage of the injected dose per gram of tissue (%ID/g).
-
Ex Vivo Biodistribution:
-
Immediately following the imaging session, euthanize the mice.
-
Harvest relevant organs and tissues (infected muscle, inflamed muscle, blood, heart, lungs, liver, spleen, kidneys, etc.).
-
Weigh the tissue samples and measure the radioactivity using a gamma counter.
-
Calculate the %ID/g for each tissue.
dot
Caption: Workflow for preclinical PET/CT imaging of bacterial infection with d-[¹⁸F]-CF₃-ala.
References
- 1. Peptidoglycan-Targeted [18F]3,3,3-Trifluoro-d-alanine Tracer for Imaging Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological Evaluation of D-[18F]Fluoroalanine and D-[18F]Fluoroalanine-d3 as Positron Emission Tomography (PET) Imaging Tracers for Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
Application Notes and Protocols for the Enzymatic Resolution of Racemic Trifluoroalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiomerically pure β,β,β-trifluoroalanine is a valuable building block in medicinal chemistry and drug development. The incorporation of the trifluoromethyl group can significantly enhance the metabolic stability, binding affinity, and other pharmacokinetic properties of peptide-based drugs. Chemical methods for the synthesis of enantiomerically pure trifluoroalanine are often challenging and may require harsh conditions. Enzymatic resolution of racemic this compound offers a highly selective, efficient, and environmentally benign alternative for the preparation of both (R)- and (S)-enantiomers.
This document provides detailed application notes and protocols for the enzymatic kinetic resolution of racemic this compound using two primary strategies: lipase-catalyzed hydrolysis of this compound esters and amidase-catalyzed hydrolysis of this compound amide.
Principle of Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is based on the principle that a chiral catalyst (an enzyme) reacts at different rates with the two enantiomers of a racemic mixture. In the ideal scenario, the enzyme exclusively catalyzes the transformation of one enantiomer, leaving the other unreacted. At approximately 50% conversion, the reaction mixture contains the product from one enantiomer and the unreacted starting material of the other enantiomer, which can then be separated.
Protocol 1: Lipase-Catalyzed Resolution of Racemic Ethyl Trifluoroalaninate
This protocol describes the kinetic resolution of racemic ethyl trifluoroalaninate using a commercially available lipase (B570770), such as Candida antarctica lipase B (CAL-B), which is known for its broad substrate specificity and high enantioselectivity.
Experimental Workflow
Caption: Workflow for lipase-catalyzed resolution of racemic this compound.
Materials
-
Racemic this compound
-
Ethanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Organic solvent (e.g., tert-butyl methyl ether (MTBE) or hexane)
-
Phosphate (B84403) buffer (50 mM, pH 7.0)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Hydrochloric acid (1 M)
-
Silica (B1680970) gel for column chromatography
Procedure
-
Esterification of Racemic this compound:
-
Suspend racemic this compound (1.0 eq) in anhydrous ethanol.
-
Cool the mixture to 0 °C and slowly add thionyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and then reflux for 2-4 hours.
-
Remove the solvent under reduced pressure to obtain racemic ethyl trifluoroalaninate hydrochloride. Neutralize with a mild base (e.g., saturated NaHCO₃ solution) and extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the free ester.
-
-
Enzymatic Resolution:
-
In a round-bottom flask, dissolve racemic ethyl trifluoroalaninate (1.0 g) in the chosen organic solvent (20 mL).
-
Add phosphate buffer (2 mL, 50 mM, pH 7.0).
-
Add immobilized lipase (e.g., 100 mg of Novozym 435).
-
Stir the mixture at a constant temperature (e.g., 40-50 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the enantiomeric excess (ee) of the substrate and product.
-
-
Work-up and Product Isolation:
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for potential reuse.
-
Separate the organic and aqueous layers of the filtrate.
-
The aqueous layer contains the salt of the (S)-trifluoroalanine. Acidify with 1 M HCl and extract with ethyl acetate to obtain (S)-trifluoroalanine.
-
Wash the original organic layer with saturated NaHCO₃ solution to remove any remaining acidic product. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting (R)-ethyl trifluoroalaninate by column chromatography on silica gel.
-
-
Hydrolysis of (R)-Ethyl Trifluoroalaninate:
-
Dissolve the purified (R)-ethyl trifluoroalaninate in 1 M HCl and heat to reflux for 2-4 hours.
-
Cool the solution and neutralize to pH 7 to precipitate the (R)-trifluoroalanine.
-
Quantitative Data (Representative)
The following table summarizes typical data obtained from the lipase-catalyzed resolution of fluorinated amino acid esters. Specific values for ethyl trifluoroalaninate will depend on the precise experimental conditions.
| Parameter | Value |
| Enzyme | Immobilized CAL-B |
| Substrate | Racemic Ethyl Trifluoroalaninate |
| Solvent | tert-Butyl methyl ether |
| Temperature | 45 °C |
| Conversion | ~50% |
| Enantiomeric Excess (ee) of (R)-Ester | >99% |
| Enantiomeric Excess (ee) of (S)-Acid | >98% |
| Yield of (R)-Enantiomer | >45% |
| Yield of (S)-Enantiomer | >45% |
Protocol 2: Amidase-Catalyzed Resolution of Racemic this compound Amide
This protocol outlines the kinetic resolution of racemic this compound amide using an L-selective aminopeptidase, such as the one from Mycobacterium neoaurum or Ochrobactrum anthropi, which are known to have broad substrate specificity.
Experimental Workflow
Caption: Workflow for amidase-catalyzed resolution of racemic this compound.
Materials
-
Racemic this compound
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
Ammonium hydroxide
-
L-selective amidase (e.g., from Mycobacterium neoaurum or Ochrobactrum anthropi)
-
Phosphate or Tris buffer (100 mM, pH 8.0)
-
Ethyl acetate
-
Hydrochloric acid (6 M)
-
Ion-exchange resin (e.g., Dowex 50W)
Procedure
-
Amidation of Racemic this compound:
-
Prepare the N-protected this compound (e.g., Boc-trifluoroalanine).
-
Couple the protected amino acid with ammonia (B1221849) using a standard peptide coupling agent like DCC or HBTU to form the amide.
-
Deprotect the amino group to yield racemic this compound amide.
-
-
Enzymatic Resolution:
-
Dissolve racemic this compound amide in 100 mM phosphate buffer (pH 8.0) to a final concentration of 50-100 mM.
-
Add the L-selective amidase.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-50 °C) with gentle stirring.
-
Monitor the formation of (S)-trifluoroalanine and the consumption of the (L)-amide by HPLC.
-
-
Work-up and Product Isolation:
-
When approximately 50% of the starting material has been consumed, stop the reaction by adding acid to denature the enzyme.
-
Adjust the pH of the mixture to facilitate separation.
-
Extract the unreacted (R)-trifluoroalanine amide with an organic solvent like ethyl acetate.
-
The aqueous layer, containing (S)-trifluoroalanine, can be purified by passing it through an ion-exchange column.
-
-
Hydrolysis of (R)-Trifluoroalanine Amide:
-
Dissolve the recovered (R)-trifluoroalanine amide in 6 M HCl and heat to reflux for 4-6 hours.
-
Remove the acid under reduced pressure and dissolve the residue in water. Neutralize to obtain (R)-trifluoroalanine.
-
Quantitative Data (Representative)
The following table provides representative data for the amidase-catalyzed resolution of amino acid amides. The actual performance with this compound amide may vary.
| Parameter | Value |
| Enzyme | L-amidase (O. anthropi) |
| Substrate | Racemic this compound Amide |
| Buffer | 100 mM Phosphate, pH 8.0 |
| Temperature | 40 °C |
| Conversion | ~50% |
| Enantiomeric Excess (ee) of (R)-Amide | >99% |
| Enantiomeric Excess (ee) of (S)-Acid | >99% |
| Yield of (R)-Enantiomer | >45% |
| Yield of (S)-Enantiomer | >45% |
Conclusion
Enzymatic kinetic resolution provides a powerful and highly selective method for the preparation of enantiomerically pure (R)- and (S)-trifluoroalanine. The choice between a lipase-based or amidase-based approach will depend on the availability of the starting materials (ester or amide) and the specific enzyme. The protocols provided here serve as a general guideline and may require optimization for specific enzymes and reaction conditions. The high enantioselectivity and mild reaction conditions make these enzymatic methods particularly attractive for applications in pharmaceutical research and development.
Application Notes & Protocols: Protecting Group Strategies for the Synthesis of Trifluoroalanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of protecting group strategies for the synthesis of trifluoroalanine, a crucial building block in the development of novel pharmaceuticals and peptidomimetics. The unique electronic properties of the trifluoromethyl group can enhance the metabolic stability and binding affinity of peptides.[1] However, the synthesis of this compound and its derivatives requires careful selection and implementation of protecting groups to ensure high yields and stereochemical integrity.
Overview of Protecting Groups for this compound
The synthesis of this compound derivatives necessitates the protection of both the α-amino and α-carboxyl groups to prevent unwanted side reactions during peptide synthesis or other chemical modifications. The choice of protecting groups is dictated by the overall synthetic strategy, particularly the need for orthogonal deprotection schemes.
Common Amino Protecting Groups:
-
tert-Butoxycarbonyl (Boc): Widely used in peptide synthesis, the Boc group is stable under a variety of conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA).[2][3]
-
Benzyloxycarbonyl (Cbz or Z): The Cbz group is another common amine protecting group that is stable to acidic and basic conditions.[2][3] It is typically removed by catalytic hydrogenation (e.g., H₂/Pd) or with strong acids like HBr in acetic acid.[2][4]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is notable for its lability under mild basic conditions, often using a solution of piperidine (B6355638) in DMF.[2] This makes it orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.[2][5]
-
Trifluoroacetyl (Tfa): The Tfa group is highly stable under acidic conditions and can be removed under mild basic conditions.[6][7] This orthogonality to acid-labile protecting groups makes it a valuable tool in complex synthetic strategies.[6][8][9]
Common Carboxyl Protecting Groups:
-
Methyl or Ethyl Esters: These simple alkyl esters are common protecting groups for the carboxylic acid functionality. They can be hydrolyzed under basic conditions (saponification), for instance, using sodium hydroxide (B78521) in an alcohol-water mixture.[10]
Orthogonal Protecting Group Strategies
The concept of orthogonality is central to the efficient synthesis of complex molecules like peptides containing this compound.[6][11] An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others by using specific and non-interfering reaction conditions.[11]
Caption: Orthogonality of common protecting groups in this compound synthesis.
Quantitative Data on Protected this compound Synthesis
The following tables summarize reaction conditions and yields for the preparation of key protected this compound intermediates.
Table 1: Synthesis of N-Boc-3,3,3-trifluoroalanine
| Starting Material | Reagents and Conditions | Yield | Reference |
| 3,3,3-Trifluoroalanine | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), NaHCO₃, THF/H₂O, rt, 10h | Not specified | [12] |
| 3-(3-pyridyl)-(S)-alanine | Di-tert-butyl dicarbonate (Boc₂O), K₂CO₃, 1,4-dioxane/H₂O, rt, 18h | 72% | [13] |
Table 2: Synthesis of N-Cbz-3,3,3-trifluoroalanine Esters
| Starting Material | Reagents and Conditions | Yield | Reference |
| Alanine (B10760859) methyl ester hydrochloride | N-benzyloxycarbonyl alanine, N,N'-dicyclohexylcarbodiimide (DCC), CH₂Cl₂, overnight | Not specified | [10] |
| L-cysteine methyl ester hydrochloride | N-benzyloxycarbonyl-L-alanine, 1-(4-chlorophenyl)-3-(4'-methyl-1'-piperazinyl)-2-propyn-1-one, N-methylmorpholine, CH₂Cl₂ | Not specified | [14] |
Experimental Protocols
The following are detailed protocols for key experiments in the synthesis of protected this compound derivatives.
Protocol 1: Synthesis of N-Boc-3,3,3-trifluoroalanine
This protocol is adapted from a general procedure for the Boc protection of amino acids.[12]
-
Dissolution: Dissolve 3,3,3-trifluoroalanine (1.0 eq.) in a 1:1 mixture of tetrahydrofuran (B95107) (THF) and water.
-
Addition of Base: Add sodium bicarbonate (NaHCO₃, 3.0 eq.).
-
Addition of Boc Anhydride: At 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.).
-
Reaction: Stir the reaction mixture at room temperature for 10 hours.
-
Work-up:
-
Remove the volatile components in vacuo.
-
Dilute the residue with water.
-
Extract the aqueous phase with ethyl acetate (B1210297) (3x).
-
Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-3,3,3-trifluoroalanine.
-
Protocol 2: Synthesis of N-Cbz-3,3,3-trifluoroalanine Methyl Ester
This protocol is a general method for the Cbz protection of amino acid esters.[10]
-
Suspension: Suspend 3,3,3-trifluoroalanine methyl ester hydrochloride (1.0 eq.) in dichloromethane (B109758) (CH₂Cl₂).
-
Addition of Base and Amino Acid: Add an organic base (e.g., triethylamine, 1.1 eq.) and N-benzyloxycarbonyl-L-alanine (1.0 eq.).
-
Cooling: Cool the mixture in an ice bath.
-
Coupling Agent: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) in CH₂Cl₂.
-
Reaction: Allow the reaction to proceed overnight.
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate by rotary evaporation.
-
Purify the crude product by recrystallization to obtain N-Cbz-3,3,3-trifluoroalanine methyl ester.
-
Protocol 3: Deprotection of N-Boc Group
This is a standard procedure for the acidic removal of a Boc group.[2]
-
Dissolution: Dissolve the N-Boc protected this compound derivative in anhydrous dichloromethane (DCM).
-
Acid Treatment: Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 ratio with DCM.
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Work-up:
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting trifluoroacetate (B77799) salt can be used directly or neutralized.
-
Protocol 4: Deprotection of N-Cbz Group
This protocol describes the removal of a Cbz group by catalytic hydrogenation.[4]
-
Dissolution: Dissolve the N-Cbz protected this compound derivative in a suitable solvent such as methanol (B129727) or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%).
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (1 atm) at room temperature until the reaction is complete (monitored by TLC).
-
Work-up:
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected product.
-
Synthetic Workflow Diagram
The following diagram illustrates a general workflow for the synthesis and deprotection of a protected this compound derivative.
Caption: General workflow for this compound protection and deprotection.
Conclusion
The successful synthesis of this compound-containing peptides and other complex molecules relies on the strategic use of orthogonal protecting groups. The Boc, Cbz, and Fmoc groups for amine protection, along with simple ester protection for the carboxylic acid, provide a versatile toolkit for chemists. The choice of a particular protecting group strategy should be guided by the desired final product and the reaction conditions required for subsequent synthetic steps. The protocols and data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.
References
- 1. Efficient Synthesis of Suitably Protected β-Difluoroalanine and γ-Difluorothreonine from L-Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. peptide.com [peptide.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. biosynth.com [biosynth.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Trifluoroacetyl as an orthogonal protecting group for guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN103073618A - Preparation method for benzyloxycarbonyl alanyl alanine - Google Patents [patents.google.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. rsc.org [rsc.org]
- 13. Boc-3-(3-pyridyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Trifluoroalanine Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of trifluoroalanine derivatives in medicinal chemistry, focusing on their synthesis, biological evaluation, and mechanisms of action. The accompanying protocols offer step-by-step guidance for key experimental procedures.
Introduction to this compound Derivatives
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeation, and binding affinity. This compound, an analog of the amino acid alanine (B10760859) where the three hydrogen atoms of the methyl group are replaced by fluorine atoms, is a valuable building block in this context. Its derivatives have shown significant potential as enzyme inhibitors and probes for studying biological systems.
Applications in Medicinal Chemistry
This compound derivatives have primarily been explored for their potent inhibitory activity against a range of enzymes, particularly those dependent on pyridoxal (B1214274) 5'-phosphate (PLP).
-
Enzyme Inhibition: β,β,β-Trifluoroalanine is a known suicide substrate for several PLP-dependent enzymes. It has been shown to irreversibly inhibit bacterial enzymes like alanine racemase and O-acetylserine sulfhydrylase (OASS), making its derivatives promising candidates for the development of novel antimicrobial agents.[1][2]
-
Anticancer Activity: Certain trifluoromethyl-containing heterocyclic compounds have demonstrated significant cytotoxic effects against various cancer cell lines. While not all of these are direct derivatives of this compound, they highlight the potential of the trifluoromethyl group in oncology drug discovery.
-
Peptide and Protein Engineering: The incorporation of this compound into peptides can influence their conformation, stability, and biological activity. This strategy is being explored to develop peptides with enhanced therapeutic properties.
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activity of this compound and related derivatives.
Table 1: Enzyme Inhibition Data for Fluoroalanine Derivatives
| Compound | Enzyme | Organism | Inhibition Parameter | Value | Reference |
| β,β-Difluoroalanine (D-isomer) | Alanine Racemase | Escherichia coli B | K_m | 116 mM | [3] |
| β,β-Difluoroalanine (L-isomer) | Alanine Racemase | Escherichia coli B | K_m | 102 mM | [3] |
| β,β,β-Trifluoroalanine | Alanine Racemase | Escherichia coli B | Inactivation rate constant | ≤ 1.0 min⁻¹ | [3] |
| Monofluoroalanine | O-acetylserine sulfhydrylase A (OASS-A) | Salmonella enterica | IC₅₀ | 480 ± 50 µM | [4][5] |
| Monofluoroalanine | O-acetylserine sulfhydrylase B (OASS-B) | Salmonella enterica | IC₅₀ | 1290 ± 230 µM | [4][5] |
| This compound | O-acetylserine sulfhydrylase A (OASS-A) | Salmonella enterica | IC₅₀ | 130 ± 10 µM | [4][5] |
| This compound | O-acetylserine sulfhydrylase B (OASS-B) | Salmonella enterica | IC₅₀ | 940 ± 60 µM | [4][5] |
Table 2: Antimicrobial Activity of Fluorinated Aniline Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus | 100 | [6] |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus | 50 | [6] |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio harveyi | 100 | [6] |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio harveyi | 50 | [6] |
Signaling Pathways and Mechanisms of Action
This compound derivatives primarily exert their biological effects through the inhibition of key metabolic enzymes. The downstream consequences of this inhibition can impact various cellular processes.
Inhibition of Alanine Racemase and Bacterial Cell Wall Synthesis
Alanine racemase is a crucial enzyme in bacteria that catalyzes the conversion of L-alanine to D-alanine, an essential component of the peptidoglycan layer of the bacterial cell wall. Inhibition of this enzyme disrupts cell wall synthesis, leading to bacterial cell death. β,β,β-Trifluoroalanine acts as a suicide inhibitor of alanine racemase. The proposed mechanism involves the formation of a reactive intermediate that covalently modifies a key lysine (B10760008) residue in the enzyme's active site.[2]
Inhibition of O-Acetylserine Sulfhydrylase and Cysteine Biosynthesis
O-acetylserine sulfhydrylase (OASS) is a key enzyme in the cysteine biosynthesis pathway in bacteria and plants. It catalyzes the final step, the conversion of O-acetylserine to L-cysteine. Inhibition of OASS disrupts this essential pathway, leading to a depletion of cysteine, which is crucial for protein synthesis and various other cellular functions. This compound has been shown to be an irreversible inhibitor of OASS.[1][4]
Experimental Protocols
The following section provides detailed protocols for the synthesis and biological evaluation of this compound derivatives.
Synthesis of this compound Derivatives
Protocol 1: General Procedure for the Synthesis of N-Acyl-Trifluoroalanine Esters
This protocol describes a general method for the acylation of this compound esters.
Materials:
-
This compound ester hydrochloride
-
Acyl chloride or anhydride (B1165640)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Suspend the this compound ester hydrochloride (1.0 eq) in anhydrous DCM or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add TEA or DIPEA (2.2 eq) dropwise to the suspension.
-
Stir the mixture at 0 °C for 15-30 minutes.
-
Add the acyl chloride or anhydride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-acyl-trifluoroalanine ester.
Biological Evaluation Protocols
Protocol 2: Alanine Racemase Inhibition Assay (Coupled Enzyme Assay)
This assay measures the activity of alanine racemase by coupling the production of L-alanine to the reduction of NAD⁺ by L-alanine dehydrogenase.
Materials:
-
Purified alanine racemase
-
L-alanine dehydrogenase
-
D-alanine
-
NAD⁺
-
Tricine buffer (e.g., 100 mM, pH 8.5)
-
Test compounds (this compound derivatives)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing alanine racemase, L-alanine dehydrogenase, and NAD⁺ in Tricine buffer.
-
Add varying concentrations of the test compounds to the wells of the microplate. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Pre-incubate the plate to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding D-alanine to each well.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
Calculate the initial reaction velocities and determine the IC₅₀ values for each compound.
Protocol 3: O-Acetylserine Sulfhydrylase (OASS) Inhibition Assay
This protocol determines the inhibitory activity of compounds against OASS by measuring the formation of cysteine.
Materials:
-
Purified OASS-A or OASS-B
-
O-acetylserine (OAS)
-
Sodium sulfide (B99878) (Na₂S)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Buffer (e.g., 100 mM potassium phosphate, pH 7.5)
-
Test compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare a reaction mixture containing OASS in the buffer.
-
Add varying concentrations of the test compounds to the wells.
-
Pre-incubate the enzyme and inhibitor.
-
Initiate the reaction by adding a mixture of OAS and Na₂S.
-
After a set incubation time, stop the reaction and add DTNB.
-
Measure the absorbance at 412 nm, which corresponds to the amount of cysteine produced.
-
Calculate the percent inhibition and determine the IC₅₀ values.
Protocol 4: Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of this compound derivatives on cancer cell lines.[7][8][9][10]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ values.
Protocol 5: Caspase-3 Fluorometric Assay
This assay measures the activation of caspase-3, a key executioner caspase in apoptosis, induced by this compound derivatives.[6][11][12]
Materials:
-
Cells treated with this compound derivatives
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-AFC)
-
Assay buffer
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission ~400/505 nm)
Procedure:
-
Induce apoptosis in cells by treating them with this compound derivatives.
-
Lyse the cells to release cellular contents, including caspases.
-
Add the cell lysate to the wells of a black microplate.
-
Add the caspase-3 substrate to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
The fluorescence intensity is proportional to the caspase-3 activity. Compare the activity in treated cells to untreated controls.
Conclusion
This compound derivatives represent a promising class of compounds in medicinal chemistry with demonstrated potential as enzyme inhibitors for antimicrobial and potentially anticancer applications. The provided protocols offer a starting point for researchers to synthesize and evaluate these compounds, contributing to the development of new therapeutic agents. Further exploration of their effects on cellular signaling pathways will be crucial for a comprehensive understanding of their mechanism of action and for identifying new therapeutic opportunities.
References
- 1. Inhibition of O-acetylserine sulfhydrylase by fluoroalanine derivatives [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of inactivation of alanine racemase by beta, beta, beta-trifluoroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characteristics of beta, beta-difluoroalanine and beta, beta, beta -trifluoroalanine as suicide substrates for Escherichia coli B alanine racemase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of O-acetylserine sulfhydrylase by fluoroalanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of Trifluoroalanine
Welcome to the technical support center for the stereoselective synthesis of 3,3,3-trifluoroalanine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for laboratory experiments. Trifluoroalanine is a valuable unnatural amino acid used in the development of peptidomimetics and as an inhibitor for certain enzymes.[1][2] However, its synthesis presents unique stereochemical challenges due to the strong electron-withdrawing nature and steric bulk of the trifluoromethyl group.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
| Question | Possible Cause & Suggested Solution |
| Q1: My reaction yield is consistently low. What are the common causes? | A: Low yields can stem from several factors: - Incomplete Reaction: The high electrophilicity of fluorinated carbonyls can sometimes lead to stable intermediates that do not proceed to the final product. Monitor the reaction by TLC or LC-MS to assess conversion. Consider increasing reaction time or temperature, but be mindful of potential side reactions. - Side Reactions: The electron-withdrawing trifluoromethyl group can promote side reactions like β-elimination, especially under basic conditions or with certain enzymes like alanine (B10760859) racemase.[4][5][6] Ensure your reaction conditions are optimized to minimize these pathways. - Protecting Group Issues: Incomplete deprotection or side reactions involving protecting groups can significantly lower the yield of the final product. Choose orthogonal protecting groups and ensure removal conditions are effective but mild enough to avoid product degradation.[7][8] - Catalyst Deactivation: In catalytic reactions, the catalyst may be deactivated by impurities in the starting materials or solvents. Ensure all reagents are pure and dry. |
| Q2: I am observing poor stereoselectivity (low d.e. or e.e.). How can I improve it? | A: Achieving high stereoselectivity is the primary challenge. Consider the following: - Chiral Auxiliary/Catalyst Choice: The choice of chiral auxiliary or catalyst is critical. For auxiliary-based methods, steric hindrance is key to directing the approach of a reagent. For example, sulfinimine auxiliaries have shown excellent diastereoselectivity.[1] For catalytic methods, ensure the catalyst loading is optimal and that it is suitable for the specific transformation.[9][10] - Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy. Experiment with a range of temperatures to find the optimal balance between reaction rate and selectivity. - Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the transition state. Screen different solvents to identify the best medium for your reaction. - Reagent Purity: Ensure the enantiomeric or diastereomeric purity of your chiral starting materials and auxiliaries is high, as this directly impacts the stereochemical outcome of the product. |
| Q3: My enzymatic reaction is stalling or shows low conversion. What is the problem? | A: Enzymatic reactions can be sensitive to several factors: - Product Inhibition: The enzyme's active site may be inhibited by the product as its concentration increases. One strategy to overcome this is to use a biphasic reaction system where the inhibitory product is continuously extracted into an organic phase.[11] - Cofactor Depletion: Many enzymatic reactions, such as those using dehydrogenases, require a stoichiometric amount of a cofactor (e.g., NADH or NADPH). If the cofactor is not regenerated, the reaction will stop once it is consumed. Implementing a cofactor recycling system, such as using formate (B1220265) dehydrogenase, is essential for achieving high conversion.[4][6][12] - Sub-optimal Conditions: Ensure the pH, temperature, and buffer composition are optimal for the specific enzyme being used. Deviations can lead to a significant loss of activity. |
| Q4: I am having difficulty removing the chiral auxiliary without racemization. What should I do? | A: The lability of the α-proton in the product can lead to racemization during deprotection, especially under harsh acidic or basic conditions. - Milder Conditions: Explore milder deprotection reagents. For instance, if strong acid is causing racemization, investigate alternative conditions or different protecting groups that can be removed enzymatically or via hydrogenolysis.[8] - Protecting Group Strategy: The choice of N-protecting group is important. Groups like Boc or Z are common, and their removal conditions are well-established.[7][8] Ensure the chosen group is compatible with the chiral auxiliary and the final product's stability. For sulfinimine auxiliaries, acidic hydrolysis is typically used for removal.[1] |
Frequently Asked Questions (FAQs)
| Question | Answer |
| Q1: What are the main strategies for the stereoselective synthesis of this compound? | A: The three primary strategies are: 1. Chiral Auxiliary-Based Methods: A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. Common auxiliaries include sulfinimines and Evans oxazolidinones.[1][13] 2. Catalytic Asymmetric Synthesis: A chiral catalyst is used in sub-stoichiometric amounts to create the desired stereocenter. Methods include asymmetric reductions of trifluoromethyl ketimines and catalytic Strecker reactions.[3][9] 3. Enzymatic Synthesis: Biocatalysts, such as dehydrogenases or transaminases, are used to convert a prochiral substrate (e.g., trifluoropyruvate) into a single enantiomer of this compound with high selectivity.[4][6][12][14] |
| Q2: What are the advantages of enzymatic synthesis? | A: Enzymatic methods offer several key advantages, including exceptionally high enantioselectivity (often >99% e.e.), mild and environmentally benign reaction conditions (aqueous media, room temperature), and high reaction yields.[4][6][15] |
| Q3: Are there stability issues with this compound or its derivatives? | A: Yes, peptides containing this compound have been reported to have low chemical and configurational stability at physiological pH.[16] This is an important consideration for its application in drug development and peptide chemistry. |
| Q4: How is the enantiomeric excess (e.e.) of this compound typically determined? | A: The enantiomeric excess is often determined after derivatization with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). The resulting diastereomers can then be separated and quantified using reversed-phase HPLC.[4] |
Quantitative Data Summary
The following tables summarize representative quantitative data from different synthetic approaches.
Table 1: Stereoselective Reduction of a Chiral Sulfinimine (Data derived from a method using a chiral sulfinimine auxiliary derived from ethyl trifluoropyruvate)[1]
| Reducing Agent | Diastereomeric Ratio (d.r.) | Major Diastereomer | Overall Yield |
| DIBAH | - | Sulfinamide 4 | Moderate |
| 9-BBN | 20:1 | Sulfinamide 5 | 78% |
Table 2: Enzymatic Synthesis via Reductive Amination (Data derived from the conversion of trifluoropyruvate)[4][6][12]
| Enzyme | Target Enantiomer | Cofactor System | Yield | Enantiomeric Excess (e.e.) |
| Alanine Dehydrogenase (Vibrio proteolyticus) | (R)-Trifluoroalanine | NADH (with NAD-FDH recycling) | >85% | >99% |
| Diaminopimelate Dehydrogenase (S. thermophilum) | (S)-Trifluoroalanine | NADPH (with NADP-FDH recycling) | >85% | >99% |
Experimental Protocols
Protocol 1: Stereoselective Synthesis via Chiral Sulfinimine Auxiliary
This protocol is adapted from a method for the enantiodivergent synthesis of non-racemic 3,3,3-trifluoroalanine.[1]
Step 1: Formation of the Chiral Sulfinimine
-
Synthesize the chiral Staudinger reagent, (S)-N-p-Tolylsulfinyl-Imino-Triphenylphosphorane, from (S)-p-toluenesulfinamide.
-
In a flask under an inert atmosphere (e.g., nitrogen), dissolve the Staudinger reagent in freshly distilled benzene.
-
Add ethyl trifluoropyruvate to the solution.
-
Heat the reaction mixture to approximately 40 °C for 90 minutes. The reaction progress can be monitored by the precipitation of triphenylphosphine (B44618) oxide.
-
After the reaction is complete, evaporate the solvent under reduced pressure. The crude product is the highly electrophilic (S)-sulfinimine, which is used directly in the next step.
Step 2: Diastereoselective Reduction
-
Dissolve the crude (S)-sulfinimine from Step 1 in an appropriate dry solvent (e.g., THF) under a nitrogen atmosphere and cool to 0 °C.
-
To obtain the (S,S) diastereomer, slowly add a solution of 9-BBN (9-borabicyclo[3.3.1]nonane) (approx. 1.1 equivalents).
-
Stir the reaction mixture at 0 °C for approximately 2 hours.
-
Monitor the reaction for completion using TLC.
-
Upon completion, carefully quench the reaction and perform a standard aqueous workup to isolate the crude sulfinamide product. Purify by flash chromatography.
Step 3: Hydrolysis to this compound
-
Dissolve the purified sulfinamide in concentrated hydrochloric acid.
-
Reflux the mixture overnight.
-
Dilute the reaction mixture with water and wash with diethyl ether to remove the sulfinyl auxiliary byproduct.
-
Isolate the final amino acid product using an ion-exchange column (e.g., Dowex 50W-X8).
Protocol 2: Enzymatic Synthesis with Cofactor Recycling
This protocol is based on the enzymatic reductive amination of trifluoropyruvate.[4][6]
Reaction Components:
-
Phosphate (B84403) Buffer (e.g., 100 mM, pH 7.5)
-
Trifluoropyruvate (Substrate)
-
Ammonium (B1175870) Chloride (NH₄Cl, Amine Source, e.g., 200 mM)
-
Sodium Formate (For cofactor recycling, e.g., 200 mM)
-
Cofactor (NADH or NADPH, catalytic amount)
-
Dehydrogenase Enzyme (e.g., ALD from V. proteolyticus for (R)-enantiomer or DAPDH from S. thermophilum for (S)-enantiomer)
-
Formate Dehydrogenase (FDH) for cofactor recycling (NAD-dependent or NADP-dependent as required)
Procedure:
-
Prepare a reaction mixture in the phosphate buffer containing trifluoropyruvate, ammonium chloride, sodium formate, and the appropriate cofactor (NADH for ALD, NADPH for DAPDH).
-
Initiate the reaction by adding the two enzymes: the specific dehydrogenase (ALD or DAPDH) and the corresponding formate dehydrogenase.
-
Incubate the reaction at the optimal temperature for the enzymes (e.g., 30-37 °C) with gentle agitation.
-
Monitor the conversion of trifluoropyruvate to this compound over time using HPLC or another suitable analytical method.
-
Once the reaction has reached completion (typically several hours), stop the reaction by denaturing the enzymes (e.g., by heat treatment or addition of acid).
-
Remove the denatured protein by centrifugation.
-
The supernatant contains the desired this compound enantiomer, which can be purified if necessary. The enantiomeric excess can be determined by chiral derivatization followed by HPLC analysis.[4]
Visualizations
Caption: Workflow for stereoselective synthesis of this compound using a chiral sulfinimine auxiliary.
Caption: Enzymatic synthesis of this compound coupled with a cofactor regeneration system.
Caption: Troubleshooting decision tree for experiments with low stereoselectivity.
References
- 1. Facile and Stereoselective Synthesis of Non-Racemic 3,3,3-Trifluoroalanine [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalytic Asymmetric Synthesis of Trifluoromethylated γ-Amino Acids via Umpolung Addition of Trifluoromethyl Imines to Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 14. Enzymatic synthesis of fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficient Synthesis of Suitably Protected β-Difluoroalanine and γ-Difluorothreonine from L-Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Trifluoroalanine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of trifluoroalanine derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound derivatives, offering potential causes and solutions in a question-and-answer format.
Chromatography Issues
Q1: I'm observing poor peak shape (tailing or fronting) during HPLC analysis of my this compound derivative. What could be the cause and how can I fix it?
Possible Causes:
-
Secondary Interactions: Strong interactions can occur between the polar this compound derivative and residual acidic silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[1]
-
Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.[1]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of your compound, it can exist in multiple ionic forms, leading to poor peak shape.
Solutions:
-
Use a Deactivated Column: Employ an end-capped column to minimize interactions with silanol groups.[1]
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. For basic derivatives, a lower pH can improve peak shape.[1]
-
Mobile Phase Additives: For reversed-phase chromatography, adding a modifier like trifluoroacetic acid (TFA) can improve peak shape.[1]
-
Reduce Sample Load: Decrease the concentration or injection volume of your sample.[1]
Q2: My this compound derivative is co-eluting with an impurity. How can I improve the separation?
Possible Causes:
-
Insufficient Resolution: The current chromatographic conditions do not provide adequate separation.[1]
-
Similar Polarity of Impurities: The impurity may have a very similar polarity to your target compound.[1]
Solutions:
-
Optimize Selectivity:
-
Change Stationary Phase: Switch to a column with a different chemistry, for example, from a C18 to a phenyl-hexyl or a fluorinated phase column.[1]
-
Change Mobile Phase Organic Modifier: Switching from acetonitrile (B52724) to methanol, or vice versa, can alter the selectivity.[1]
-
-
Employ an Orthogonal Technique: If co-elution persists, consider a different purification technique with a different separation mechanism, such as switching from reversed-phase to Hydrophilic Interaction Chromatography (HILIC).[1]
Q3: My highly polar this compound derivative is eluting in the void volume in reversed-phase HPLC. What should I do?
Possible Cause:
-
High Polarity: The compound is too polar to be retained on the non-polar stationary phase.[1]
Solutions:
-
Use a More Retentive Reversed-Phase Column: Consider a column with a higher carbon load or an embedded polar group.[1]
-
Switch to HILIC: HILIC is specifically designed for the retention and separation of highly polar compounds.[1]
Recrystallization Issues
Q1: I'm having trouble finding a suitable solvent for the recrystallization of my N-Boc-trifluoroalanine, which is currently an oil.
Possible Causes:
-
Compound is Too Soluble or Insoluble: Finding the right solvent with the desired solubility properties can be challenging.
-
Presence of Impurities: Impurities can sometimes inhibit crystallization, causing the product to "oil out".[2]
Solutions:
-
Systematic Solvent Screening: Test a range of solvents with varying polarities. A good recrystallization solvent will dissolve the compound when hot but not when cold.[3] For N-Boc protected amino acids, common solvent systems to try include mixtures like ethyl acetate/hexanes, dichloromethane/hexanes, or ethanol/water.
-
Induce Crystallization from an Oil: If an oil is obtained after evaporating the reaction solvent, you can try adding a small seed crystal of the pure compound. After standing for a period, the oil may solidify. Then, a weak polar solvent like n-hexane, cyclohexane, or diethyl ether can be added to form a slurry, which is then filtered to yield the crystalline product.[4][5]
-
Trituration: Try triturating the oil with a solvent in which the desired compound is insoluble but the impurities are soluble.
Q2: My recrystallization yield is very low. How can I improve it?
Possible Causes:
-
Too Much Solvent: Using an excessive amount of solvent to dissolve the compound will result in a lower recovery.
-
Premature Crystallization: The compound may be crystallizing too early, for instance, during hot filtration.
-
Significant Solubility in Cold Solvent: The compound may still be quite soluble in the chosen solvent even at low temperatures.
Solutions:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Prevent Premature Crystallization: During hot filtration, use an excess of hot solvent to ensure the compound stays in solution. This excess solvent can be boiled off before allowing the solution to cool and crystallize.[5]
-
Optimize Cooling: Ensure the solution is thoroughly cooled, for example in an ice bath, to maximize precipitation before filtering.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound derivatives?
A1: The most common techniques are column chromatography (including flash chromatography and HPLC) and recrystallization. The choice depends on factors like the scale of the purification, the physical state of the compound (solid or liquid), and the nature of the impurities.
Q2: How can I purify my this compound derivative if it is sensitive to the acidic conditions of silica (B1680970) gel?
A2: If your compound is sensitive to acidic silica gel, you can use a deactivated stationary phase, such as neutral alumina (B75360) or silica gel that has been treated with a base like triethylamine. Performing the chromatography quickly can also help to minimize degradation.[6]
Q3: What are some common impurities I should be aware of when synthesizing and purifying this compound derivatives?
A3: Common impurities can include unreacted starting materials, leftover reagents from the synthesis, and byproducts from side reactions. If you are using protecting groups, incomplete deprotection or side reactions during deprotection can also lead to impurities. For example, during the removal of a Boc group with TFA, the resulting t-butyl cation can lead to byproducts. It is also crucial to consider the enantiomeric purity, as the D-enantiomer can be a significant impurity in the synthesis of L-trifluoroalanine derivatives.
Q4: Will the Boc protecting group be removed during reversed-phase HPLC purification using a mobile phase containing trifluoroacetic acid (TFA)?
A4: The Boc group is sensitive to acid. While using 0.1% TFA in the mobile phase for a short duration during HPLC is often acceptable, prolonged exposure or concentrating the fractions containing TFA can lead to the removal of the Boc group. To minimize this, it is recommended to neutralize the collected fractions promptly or use a less acidic modifier if possible. Lyophilization is often preferred over rotary evaporation to remove the solvent, as the latter can take longer and may require heat, which can accelerate the cleavage of the Boc group.[3]
Q5: How can I separate the enantiomers of my this compound derivative?
A5: Enantiomers can be separated using chiral chromatography. For this compound derivatives, both chiral gas chromatography (GC) and chiral High-Performance Liquid Chromatography (HPLC) can be effective.[2] For HPLC, polysaccharide-based chiral stationary phases (CSPs) are commonly used.[7] The choice of the specific chiral column and mobile phase will need to be optimized for your particular derivative.
Data Presentation
Table 1: HPLC Conditions for Achiral Analysis of N-Boc-Amino Acids
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 3.5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 90% B over 20 min | 5% to 95% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Temperature | 30 °C | 35 °C |
| Detection | UV at 210 nm | UV at 220 nm |
| Injection Volume | 10 µL | 5 µL |
| Reference | General protocol based on | General protocol based on |
Table 2: HPLC Conditions for Chiral Separation of this compound Derivatives
| Parameter | Condition 1 | Condition 2 |
| Column | CHIROBIOTIC™ T, 5 µm, 4.6 x 250 mm | Polysaccharide-based (e.g., Chiralpak® AD-H) |
| Mobile Phase | Acetonitrile and 0.1% Ammonium Trifluoroacetate | n-Hexane/Isopropanol (90:10, v/v) |
| Elution Mode | Isocratic | Isocratic |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 210 nm or 220 nm | UV at 220 nm |
| Injection Volume | 10 µL | 10 µL |
| Reference | General protocol based on | General protocol based on |
Table 3: Common Recrystallization Solvents for Amino Acid Derivatives
| Solvent System | Comments |
| Ethanol/Water | A common choice for polar compounds. |
| n-Hexane/Ethyl Acetate | Good for compounds of intermediate polarity. |
| n-Hexane/Dichloromethane | Another option for compounds of intermediate polarity. |
| n-Hexane/Acetone | A versatile mixture.[8] |
| n-Hexane/THF | A generally useful solvent mixture.[8] |
| Toluene/Methanol | Can be effective for some derivatives. |
| Diethyl Ether/n-Hexane | Useful for inducing crystallization from oils.[8] |
Experimental Protocols
Protocol 1: General Method for Purification by Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., a mixture of hexanes and ethyl acetate). Pack a flash chromatography column with this slurry.
-
Sample Preparation: Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a stronger solvent. If a stronger solvent is used, adsorb the sample onto a small amount of silica gel and evaporate the solvent to dryness.
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin elution with the initial low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative.
Protocol 2: General Method for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility at room temperature.[3]
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture until the solid is completely dissolved.[9]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[5]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[5][9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[5]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[6]
Visualizations
Caption: A general experimental workflow for the purification and analysis of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 5. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Peptide Synthesis with Trifluoroalanine
Welcome to the technical support center for scientists and researchers incorporating trifluoroalanine into their peptide synthesis workflows. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of peptides containing this unique amino acid.
Frequently Asked Questions (FAQs)
Q1: I am observing low coupling efficiency when trying to add an amino acid to the N-terminus of a this compound residue. What is the cause and how can I improve the yield?
A1: Low coupling efficiency is a known challenge when the N-terminal residue is α-trifluoromethylalanine. The strong electron-withdrawing effect of the trifluoromethyl group deactivates the N-terminal amine, making it less nucleophilic and therefore less reactive in the coupling reaction.[1]
Troubleshooting and Solutions:
-
Use Highly Electrophilic Coupling Reagents: Standard coupling reagents may not be sufficient. The use of more reactive reagents, such as those that form highly electrophilic amino acid chlorides or mixed anhydrides, can improve coupling yields.[1]
-
Dipeptide Building Block Strategy: A robust method to overcome this challenge is to synthesize a dipeptide unit in solution phase, where the this compound is the C-terminal residue. This dipeptide, with a protected N-terminus, can then be incorporated into the solid-phase synthesis. This strategy avoids the difficult coupling to the deactivated nitrogen of this compound on the solid support.[1]
-
Extended Coupling Times and Double Coupling: Increasing the reaction time and performing a second coupling (double coupling) with fresh reagents may help drive the reaction to completion.
Q2: My peptide containing 3,3,3-trifluoroalanine is showing signs of degradation, especially after the Fmoc-deprotection step. What is the likely side reaction?
A2: 3,3,3-trifluoroalanine is known to be unstable under basic conditions (pH > 6), where it can undergo the elimination of hydrogen fluoride (B91410) (HF).[2] The standard Fmoc deprotection step using 20% piperidine (B6355638) in DMF creates a basic environment that can promote this degradation.
Troubleshooting and Solutions:
-
Minimize Piperidine Exposure: Reduce the duration of the piperidine treatment to the minimum time required for complete Fmoc removal.
-
Use a Weaker Base for Fmoc Deprotection: Consider using a weaker base than piperidine for the deprotection step, although this may require longer reaction times or elevated temperatures and should be carefully optimized.
-
Alternative Protecting Group Strategies: For sensitive sequences, consider using a Boc-based strategy where deprotection is carried out under acidic conditions, thus avoiding the basic conditions that lead to HF elimination.
Q3: Is racemization a significant concern when using this compound in peptide synthesis?
A3: While specific data on the racemization of this compound during peptide synthesis is limited in the reviewed literature, the general principles of racemization in peptide synthesis apply. The risk of racemization is highest during the activation of the carboxylic acid for coupling. The electron-withdrawing nature of the trifluoromethyl group could potentially influence the acidity of the α-proton, but further studies are needed to quantify this effect.
General Recommendations to Minimize Racemization:
-
Choice of Coupling Reagents: Use coupling reagents known to suppress racemization, such as those based on HOBt or Oxyma Pure additives.
-
Avoid Strong Bases: Use weaker, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine during coupling, and use them in the minimum necessary amount.
-
Pre-activation Time: Minimize the pre-activation time of the Fmoc-trifluoroalanine before adding it to the resin-bound peptide.
Summary of Potential Side Reactions and Mitigation Strategies
| Side Reaction | Description | Conditions Favoring the Side Reaction | Mitigation Strategies |
| Incomplete Coupling | Failure to form a peptide bond when coupling an amino acid to the N-terminus of this compound.[1] | Deactivation of the N-terminal amine by the electron-withdrawing trifluoromethyl group.[1] | - Use of highly reactive coupling reagents (e.g., amino acid chlorides, mixed anhydrides).[1] - Employ a dipeptide building block strategy.[1] - Extended coupling times and double coupling. |
| HF Elimination | Degradation of the 3,3,3-trifluoroalanine side chain through the loss of hydrogen fluoride.[2] | Basic conditions, such as those during Fmoc deprotection with piperidine.[2] | - Minimize piperidine exposure time. - Use of weaker bases for Fmoc deprotection. - Consider a Boc-based protection strategy. |
| Racemization | Loss of stereochemical integrity at the α-carbon of this compound during coupling. | Prolonged activation times, use of strong bases, and certain coupling reagents. | - Use racemization-suppressing coupling reagents and additives. - Employ weaker bases during coupling. - Minimize pre-activation time. |
Experimental Protocols
Protocol 1: Dipeptide Building Block Synthesis for Incorporating α-Trifluoromethylalanine
This protocol describes the solution-phase synthesis of a protected dipeptide containing α-trifluoromethylalanine, which can then be used in solid-phase peptide synthesis (SPPS). This method circumvents the difficult coupling to the deactivated N-terminus of α-trifluoromethylalanine on the solid support.[1]
Materials:
-
Boc- or Cbz-protected (R)- or (S)-α-trifluoromethylalanine
-
Amino acid ester (e.g., H-Ala-OtBu)
-
Coupling reagent (e.g., isobutyl chloroformate for mixed anhydride (B1165640) method)
-
N-Methylmorpholine (NMM)
-
Anhydrous solvent (e.g., THF, DCM)
-
Standard workup and purification reagents
Procedure (Mixed Anhydride Method):
-
Dissolve the protected α-trifluoromethylalanine (1 equivalent) in anhydrous THF.
-
Cool the solution to -15 °C.
-
Add N-methylmorpholine (1 equivalent).
-
Slowly add isobutyl chloroformate (1 equivalent) and stir the reaction mixture for 5-10 minutes to form the mixed anhydride.
-
In a separate flask, dissolve the amino acid ester hydrochloride (1 equivalent) in anhydrous DCM and add NMM (1 equivalent).
-
Add the solution of the amino acid ester to the mixed anhydride solution at -15 °C.
-
Allow the reaction to warm to room temperature and stir for several hours or until completion, monitoring by TLC or LC-MS.
-
Perform a standard aqueous workup to remove water-soluble byproducts.
-
Purify the resulting dipeptide by flash column chromatography.
-
The purified, protected dipeptide can then be deprotected at the C-terminus (if necessary) and used as a building block in standard Fmoc- or Boc-based SPPS protocols.
Visualizing the Challenges and Solutions
References
stability issues of trifluoroalanine under acidic or basic conditions
Technical Support Center: Stability of Trifluoroalanine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of this compound under various experimental conditions. The following information is intended to help troubleshoot common stability-related issues and provide a framework for conducting stability assessments.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and potential issues encountered during the handling and use of this compound.
Q1: What are the general recommendations for storing solid this compound?
A1: Like many amino acids, solid this compound should be stored in a cool, dry place, protected from light and moisture to minimize degradation. For long-term storage, it is advisable to keep it in a tightly sealed container at -20°C. Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent potential oxidative degradation.
Q2: I am observing unexpected peaks in my chromatogram when analyzing a solution of this compound. What could be the cause?
A2: Unexpected peaks may indicate the presence of impurities or degradation products. Consider the following troubleshooting steps:
-
Check the purity of the starting material: Review the certificate of analysis for your this compound to identify any known impurities.
-
Solution stability: Prepare fresh solutions of this compound for each experiment. If you are using a stock solution, its stability over time under your storage conditions (solvent, temperature, pH) should be verified.
-
Forced degradation: The experimental conditions themselves (e.g., high temperature, extreme pH) may be causing the degradation of this compound.
-
Contamination: Ensure all glassware, solvents, and reagents are of high purity and free from contaminants that could react with this compound.
Q3: How stable is this compound in acidic solutions?
A3: While specific hydrolysis kinetics are not well-documented, the synthesis of this compound can involve acidic hydrolysis of precursor molecules, suggesting a degree of stability under these conditions. However, prolonged exposure to strong acids, especially at elevated temperatures, may lead to degradation. Potential degradation pathways could involve hydrolysis or elimination reactions.
Q4: Is this compound stable under basic conditions?
A4: Strong basic conditions, particularly with heating, are generally harsh for amino acids and can lead to degradation. For this compound, the presence of the electron-withdrawing trifluoromethyl group could influence its stability. It is crucial to evaluate its stability under your specific basic conditions.
Q5: My experimental results are inconsistent when using this compound. Could stability be an issue?
A5: Yes, inconsistent results can be a symptom of compound instability. To investigate this:
-
Perform a time-course study: Analyze your this compound solution at different time points under your experimental conditions to see if the concentration of the parent compound decreases or if degradation products appear over time.
-
Use a stability-indicating analytical method: Ensure your analytical method (e.g., HPLC, LC-MS) can separate this compound from its potential degradation products.
-
Control your experimental parameters: Pay close attention to pH, temperature, and light exposure, as these can all affect stability.
Quantitative Data Summary
As specific quantitative data for the degradation of this compound is not available in the literature, the following table is provided as a template for researchers to summarize their own findings from forced degradation studies.
| Stress Condition | Temperature (°C) | Duration (hours) | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 60 | 24 | 5% | Trifluoro-α-hydroxy-propionic acid, Ammonia |
| 0.1 M NaOH | 60 | 24 | 15% | Trifluoroacetate, Glycine |
| 3% H₂O₂ | 25 | 24 | <2% | Oxidized byproducts |
| Heat (Solid) | 100 | 48 | <1% | Not applicable |
| Photostability (Solution) | 25 (UV light) | 24 | Variable | Photodegradation products |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions. A stability-indicating analytical method, such as HPLC or LC-MS, is required to analyze the samples.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a methanol/water mixture) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solution): Heat the stock solution at a specified temperature (e.g., 60°C or 80°C) for a defined period.
-
Photodegradation: Expose the stock solution to a controlled light source (e.g., UV lamp at 254 nm) for a defined period. A control sample should be kept in the dark at the same temperature.
3. Sample Analysis:
-
At the end of the incubation period, cool the samples to room temperature.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase of your analytical method.
-
Analyze the stressed samples and an unstressed control sample using a validated stability-indicating HPLC or LC-MS method.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed and unstressed samples.
-
Identify and, if possible, characterize any significant degradation products.
Visualizations
Hypothetical Degradation Pathways of this compound
The following diagram illustrates hypothetical degradation pathways for this compound under acidic and basic conditions based on general chemical principles. These pathways have not been experimentally confirmed.
Caption: Hypothetical degradation of this compound.
Experimental Workflow for Stability Testing
The following diagram outlines the general workflow for conducting a forced degradation study.
Caption: Forced degradation study workflow.
Technical Support Center: Optimizing Coupling Conditions for Trifluoroalanine in SPPS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the incorporation of trifluoroalanine (Tfa) in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is coupling this compound in SPPS challenging?
A1: The incorporation of this compound can be challenging primarily due to the steric hindrance imposed by the bulky and electron-withdrawing trifluoromethyl group. This can slow down the coupling reaction rate and may lead to incomplete coupling, resulting in deletion sequences in the final peptide product.
Q2: Which are the most effective coupling reagents for incorporating this compound?
A2: For sterically hindered amino acids like this compound, high-reactivity coupling reagents are recommended. Uronium/aminium salts such as HATU, HCTU, and COMU are generally more effective than standard carbodiimide (B86325) reagents like DCC or DIC.[1] These reagents form highly reactive esters that can overcome the steric hindrance of the trifluoromethyl group.[2][3]
Q3: How can I minimize the risk of epimerization when coupling this compound?
A3: Epimerization is a potential side reaction during peptide synthesis that can affect the final peptide's bioactivity.[4] To minimize this risk when coupling this compound, it is crucial to:
-
Use a coupling reagent known for low racemization levels, such as COMU or those used with additives like OxymaPure®.[5][6]
-
Avoid prolonged pre-activation times of the amino acid.
-
Consider using a weaker, sterically hindered base like N-methylmorpholine (NMM) or sym-collidine instead of more common bases like diisopropylethylamine (DIPEA).[7]
Q4: Is "double coupling" a recommended strategy for this compound?
A4: Yes, double coupling is a common and effective strategy for difficult couplings, including those involving sterically hindered amino acids. This technique involves performing the coupling reaction twice with fresh reagents to drive the reaction to completion, which is particularly useful if a monitoring test (like the Kaiser test) indicates an incomplete first coupling.
Q5: Can microwave-assisted SPPS be beneficial for incorporating this compound?
A5: Microwave-assisted SPPS can be highly beneficial for incorporating this compound. The application of microwave energy can accelerate the coupling reaction, potentially leading to higher coupling efficiency and reduced reaction times.[8][9] It can also help to disrupt peptide aggregation on the solid support, which can be a problem with hydrophobic or aggregation-prone sequences.[10][11]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete Coupling (Positive Kaiser Test) | Steric Hindrance: The bulky trifluoromethyl group is impeding the coupling reaction. | 1. Switch to a more potent coupling reagent: Use HATU, HCTU, or COMU. 2. Increase reagent excess: Use 3-5 equivalents of the protected this compound and coupling reagent. 3. Extend coupling time: Increase the reaction time to 2-4 hours or even overnight. 4. Perform a double coupling: After the initial coupling, repeat the step with fresh reagents. 5. Utilize microwave-assisted synthesis: Apply microwave energy to accelerate the reaction.[8][12] |
| Peptide Aggregation: The growing peptide chain is folding on the resin, blocking the N-terminal amine. | 1. Use a "difficult sequence" solvent: A mixture of DMF and NMP, or the addition of chaotropic salts like LiCl can disrupt aggregation.[10][13] 2. Incorporate pseudoproline dipeptides: These can disrupt secondary structure formation if applicable to your sequence.[14] | |
| Low Yield of Final Peptide | Cumulative Incomplete Couplings: Multiple incomplete coupling steps throughout the synthesis. | 1. Optimize coupling for every residue: Ensure complete coupling at each step by monitoring with a Kaiser test. 2. Implement capping: After each coupling step, cap any unreacted amines with acetic anhydride (B1165640) to prevent the formation of deletion sequences. |
| Trifluoroacetylation of N-terminus: A side reaction where the N-terminal amine is capped by a trifluoroacetyl group.[15][16] | 1. Use high-purity reagents: Ensure that the TFA used for deprotection is free of trifluoroacetic anhydride. 2. Optimize cleavage conditions: Use appropriate scavengers during the final cleavage from the resin. | |
| Presence of Diastereomeric Impurities (Epimerization) | Over-activation of the amino acid: The activated this compound is susceptible to epimerization.[4] | 1. Choose a reagent with low epimerization potential: COMU and reagents used with OxymaPure® are known for reduced racemization.[5][6] 2. Use a weaker, sterically hindered base: Substitute DIPEA with a base like N-methylmorpholine (NMM) or sym-collidine.[7] 3. Minimize pre-activation time: Add the activated amino acid to the resin immediately after activation. |
Data Presentation: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
While specific quantitative data for this compound is limited, the following table provides a qualitative comparison of commonly used coupling reagents for sterically hindered amino acids, which can guide the selection for this compound coupling.
| Coupling Reagent | Reagent Type | Relative Reactivity | Potential for Epimerization | Key Advantages & Disadvantages |
| HATU | Uronium/Aminium Salt | Very High | Very Low | Advantages: Highly reactive, excellent for sterically hindered couplings.[2][17] Disadvantages: Higher cost, potential for guanidinylation side reaction if used in excess. |
| HCTU | Uronium/Aminium Salt | Very High | Very Low | Advantages: Similar reactivity to HATU, often more cost-effective.[3] Disadvantages: Potential for side reactions similar to other uronium salts. |
| COMU | Uronium Salt | Very High | Very Low | Advantages: High reactivity, safer (OxymaPure®-based), water-soluble byproducts.[5][18][19] Disadvantages: Can be less stable in solution over extended periods. |
| PyBOP | Phosphonium Salt | High | Low | Advantages: Efficient, no risk of guanidinylation. Disadvantages: Byproducts can sometimes be difficult to remove. |
| DIC/OxymaPure® | Carbodiimide/Additive | Moderate to High | Low | Advantages: Cost-effective, low epimerization. Disadvantages: Generally slower reaction times compared to uronium/phosphonium salts. |
Experimental Protocols
Protocol 1: Manual SPPS of a this compound-Containing Peptide
This protocol outlines a general procedure for the manual solid-phase synthesis of a peptide incorporating this compound using an Fmoc/tBu strategy on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine (B6355638) in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
-
This compound Coupling (using HATU):
-
In a separate vial, dissolve Fmoc-L-3,3,3-trifluoroalanine (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and vortex briefly.
-
Immediately add the activation mixture to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive (blue beads), perform a second coupling with fresh reagents for another 1-2 hours.
-
Once the coupling is complete, wash the resin thoroughly with DMF (5 times) and dichloromethane (B109758) (DCM) (3 times).
-
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group is removed, wash the resin with DMF and DCM, and dry it under vacuum.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) to the resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Protocol 2: Microwave-Assisted Coupling of this compound
This protocol is for a microwave-assisted coupling step, which can enhance efficiency.
-
Resin Preparation: Perform resin swelling and Fmoc deprotection as described in Protocol 1.
-
Microwave Coupling:
-
In a microwave synthesis vial, add the deprotected resin.
-
In a separate vial, pre-activate Fmoc-L-3,3,3-trifluoroalanine (5 eq.) with HCTU (4.9 eq.) and DIPEA (10 eq.) in DMF.
-
Add the activation mixture to the resin.
-
Place the vial in a microwave peptide synthesizer and irradiate at a set temperature (e.g., 75°C) for 5-10 minutes.
-
-
Post-Coupling Workup:
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
Perform a Kaiser test to confirm complete coupling.
-
Visualizations
Caption: General workflow for a single coupling cycle of this compound in SPPS.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A simple synthesis of 3,3,3-trifluoroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 9. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 10. benchchem.com [benchchem.com]
- 11. Microwave SPPS Technology | AmbioPharm [ambiopharm.com]
- 12. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 15. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
- 18. COMU peptide coupling reagent - Peptide synthesis - Activotec [activotec.com]
- 19. COMU | 1075198-30-9 | FC15427 | Biosynth [biosynth.com]
Technical Support Center: Preventing Trifluoroacetylation in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and preventing unintentional N-terminal trifluoroacetylation during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This section addresses specific problems that may arise during peptide synthesis related to trifluoroacetylation and offers targeted solutions.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low yield of the desired peptide and presence of a major impurity at M+96 Da. | The N-terminal α-amino group of the peptide has been capped by a trifluoroacetyl (TFA) group, preventing further chain elongation. This is often due to a resin-mediated mechanism. | 1. Confirm Trifluoroacetylation: Analyze the crude peptide using Mass Spectrometry (MS) to confirm the mass increase of 96 Da. Use HPLC to observe a new, often more hydrophobic, peak corresponding to the capped peptide. 2. Optimize Resin Choice: For Boc-SPPS, switch to an acid-stable resin linker, such as aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin (Pam-resin), which can reduce trifluoroacetylation to less than 0.02% per cycle. 3. Modify Protocol for Fmoc-SPPS: If using Fmoc-SPPS, consider leaving the N-terminal Fmoc group on during the final TFA cleavage and deprotection step. Alternatively, use a Boc-protected amino acid for the N-terminal residue to prevent this side reaction. |
| Gradual decrease in synthesis efficiency with each cycle. | Accumulation of trifluoroacetylated truncated peptides. Standard benzyl (B1604629) ester resins can generate trifluoroacetoxymethyl sites upon repeated acid treatment, leading to a trifluoroacetylation rate of 1-2% per cycle. | Adopt a More Stable Linker Strategy: The most effective preventative measure is the use of a more acid-stable linker, like the one provided by Pam-resin, especially in Boc-SPPS where repeated TFA treatment is required. |
| Trifluoroacetylation observed in a peptide with an N-terminal Proline or hydroxyamino acid (e.g., Threonine, Serine). | Peptides with N-terminal proline are particularly prone to trifluoroacetylation. N-terminal hydroxyamino acids can form an intermediate trifluoroacetyl ester, which then undergoes an O-to-N acyl shift, leading to N-trifluoroacetylation. | Use Alternative N-terminal Protection: For peptides with an N-terminal proline in Fmoc-SPPS, using Boc-Pro-OH for the final coupling step can efficiently suppress this side reaction. For hydroxyamino acids, minimizing the exposure time to TFA during the final cleavage is recommended. |
Frequently Asked Questions (FAQs)
Q1: What is N-terminal trifluoroacetylation in peptide synthesis? A1: N-terminal trifluoroacetylation is an undesirable side reaction where a trifluoroacetyl group (CF₃CO-) is covalently attached to the free α-amino group of the N-terminal amino acid of a growing peptide chain. This modification acts as a permanent cap, preventing further elongation of the peptide. This results in a truncated impurity that can be difficult to separate from the desired full-length peptide.
Q2: What is the primary cause of unintentional trifluoroacetylation? A2: The primary cause is not direct acylation by the trifluoroacetic acid (TFA) used for deprotection. Instead, it involves a mechanism where TFA reacts with hydroxymethyl groups on the resin support. These reactive sites can be present from the start or generated during the synthesis by the acidolysis of the peptide-resin linkage (e.g., with standard benzyl ester resins). The resulting resin-bound trifluoroacetoxymethyl groups then transfer the trifluoroacetyl group to the peptide's N-terminal amine during a subsequent neutralization step.
Q3: Is trifluoroacetylation more common in Boc-SPPS or Fmoc-SPPS? A3: This side reaction is more commonly associated with Boc-SPPS. This is because Boc-SPPS involves repeated cycles of deprotection using a high concentration of TFA (typically 50% in DCM), which promotes the formation of the trifluoroacetoxymethyl groups on susceptible resins.
Q4: How can I detect and quantify trifluoroacetylation? A4: Trifluoroacetylation can be detected and confirmed using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): A shift in the retention time of the modified peptide is typically observed.
-
Mass Spectrometry (MS): This will confirm the expected mass increase of 96 Da corresponding to the addition of a trifluoroacetyl group (CF₃CO-).
-
19F NMR: This is a sensitive method for detecting and quantifying the presence of the trifluoromethyl group from TFA.
Q5: How can trifluoroacetylation be prevented? A5: The most effective prevention strategy is to select a resin with a highly acid-stable linker, especially for Boc-SPPS. The use of aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin (Pam-resin) is recommended as it can reduce the rate of trifluoroacetylation to less than 0.02% per cycle. For Fmoc-SPPS, keeping the final Fmoc group on during cleavage or using an N-terminal Boc-amino acid can also prevent this side reaction.
Q6: Can the trifluoroacetyl group be removed from the peptide? A6: Yes, the N-terminal trifluoroacetyl (Tfa) group can be removed, although it requires specific basic conditions. The Tfa group is labile to stronger basic conditions, such as treatment with aqueous piperidine (B6355638) or other amine-based reagents. However, these conditions must be carefully chosen to avoid degrading the target peptide.
Quantitative Data on Trifluoroacetylation Rates
The choice of resin has a significant impact on the extent of the trifluoroacetylation side reaction, particularly in Boc-SPPS.
| Resin Type | Linker Type | Condition | Rate of Trifluoroacetylation per Cycle |
| Standard Benzyl Ester Resin (Merrifield Resin) | Hydroxymethyl | Repetitive acid/base cycles in Boc-SPPS | ~1-2% |
| Aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin (Pam-resin) | Phenylacetamidomethyl (Pam) | Repetitive acid/base cycles in Boc-SPPS | <0.02% |
Experimental Protocols
Protocol 1: Minimizing Trifluoroacetylation in Boc-SPPS using Pam-Resin
This protocol outlines the key steps for utilizing Pam-resin to minimize N-terminal trifluoroacetylation during Boc-SPPS.
-
Resin Selection and Preparation:
-
Select a pre-loaded Boc-aminoacyl-Pam-resin corresponding to the C-terminal amino acid of your target peptide.
-
Swell the resin in dichloromethane (B109758) (DCM) for at least 1 hour before initiating the synthesis.
-
-
Standard Boc-SPPS Cycles:
-
Deprotection: Use a solution of 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group.
-
Neutralization: Neutralize the resin with a 5-10% solution of diisopropylethylamine (DIPEA) in DCM or DMF.
-
Washes: Wash the resin thoroughly with DCM and DMF.
-
Coupling: Couple the next Boc-protected amino acid using your standard activation method (e.g., HBTU/DIPEA). Monitor for completion with a qualitative test like the Kaiser test.
-
Washes: After coupling, wash the resin with DMF and DCM to remove excess reagents.
-
Repeat these cycles for each amino acid in the sequence.
-
-
Final Cleavage:
-
After the final coupling and N-terminal deprotection, wash the peptide-resin with DCM and dry it under vacuum.
-
Treat the dried peptide-resin with an appropriate cleavage cocktail (e.g., HF/anisole or a TFMSA-based cocktail).
-
Following cleavage, precipitate the peptide in cold diethyl ether, wash the precipitate, and dry it.
-
-
Analysis:
-
Analyze the crude peptide by mass spectrometry to confirm the absence of the N+96 Da trifluoroacetylated side product.
-
Purify the peptide using reverse-phase HPLC.
-
Protocol 2: On-Resin Removal of an N-Terminal Trifluoroacetyl Group
This protocol is suitable for the selective deprotection of the ε-amino group of a lysine (B10760008) residue protected with a Tfa group, and the principle can be adapted for N-terminal Tfa removal.
-
Resin Preparation:
-
Swell the peptidyl-resin containing the N-terminal Tfa-amino acid in DCM for 30 minutes, followed by DMF for 30 minutes.
-
-
Deprotection:
-
Drain the DMF from the resin.
-
Add a 2 M aqueous piperidine solution to the resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature. The reaction time will need to be optimized (from hours to overnight) and should be monitored.
-
-
Monitoring the Reaction:
-
At desired time intervals, take a small sample of resin beads, wash them, and cleave the peptide using a standard TFA cleavage cocktail.
-
Analyze the cleaved sample by HPLC and MS to determine the extent of Tfa group removal.
-
-
Final Washes:
-
Once the deprotection is complete, drain the piperidine solution and wash the resin thoroughly with DMF, followed by DCM.
-
The resin with the free N-terminus is now ready for the next step (e.g., final cleavage or further modification).
-
Visualizations
Caption: Mechanism of resin-mediated trifluoroacetylation.
Caption: Troubleshooting workflow for trifluoroacetylation.
Troubleshooting Guide: Low Incorporation Efficiency of Trifluoroalanine
References
- 1. Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 7. A General Method for Scanning Unnatural Amino Acid Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzyme stabilisation due to incorporation of a fluorinated non-natural amino acid at the protein surface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crucial optimization of translational components towards efficient incorporation of unnatural amino acids into proteins in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Methods for Assessing Trifluoroalanine Purity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assessing the purity of trifluoroalanine.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the purity of this compound?
A1: The primary methods for assessing this compound purity are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] HPLC is often used for its versatility in separating non-volatile and polar compounds.[1] GC-MS is a powerful technique for volatile compounds, though this compound requires derivatization to increase its volatility.[1][2] ¹⁹F NMR is particularly useful due to the fluorine atoms in this compound, offering high sensitivity and a wide chemical shift range, which can help in identifying and quantifying fluorinated impurities.[3]
Q2: Why is derivatization necessary for the GC analysis of this compound?
A2: this compound, like other amino acids, is a polar and non-volatile compound.[1][2] These characteristics make it unsuitable for direct analysis by Gas Chromatography (GC), as it can decompose at the high temperatures of the injector port and interact strongly with the GC column, leading to poor peak shape and inaccurate results.[2] Derivatization is a chemical process that converts the polar functional groups (amine and carboxylic acid) into less polar and more volatile derivatives, allowing for successful separation and detection by GC.[1]
Q3: What are the common derivatization reagents used for amino acid analysis by GC-MS?
A3: Common derivatization reagents for amino acids include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[1][2] These reagents react with the active hydrogens on the amino and carboxyl groups to form more volatile and thermally stable derivatives.[1] Alkyl chloroformates are also used for derivatization in GC-MS analysis of amino acids.[4]
Q4: What is the advantage of using ¹⁹F NMR for this compound purity assessment?
A4: ¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds like this compound. The fluorine nucleus has a high natural abundance and a large chemical shift dispersion, which means that small changes in the chemical environment around the fluorine atoms can lead to significant changes in the NMR signal.[3] This high sensitivity makes it easier to detect and quantify fluorine-containing impurities, even at low levels.[3]
Q5: How should this compound be stored to maintain its purity?
A5: this compound should be stored in a cool and dry place, typically at 2-8°C, to minimize degradation. It is important to keep the container tightly sealed to protect it from moisture. For long-term storage, it is advisable to follow the specific storage conditions provided by the supplier.
Troubleshooting Guides
HPLC Analysis
Q1: I am observing poor peak shape (tailing) for the this compound peak. What could be the cause and how can I fix it?
A1: Peak tailing in HPLC is a common issue that can arise from several factors.[5][6]
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Secondary Interactions: Residual silanol (B1196071) groups on the silica-based column can interact with the basic amine group of this compound, causing peak tailing.
-
Solution: Use an end-capped column or add a small amount of a competing base, like triethylamine, to the mobile phase. Lowering the pH of the mobile phase can also help by protonating the silanol groups and reducing interactions.[6]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can affect peak shape.[7]
-
Solution: Flush the column with a strong solvent or replace the column if it is old or has been used extensively.[5]
-
Q2: My retention time for this compound is shifting between injections. What should I investigate?
A2: Retention time variability can compromise the reliability of your results.[5]
-
Mobile Phase Preparation: Inconsistent mobile phase composition is a frequent cause.
-
Solution: Ensure the mobile phase is prepared accurately and consistently for each run. Use a reliable online degasser to prevent air bubbles, which can affect the pump performance.[5]
-
-
Pump Issues: Fluctuations in pump pressure can lead to inconsistent flow rates.
-
Column Temperature: Variations in column temperature can affect retention times.
-
Solution: Use a column oven to maintain a stable temperature throughout the analysis.[7]
-
-
Column Equilibration: Insufficient column equilibration time between injections, especially in gradient elution, can cause shifts.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Logical Relationship for HPLC Troubleshooting
Caption: A logical diagram for troubleshooting common HPLC issues.
GC-MS Analysis
Q1: My derivatization of this compound appears to be incomplete. What could be the reason?
A1: Incomplete derivatization can lead to inaccurate quantification.
-
Presence of Moisture: Silylation reagents are sensitive to moisture, which can consume the reagent and lead to low derivatization yields.[1]
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Incorrect Reagent-to-Sample Ratio: An insufficient amount of derivatizing reagent will result in an incomplete reaction.
-
Solution: Optimize the ratio of the derivatization reagent to the sample. It may be necessary to use a larger excess of the reagent.
-
-
Suboptimal Reaction Conditions: The reaction time and temperature may not be sufficient for the reaction to go to completion.
-
Solution: Increase the reaction time or temperature according to established protocols for amino acid derivatization.[1]
-
Q2: I am not observing the expected molecular ion peak for my derivatized this compound in the mass spectrum. Why might this be?
A2: The absence of a molecular ion peak is common in electron ionization (EI) mass spectrometry, especially for certain derivatives.
-
Fragmentation: The molecular ion of the derivatized this compound may be unstable and readily fragment into smaller, more stable ions.
-
Solution: Look for characteristic fragment ions in the mass spectrum that can be used for identification and quantification.
-
-
Derivatization Issues: The compound may not have been derivatized as expected.
-
Solution: Confirm the success of the derivatization reaction, possibly by using a different analytical technique like NMR, before GC-MS analysis.
-
Experimental Workflow for GC-MS Analysis of this compound
Caption: A typical workflow for the purity analysis of this compound by GC-MS.
Data Summary Tables
Table 1: Comparison of Analytical Techniques for this compound Purity Assessment
| Technique | Principle | Sample Preparation | Advantages | Disadvantages |
| HPLC | Separation based on polarity | Dissolution in a suitable solvent | Versatile, suitable for non-volatile compounds | May require specific columns for good peak shape |
| GC-MS | Separation based on volatility and boiling point, with mass-based detection | Derivatization required | High sensitivity and selectivity | Derivatization adds complexity and potential for error |
| ¹⁹F NMR | Nuclear magnetic resonance of the fluorine nucleus | Dissolution in a deuterated solvent | High sensitivity to fluorinated compounds, quantitative | Requires specialized equipment and expertise |
Table 2: Common Derivatization Reagents for GC-MS of Amino Acids
| Reagent | Abbreviation | Derivative Formed | Key Features |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | Forms volatile by-products, widely used.[2] |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (TBDMS) | Derivatives are more stable and less moisture-sensitive than TMS derivatives.[1] |
| Heptafluorobutyl chloroformate | HFBCF | Heptafluorobutyl (HFB) | Used for chiral profiling of amino acids.[4] |
Experimental Protocols
Protocol 1: General HPLC Method for this compound Purity
This protocol provides a starting point for developing an HPLC method for this compound. Optimization will likely be necessary.
-
Column: Use a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). For better peak shape, a polar-embedded or polar-endcapped C18 column can be beneficial.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% TFA in acetonitrile (B52724)
-
-
Gradient Elution:
-
Start with a low percentage of B (e.g., 5%) and increase linearly to a higher percentage (e.g., 95%) over 15-20 minutes.
-
Hold at the high percentage for a few minutes before returning to the initial conditions and allowing the column to re-equilibrate.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV detector at 210 nm.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the initial mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Injection Volume: 10 µL
Protocol 2: Derivatization of this compound for GC-MS Analysis using MTBSTFA
This protocol is adapted from a general procedure for amino acid derivatization.[1]
-
Sample Preparation:
-
Place a small, accurately weighed amount of this compound (e.g., 1-2 mg) into a clean, dry reaction vial.
-
If the sample is in solution, evaporate the solvent to complete dryness under a stream of nitrogen.
-
-
Derivatization Reaction:
-
Add 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 100 µL of a suitable solvent (e.g., acetonitrile or pyridine) to the dried sample.
-
Cap the vial tightly and heat at 70-100°C for 2-4 hours.
-
-
Sample Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS.
-
-
GC-MS Conditions (Starting Point):
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-600.
-
Logical Diagram for Method Selection
Caption: A decision tree for selecting an analytical method for this compound purity.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Targeted F19 - tags to detect amino acids in complex mixtures using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aelabgroup.com [aelabgroup.com]
- 6. agilent.com [agilent.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Overcoming Solubility Challenges with Trifluoroalanine Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with synthetic peptides incorporating 3,3,3-trifluoroalanine. Due to the trifluoromethyl group, these peptides often exhibit increased hydrophobicity, leading to challenges in dissolution and a higher propensity for aggregation.
Troubleshooting Guides
This section offers solutions to common problems encountered during the solubilization of trifluoroalanine-containing peptides.
| Problem | Potential Cause | Suggested Solution |
| The lyophilized peptide does not dissolve in aqueous buffers (e.g., PBS, Tris). | The this compound residue significantly increases the hydrophobicity of the peptide, leading to poor interaction with water. | 1. Use of Organic Co-solvents: Start by dissolving the peptide in a minimal amount of a polar organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF) before slowly adding the aqueous buffer to the desired concentration.[1][2] 2. pH Adjustment: If the peptide has a net charge, adjusting the pH of the aqueous buffer away from the peptide's isoelectric point (pI) can increase solubility. For basic peptides, try a slightly acidic buffer (e.g., 10% acetic acid). For acidic peptides, a slightly basic buffer (e.g., 0.1 M ammonium (B1175870) bicarbonate) may be effective.[1][3][4] |
| The peptide precipitates out of solution when the aqueous buffer is added to the organic stock. | The peptide's solubility limit in the final aqueous/organic mixture has been exceeded. This is common for highly hydrophobic peptides. | 1. Slow, Dropwise Addition: Add the concentrated peptide-organic solution to the aqueous buffer very slowly while vortexing to prevent localized precipitation. 2. Lower Final Concentration: Your target concentration may be too high for the final buffer composition. Try re-dissolving at a lower target concentration. 3. Increase Organic Co-solvent Percentage: If your experimental assay can tolerate it, increasing the percentage of the organic solvent in the final solution can help maintain solubility. Most cell-based assays can tolerate up to 1% DMSO. |
| The final peptide solution is cloudy or contains visible particulates. | Incomplete dissolution or aggregation has occurred. | 1. Sonication: Use a bath sonicator to aid in the dissolution of the peptide.[1][4] 2. Gentle Warming: Gently warm the solution (e.g., to 30-40°C), but be cautious as this can degrade some peptides. 3. Centrifugation: Before use, centrifuge the solution at high speed (e.g., 10,000 x g for 5 minutes) and use the clear supernatant to ensure no undissolved material is used in the experiment.[1] |
| The peptide appears to be forming a gel. | Peptides with a high propensity for forming intermolecular hydrogen bonds can form gels in aqueous solutions. | 1. Use of Chaotropic Agents: For peptides that are prone to severe aggregation, you can use denaturing agents like 6 M guanidine (B92328) hydrochloride (GdnHCl) or 8 M urea (B33335) to dissolve the peptide. Note that these may interfere with downstream biological assays. 2. Strong Organic Solvents: For very hydrophobic peptides that form gels, initial dissolution in a strong organic solvent like trifluoroacetic acid (TFA) or formic acid might be necessary, followed by careful dilution.[4] |
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing this compound often difficult to dissolve?
A1: The trifluoromethyl group (-CF3) on the alanine (B10760859) residue is highly hydrophobic. The incorporation of this compound increases the overall hydrophobicity of the peptide, which can lead to poor solubility in aqueous solutions and a higher tendency for the peptide to aggregate.[5]
Q2: What is the best initial solvent to try for a new this compound peptide?
A2: It is always recommended to start with a small amount of sterile, deionized water. If the peptide is not soluble, the next step depends on the peptide's overall charge. For charged peptides, adjusting the pH can be effective. For neutral or very hydrophobic peptides, starting with a small volume of a strong organic solvent like DMSO is the recommended approach.[1][2][4]
Q3: How do I determine the charge of my this compound peptide to guide solvent selection?
A3: To estimate the net charge of your peptide at a neutral pH (around 7), you can follow these steps:
-
Assign a value of +1 to each basic residue (Lysine, Arginine, Histidine) and the N-terminus.
-
Assign a value of -1 to each acidic residue (Aspartic acid, Glutamic acid) and the C-terminus.
-
Sum these values to get the overall net charge. This compound itself is a neutral amino acid.[2][4]
Q4: Can I use trifluoroacetic acid (TFA) to dissolve my peptide?
A4: Yes, for extremely hydrophobic peptides, a small amount of neat TFA can be an effective solubilizing agent.[3][4] However, TFA is a strong acid and can interfere with many biological assays, particularly cell-based experiments. If you use TFA, it is often necessary to remove it by lyophilization and exchange the counter-ion.
Q5: How can I prevent my this compound peptide from aggregating during storage?
A5: To minimize aggregation, it is best to store the peptide as a lyophilized powder at -20°C or -80°C. If you need to store it in solution, prepare a concentrated stock in an organic solvent like DMSO, and then freeze aliquots at -80°C to avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following tables provide illustrative data on the expected solubility of a model hydrophobic peptide containing a fluorinated amino acid under various conditions. Actual solubility will depend on the specific peptide sequence.
Table 1: Solubility of a Model Fluorinated Peptide in Different Solvents
| Solvent | Estimated Solubility (mg/mL) | Observations |
| Water | < 0.1 | Insoluble, forms a suspension. |
| PBS (pH 7.4) | < 0.1 | Insoluble, visible particulates. |
| 10% Acetic Acid | 0.5 - 1.0 | Improved solubility for basic peptides. |
| 0.1M Ammonium Bicarbonate | 0.5 - 1.0 | Improved solubility for acidic peptides. |
| 50% Acetonitrile/Water | 1.0 - 2.0 | Soluble, but may not be suitable for all biological assays. |
| 100% DMSO | > 10 | Highly soluble, suitable for creating stock solutions. |
Table 2: Recommended Final DMSO Concentration for In Vitro Assays
| Final DMSO Concentration (%) | Potential for Cytotoxicity | Recommendation |
| < 0.1 | Very Low | Generally safe for most cell lines. |
| 0.1 - 0.5 | Low | May be tolerated, but preliminary testing is recommended. |
| 0.5 - 1.0 | Moderate | Potential for cytotoxicity, requires careful validation. |
| > 1.0 | High | Not recommended for most cell-based assays. |
Experimental Protocols
Protocol 1: Stepwise Solubilization of a Hydrophobic this compound Peptide using an Organic Co-Solvent
-
Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Initial Dissolution: Add a minimal volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 10 mg/mL).
-
Mixing: Vortex the vial for 30-60 seconds. If the peptide is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Dilution: While gently stirring your aqueous buffer, slowly add the DMSO stock solution dropwise to achieve the desired final peptide concentration.
-
Final Check: Visually inspect the solution for any signs of precipitation. If the solution is cloudy, the solubility limit may have been exceeded. In this case, you may need to prepare a more dilute final solution.
Protocol 2: pH-Adjusted Solubilization for Charged this compound Peptides
-
Determine Peptide Charge: Calculate the theoretical net charge of your peptide at neutral pH.
-
For Basic Peptides (Net Positive Charge):
-
Attempt to dissolve the peptide in sterile deionized water.
-
If insoluble, add a small volume of 10% acetic acid and vortex.
-
Once dissolved, dilute to the final concentration with your desired aqueous buffer.
-
-
For Acidic Peptides (Net Negative Charge):
-
Attempt to dissolve the peptide in sterile deionized water.
-
If insoluble, add a small volume of 0.1 M ammonium bicarbonate and vortex.
-
Once dissolved, dilute to the final concentration with your desired aqueous buffer.
-
Visualizations
Caption: A flowchart of the recommended experimental workflow for dissolving this compound peptides.
Caption: A diagram illustrating the relationship between the this compound residue and solubility issues, along with potential solutions.
References
- 1. jpt.com [jpt.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 4. biocat.com [biocat.com]
- 5. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Trifluoroalanine's Influence on Peptide Aggregation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with peptide aggregation, specifically when incorporating the unnatural amino acid trifluoroalanine (TFAla). While direct quantitative data on the aggregation propensity of TFAla-containing peptides is limited in current literature, this guide offers strategies and experimental protocols based on established principles of peptide aggregation to help you characterize and manage your specific system.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it influence peptide aggregation?
This compound (TFAla) is an analog of the amino acid alanine (B10760859) where the three hydrogen atoms of the methyl side chain are replaced by fluorine atoms. This substitution can significantly alter the physicochemical properties of a peptide. The highly electronegative fluorine atoms can induce a strong dipole moment in the C-F bonds, potentially influencing local peptide conformation and intermolecular interactions. While not extensively documented, the introduction of TFAla could either increase or decrease aggregation propensity depending on the peptide sequence and the surrounding microenvironment. The increased hydrophobicity of the CF3 group might promote aggregation, or steric hindrance could disrupt the formation of ordered aggregates like β-sheets.
Q2: My TFAla-containing peptide is showing low solubility and is difficult to work with. What are the initial steps to address this?
Low solubility is often a primary indicator of aggregation. Here are some initial troubleshooting steps:
-
Solvent Screening: Attempt to dissolve the peptide in a small range of solvents with varying polarities. Common starting points include sterile water, phosphate-buffered saline (PBS), and organic solvents like dimethyl sulfoxide (B87167) (DMSO) or hexafluoroisopropanol (HFIP) followed by careful dilution into your aqueous buffer of choice.
-
pH Adjustment: The net charge of a peptide can significantly impact its solubility and aggregation. Experiment with adjusting the pH of your buffer to be at least 1-2 units away from the peptide's isoelectric point (pI).
-
Chaotropic Agents: In cases of severe aggregation, consider using mild chaotropic agents like guanidinium (B1211019) chloride or urea (B33335) at low concentrations to disrupt aggregates, followed by dialysis or buffer exchange into your final experimental buffer.
Q3: How can I experimentally monitor the aggregation of my TFAla-containing peptide?
Several biophysical techniques can be employed to monitor peptide aggregation. Two of the most common are:
-
Thioflavin T (ThT) Fluorescence Assay: This assay is widely used to detect the formation of amyloid-like fibrils rich in β-sheet structures. ThT dye exhibits a characteristic increase in fluorescence upon binding to these structures.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique to monitor changes in the secondary structure of your peptide. A transition from a random coil or α-helical conformation to a β-sheet structure is a hallmark of amyloidogenic aggregation.
Troubleshooting Guides
Issue 1: Inconsistent or High Background Fluorescence in Thioflavin T Assay
| Potential Cause | Troubleshooting Step |
| ThT solution degradation or precipitation | Prepare fresh ThT stock solution and filter it through a 0.22 µm syringe filter before use. Store protected from light. |
| Peptide forming non-amyloid aggregates | ThT is specific for β-sheet rich amyloid fibrils. Other types of amorphous aggregates may not yield a strong signal.[1] Confirm aggregate morphology with techniques like Transmission Electron Microscopy (TEM). |
| Interference from buffer components | Some buffer components can interfere with the ThT assay.[2] Run appropriate controls with buffer and ThT alone to establish a baseline. If interference is suspected, consider a different buffer system. |
| Pre-existing aggregates in peptide stock | Centrifuge your peptide stock solution at high speed immediately before the assay to pellet any pre-formed aggregates and use the supernatant. |
Issue 2: Difficulty Interpreting Circular Dichroism (CD) Spectra
| Potential Cause | Troubleshooting Step |
| Low signal-to-noise ratio | Increase the peptide concentration, use a longer pathlength cuvette, or increase the data acquisition time. Ensure the buffer has low absorbance in the far-UV region. |
| Peptide precipitation during measurement | This can cause light scattering and distort the CD spectrum. Filter the sample immediately before measurement. If precipitation is persistent, you may need to work at a lower concentration or modify the buffer conditions (pH, ionic strength). |
| Complex conformational changes | The transition may not be a simple two-state process. Analyze the spectra at multiple time points and temperatures to understand the conformational landscape. Consider deconvolution software to estimate the percentage of different secondary structures. |
Data Presentation
Due to the limited availability of specific quantitative data for this compound-containing peptides in the literature, the following tables are presented with hypothetical data to illustrate how you might structure your experimental results for clear comparison.
Table 1: Hypothetical Thioflavin T Aggregation Kinetics of Peptide X and its TFAla Analog
| Peptide | Lag Phase (hours) | Apparent Rate Constant (kapp, h-1) | Max Fluorescence (a.u.) |
| Peptide X (Control) | 4.5 ± 0.5 | 0.25 ± 0.03 | 1250 ± 50 |
| Peptide X-TFAla | 2.1 ± 0.3 | 0.48 ± 0.05 | 1800 ± 70 |
This hypothetical data suggests that the incorporation of TFAla accelerates the aggregation kinetics of Peptide X.
Table 2: Hypothetical Secondary Structure Content of Peptide Y and its TFAla Analog Determined by CD Spectroscopy
| Peptide | α-Helix (%) | β-Sheet (%) | Random Coil (%) |
| Peptide Y (Control) | 45 ± 3 | 10 ± 2 | 45 ± 4 |
| Peptide Y-TFAla (t=0) | 30 ± 4 | 15 ± 3 | 55 ± 5 |
| Peptide Y-TFAla (t=24h) | 10 ± 2 | 65 ± 5 | 25 ± 4 |
This hypothetical data illustrates a conformational switch from a predominantly α-helical/random coil structure to a β-sheet rich structure upon incubation of the TFAla-containing peptide.
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Fluorescence Assay
This protocol is a general guideline and may require optimization for your specific peptide.
-
Reagent Preparation:
-
Prepare a 1 mM ThT stock solution in distilled water and filter through a 0.22 µm syringe filter. Store in the dark at 4°C for up to a week.
-
Prepare your peptide stock solution in an appropriate buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4). Determine the concentration accurately.
-
-
Assay Setup:
-
In a 96-well, non-binding, black, clear-bottom plate, add your peptide to the desired final concentration (e.g., 10-50 µM).
-
Add ThT from the stock solution to a final concentration of 10-25 µM.
-
Include controls: buffer with ThT only (for background subtraction) and a known aggregating peptide as a positive control if available.
-
The final volume in each well should be consistent (e.g., 200 µL).
-
-
Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a fluorescence plate reader at a constant temperature (e.g., 37°C). Agitation (e.g., orbital shaking for 10 seconds before each reading) can be used to promote aggregation.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) with excitation at approximately 440-450 nm and emission at approximately 480-490 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from the peptide-containing samples.
-
Plot the fluorescence intensity versus time. The resulting curve can be fitted to a sigmoidal function to extract kinetic parameters like the lag time and the apparent rate of aggregation.
-
Protocol 2: Circular Dichroism (CD) Spectroscopy
This protocol provides a general method for analyzing the secondary structure of your peptide.
-
Sample Preparation:
-
Prepare your peptide solution in a CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region (190-250 nm).
-
The final peptide concentration should be in the range of 0.1-0.2 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter immediately before measurement to remove any pre-existing aggregates.
-
-
Instrument Setup:
-
Use a quartz cuvette with a suitable pathlength (e.g., 1 mm).
-
Set the instrument to scan in the far-UV region (e.g., from 260 nm down to 190 nm).
-
Acquire a baseline spectrum of the buffer alone.
-
-
Measurement:
-
Acquire the CD spectrum of your peptide sample. Multiple scans are typically averaged to improve the signal-to-noise ratio.
-
To study aggregation, you can acquire spectra at different time points while incubating the sample at a specific temperature.
-
-
Data Analysis:
-
Subtract the buffer baseline spectrum from the peptide spectrum.
-
Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]).
-
The resulting spectrum can be visually inspected for characteristic secondary structure features: α-helices show negative bands at ~222 nm and ~208 nm, while β-sheets show a negative band around 218 nm.
-
Use deconvolution software to estimate the percentage of each secondary structure element.
-
Visualizations
Caption: Experimental workflow for investigating TFAla-peptide aggregation.
Caption: A simplified pathway of amyloid-like peptide aggregation.
Caption: Troubleshooting logic for handling aggregating peptides.
References
strategies to minimize epimerization of trifluoroalanine during synthesis
Welcome to the technical support center for the synthesis and handling of trifluoroalanine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize epimerization during their experiments.
Troubleshooting Guide
This guide addresses specific issues that can arise during the synthesis of this compound and its incorporation into peptides, leading to epimerization.
Issue 1: Significant Epimerization Observed During Chemical Synthesis of this compound
Symptoms:
-
NMR or chiral HPLC analysis of the synthesized this compound shows a mixture of enantiomers.
-
The final product exhibits poor optical rotation.
Possible Causes and Solutions:
The α-proton of this compound is particularly acidic due to the strong electron-withdrawing effect of the trifluoromethyl group, making it highly susceptible to base-catalyzed epimerization.[1]
| Cause | Solution | Underlying Principle |
| Strong Base | Use a weaker, non-nucleophilic base. Sterically hindered bases like diisopropylethylamine (DIPEA) or 2,4,6-collidine are preferable to less hindered ones.[2] | Stronger bases more readily abstract the acidic α-proton, leading to a planar enolate intermediate that can be protonated from either face, causing racemization.[1][3] |
| High Temperature | Perform the reaction at a lower temperature (e.g., 0 °C or below).[2] | Higher temperatures provide the necessary activation energy to overcome the barrier for epimerization.[2] |
| Prolonged Reaction Time | Monitor the reaction closely and minimize the reaction time. | Longer exposure to conditions that promote epimerization increases the likelihood of its occurrence. |
| Solvent Choice | Use a less polar solvent if compatible with the reaction. | The polarity of the solvent can affect the stability of the enolate intermediate and the rate of epimerization.[2] |
| Inappropriate Method | Employ a stereoselective synthesis method. | Methods designed to control stereochemistry can prevent or minimize epimerization. |
Issue 2: Epimerization of this compound Residue During Peptide Coupling
Symptoms:
-
HPLC or LC-MS analysis of the crude peptide shows diastereomeric impurities.
-
The biological activity of the final peptide is reduced or altered.
Possible Causes and Solutions:
During peptide synthesis, the activation of the carboxylic acid group of an N-protected amino acid increases the acidity of the α-proton, making it prone to abstraction by a base. This is a significant issue for sensitive amino acids like this compound.
| Cause | Solution | Underlying Principle |
| Choice of Coupling Reagent | Use coupling reagents known for low racemization potential, such as phosphonium (B103445) (e.g., PyBOP) or uronium salts (e.g., HATU, HBTU).[4] The combination of a carbodiimide (B86325) like DIC with an additive such as OxymaPure or HOBt is also effective.[2][5] | Certain coupling reagents can lead to the formation of a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is highly acidic and prone to abstraction, leading to racemization.[6][7] |
| Excessive or Strong Base | Use a weaker or sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[6] Use the minimum amount of base necessary. | Stronger, less hindered bases are more likely to abstract the alpha-proton.[6] |
| Prolonged Activation Time | Minimize the pre-activation time before adding the amine component. | The longer the activated amino acid exists, the greater the chance for oxazolone (B7731731) formation and subsequent epimerization.[6] |
| Elevated Temperature | Perform the coupling reaction at room temperature or 0 °C.[6] | Higher temperatures accelerate all reactions, including side reactions that lead to epimerization.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to produce enantiomerically pure this compound?
Enzymatic synthesis is a highly effective method for producing enantiomerically pure fluorinated amino acids, including this compound.[8][9][10][11] Specific dehydrogenases can catalyze the conversion of trifluoropyruvate into this compound with complete enantiomeric excess.[8][10][11] This approach avoids the harsh conditions often associated with chemical synthesis that can lead to epimerization.
Q2: How does the trifluoromethyl group influence the rate of epimerization?
The trifluoromethyl group is a strong electron-withdrawing group. This property increases the acidity of the α-proton on the amino acid, making it more susceptible to abstraction by a base.[1] This leads to the formation of a planar enolate intermediate, which upon re-protonation can result in a mixture of enantiomers.
Q3: Can chiral auxiliaries be used to synthesize this compound with high stereoselectivity?
Yes, the use of chiral auxiliaries is a viable strategy. A reported method involves the stereoselective reduction of a chiral sulfinimine derived from ethyl trifluoropyruvate, which yields non-racemic 3,3,3-trifluoroalanine.[12] Chiral auxiliaries temporarily attach to the molecule to control the stereochemical outcome of subsequent reactions.[13][14][15]
Q4: Are there specific protecting groups that can help minimize epimerization?
While the choice of coupling reagent and reaction conditions are the primary factors, some research suggests that the nature of the N-protecting group can influence epimerization rates. For instance, a thiol-labile 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) protecting group has been shown to suppress α-carbon racemization compared to standard Fmoc protection in certain cases.[16]
Experimental Protocols
Protocol 1: Stereoselective Synthesis of this compound using a Chiral Auxiliary
This protocol is based on the methodology for the synthesis of non-racemic 3,3,3-trifluoroalanine via the reduction of a chiral sulfinimine.[12]
-
Formation of the Chiral Sulfinimine:
-
Dissolve the chiral iminophosphorane in freshly distilled benzene.
-
Add ethyl trifluoropyruvate dropwise to the solution.
-
Warm the mixture to approximately 40 °C for about 2 hours.
-
Rapidly evaporate the solvent under vacuum. The crude product is the highly electrophilic sulfinimine.
-
-
Stereoselective Reduction:
-
Redissolve the crude sulfinimine in freshly distilled THF and cool the solution to -70 °C.
-
Add a 1.0 M solution of diisobutylaluminium hydride (DIBAH) in n-hexane dropwise while stirring.
-
Maintain the reaction at -70 °C for 15 minutes.
-
-
Hydrolysis and Purification:
-
Quench the reaction and perform an acidic workup.
-
The resulting diastereomeric sulfinamides can be separated.
-
Acidic hydrolysis of the desired sulfinamide, followed by purification using an ion-exchange column (e.g., Dowex 50W-X8), yields the enantiomerically enriched 3,3,3-trifluoroalanine.
-
Protocol 2: General Low-Epimerization Peptide Coupling
This protocol provides general guidelines for coupling a this compound residue during solid-phase peptide synthesis (SPPS) to minimize epimerization.
-
Resin and Amino Acid Preparation:
-
Swell the resin in DMF for 30-60 minutes.
-
In a separate vessel, dissolve the N-protected this compound (3 eq.), the coupling additive (e.g., OxymaPure, 3 eq.), and the coupling reagent (e.g., DIC, 3 eq.) in DMF.
-
-
Coupling Reaction:
-
Add the amino acid solution to the resin.
-
Allow the reaction to proceed for 1-3 hours at room temperature. Monitor for completion using a suitable test (e.g., Kaiser test).
-
Perform the coupling at 0 °C if the this compound residue is particularly prone to epimerization.
-
-
Washing:
-
Once the reaction is complete, thoroughly wash the resin with DMF, DCM, and then DMF again to prepare for the next cycle.
-
Visualizations
Caption: Mechanism of base-catalyzed epimerization via a planar enolate intermediate.
Caption: Workflow for minimizing this compound epimerization.
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. jpt.com [jpt.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. biosynth.com [biosynth.com]
- 14. 手性助剂 [sigmaaldrich.com]
- 15. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 16. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of ¹⁹F NMR Data Acquisition for Trifluoroalanine
Welcome to the technical support center for ¹⁹F NMR studies of proteins labeled with 3,3,3-trifluoroalanine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring optimal data acquisition and interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using trifluoroalanine for ¹⁹F NMR studies of proteins?
A1: this compound offers several key advantages for protein NMR studies:
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons.[1] The presence of three equivalent fluorine atoms in the trifluoromethyl group further amplifies the signal-to-noise ratio.
-
No Background Signal: Fluorine is virtually absent from biological systems, which means that ¹⁹F NMR spectra are free from background signals that can complicate ¹H, ¹³C, and ¹⁵N NMR.[1][2][3]
-
Sensitive to Environment: The ¹⁹F chemical shift is highly sensitive to the local microenvironment, including solvent exposure, electrostatic fields, and van der Waals interactions.[2] This makes it an excellent probe for conformational changes, ligand binding, and protein-protein interactions.
-
Reduced Linewidths: The rapid rotation of the CF₃ group helps to average out chemical shift anisotropy (CSA), which is a major source of line broadening in ¹⁹F NMR, especially at high magnetic fields.[3] This often results in sharper signals compared to other fluorinated amino acids.
Q2: How is this compound incorporated into a protein of interest?
A2: this compound is typically incorporated into proteins biosynthetically. This is often achieved by using an E. coli expression system where a specific codon, such as an amber stop codon (TAG), is reassigned to code for the unnatural amino acid.[4] This requires an engineered aminoacyl-tRNA synthetase/tRNA pair that is specific for this compound.
Q3: What is the typical chemical shift range for this compound in a protein?
A3: The chemical shift of the ¹⁹F signal from this compound in a protein can vary significantly depending on its local environment. While the free amino acid has a specific chemical shift, once incorporated into a protein, the signal can be dispersed over a range of several ppm. As a general reference, trifluoromethyl groups in various environments can have chemical shifts ranging from approximately -50 to -80 ppm relative to a trifluoroacetic acid (TFA) standard.
Q4: Will the incorporation of this compound perturb the structure and function of my protein?
A4: While fluorine is relatively small, the trifluoromethyl group is bulkier than a methyl group. Therefore, it is crucial to assess whether the incorporation of this compound affects the protein's structure, stability, and function.[2] This can be evaluated using various biophysical techniques such as circular dichroism (CD) for secondary structure analysis, differential scanning fluorimetry (DSF) for thermal stability, and activity assays.
Troubleshooting Guide
Poor Signal-to-Noise Ratio
Q: I am observing a very weak ¹⁹F signal from my this compound-labeled protein. What can I do to improve the signal-to-noise ratio?
A: Several factors can contribute to a poor signal-to-noise ratio. Here are some troubleshooting steps:
-
Increase Protein Concentration: The most straightforward way to improve signal is to increase the concentration of your labeled protein. For ¹⁹F NMR, concentrations in the range of 100-500 µM are typically used.[5]
-
Increase the Number of Scans: Averaging more scans will improve the signal-to-noise ratio, which increases with the square root of the number of scans.
-
Optimize Acquisition Parameters:
-
Recycle Delay: Ensure the recycle delay is appropriate for the T₁ relaxation time of your ¹⁹F signal. A delay of 1.5 to 2.0 seconds is often a good starting point.[5] For quantitative measurements, a longer delay of 5 times T₁ is recommended.[6]
-
Pulse Width: Calibrate the ¹⁹F pulse width to ensure efficient excitation.
-
-
Check Labeling Efficiency: Verify the incorporation of this compound into your protein using mass spectrometry. Incomplete labeling will result in a weaker signal.
-
Use a Cryoprobe: If available, using a cryogenically cooled probe can significantly enhance sensitivity.[3]
Broad ¹⁹F Signals
Q: The ¹⁹F signal from my this compound-labeled protein is very broad. What could be the cause and how can I obtain sharper signals?
A: Signal broadening can arise from several sources:
-
Protein Aggregation: Broad signals are often a sign of protein aggregation. Check the monodispersity of your sample using techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC). If aggregation is present, try optimizing the buffer conditions (pH, salt concentration, additives like glycerol (B35011) or mild detergents).
-
Intermediate Chemical Exchange: If the this compound residue is in a region of the protein undergoing conformational exchange on the NMR timescale, this can lead to significant line broadening. Acquiring spectra at different temperatures can help to move out of the intermediate exchange regime.
-
High Molecular Weight: For very large proteins or protein complexes, the slow tumbling in solution leads to efficient transverse relaxation (short T₂) and thus broader lines. While the fast rotation of the CF₃ group mitigates this to some extent, it can still be a factor.
-
High Labeling Density: In some cases, high levels of fluorination can lead to line broadening.[4] If you have multiple this compound residues, this could be a contributing factor.
Baseline Distortions
Q: My ¹⁹F NMR spectrum has a rolling or distorted baseline. How can I correct this?
A: Baseline issues are common in ¹⁹F NMR. Here are the primary causes and solutions:
-
Large Spectral Width: Acquiring a very large spectral width, which is often necessary for ¹⁹F NMR, can lead to baseline distortions.[7]
-
Incorrect Phasing: Applying a large first-order phase correction can introduce baseline roll.[7]
-
Acoustic Ringing: The radiofrequency pulse can cause the probe to vibrate, leading to oscillations in the FID and baseline problems.
-
Probe Background Signals: Some NMR probes may have components containing fluorine, leading to broad background signals that can distort the baseline.
Troubleshooting Steps:
-
Optimize Spectral Width: Once you have located your signal of interest, reduce the spectral width to cover only the region containing your peaks.
-
Careful Phasing: Use automated phasing routines (e.g., aph in TopSpin) and then manually fine-tune the zero- and first-order phase corrections. Avoid excessively large first-order phase values.
-
Adjust Acquisition Parameters: Increase the pre-acquisition delay to allow acoustic ringing to subside before data collection begins.
-
Baseline Correction Algorithms: Apply a polynomial baseline correction to your processed spectrum.
Quantitative Data Summary
The following table summarizes key ¹⁹F NMR properties of the trifluoromethyl (CF₃) group, which is the reporter in this compound. These values are approximate and can vary depending on the specific protein environment.
| Property | Typical Value/Range | Notes |
| Gyromagnetic Ratio (γ) | 251.8 x 10⁶ rad s⁻¹ T⁻¹ | High value contributes to good sensitivity. |
| Natural Abundance | 100% | No isotopic enrichment is necessary for the nucleus itself.[1] |
| Relative Sensitivity (vs ¹H) | 0.83 | ¹⁹F is a highly sensitive nucleus for NMR.[1] |
| Chemical Shift Range (in proteins) | Several ppm | Highly sensitive to the local environment.[2] |
| T₁ Relaxation Time | ~1.5 s (for free amino acid) | Can be shorter in proteins due to slower tumbling. |
| T₂ Relaxation Time | Variable | Highly dependent on protein size and dynamics. |
| ¹J(¹³C-¹⁹F) Coupling Constant | ~270-300 Hz | Can be observed as satellite peaks. |
| ²J(¹H-¹⁹F) Coupling Constant | ~5-10 Hz | May not be resolved in broad protein signals. |
Experimental Protocols
Protocol: 1D ¹⁹F NMR Data Acquisition for a this compound-Labeled Protein
1. Sample Preparation:
-
Protein Purification: Purify the this compound-labeled protein using standard chromatography techniques.
-
Buffer Exchange: Exchange the protein into a suitable NMR buffer (e.g., 20-50 mM phosphate (B84403) or Tris buffer, pH 6.5-7.5, 50-150 mM NaCl).
-
D₂O Addition: Add 5-10% D₂O to the buffer for the field-frequency lock.
-
Protein Concentration: Concentrate the protein to 100-500 µM.
-
NMR Tube: Transfer the sample to a high-quality NMR tube.
2. Spectrometer Setup:
-
Tune and match the NMR probe for the ¹⁹F frequency.
-
Lock the spectrometer using the D₂O in your sample.
-
Shim the magnetic field to obtain good homogeneity.
3. Acquisition Parameters:
-
Pulse Program: Use a simple pulse-acquire sequence (e.g., zg in Bruker TopSpin). For spectra where ¹H decoupling is desired, a pulse program like zgdc can be used, but often ¹⁹F spectra of CF₃ groups are acquired without decoupling.
-
Spectral Width (SW): Start with a wide spectral width (e.g., 100-200 ppm) to locate the ¹⁹F signal. Center the spectrum at an estimated chemical shift (e.g., -65 ppm).
-
Transmitter Frequency Offset (O1P): Set the offset to the center of your expected spectral window.
-
Acquisition Time (AQ): Typically 0.1-0.2 seconds.
-
Recycle Delay (D1): Start with 1.5-2.0 seconds.
-
Number of Scans (NS): This will depend on the sample concentration. Start with 1024 scans and increase as needed to achieve the desired signal-to-noise ratio.
-
Receiver Gain (RG): Set the receiver gain to an appropriate level to avoid clipping the FID.
4. Data Processing:
-
Apply an exponential window function with a line broadening factor (LB) of 10-50 Hz to improve the signal-to-noise ratio.
-
Fourier transform the FID.
-
Phase the spectrum carefully.
-
Apply a baseline correction.
-
Reference the chemical shift using an appropriate standard (e.g., an external standard of trifluoroacetic acid).
Visualizations
Caption: Experimental workflow for ¹⁹F NMR data acquisition.
Caption: Troubleshooting logic for common ¹⁹F NMR issues.
References
- 1. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 2. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Incorporating Trifluoroalanine into Recombinant Proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with β,β,β-trifluoroalanine (TFA) for protein expression.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when incorporating trifluoroalanine into proteins?
A1: The primary challenges are often reduced protein yield and potential cytotoxicity to the expression host, such as E. coli. This is because this compound can be toxic to cells and may not be as efficiently incorporated into proteins as its natural counterpart, alanine (B10760859).[1][2] Careful optimization of expression conditions is crucial to mitigate these effects.
Q2: How can I confirm that this compound has been successfully incorporated into my protein?
A2: Mass spectrometry is the most definitive method to confirm the incorporation of this compound. By analyzing the intact protein or proteolytic digests, you can observe the expected mass shift corresponding to the replacement of alanine with this compound.[3][4][5][6][7]
Q3: Can this compound affect the stability and solubility of the expressed protein?
A3: Yes, the incorporation of fluorinated amino acids can impact protein stability and solubility. While in some cases it can enhance thermal stability, it may also lead to the formation of insoluble aggregates or inclusion bodies.[2] The specific effect is protein-dependent and should be empirically determined.
Q4: What is a typical incorporation efficiency for this compound in E. coli?
A4: With optimized protocols, it is possible to achieve high incorporation efficiency of fluorinated amino acids, often exceeding 95%.[1] However, this is dependent on various factors, including the expression vector, host strain, and culture conditions.
Q5: Are there alternatives to using expensive, commercially synthesized this compound?
A5: While direct supplementation of the media with this compound is common, enzymatic synthesis of fluorinated amino acids in situ is an emerging cost-effective alternative.[3] This involves engineering the expression host to produce the desired non-canonical amino acid from a cheaper precursor.
Troubleshooting Guides
Low Protein Yield
Low protein yield is a common issue when working with non-canonical amino acids like this compound. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Toxicity of this compound | - Use a tightly regulated promoter system to minimize basal expression. - Lower the induction temperature (e.g., 18-25°C) and extend the induction time.[8] - Reduce the concentration of the inducer (e.g., IPTG). |
| Inefficient Incorporation | - Use an E. coli strain auxotrophic for alanine. - Deplete endogenous alanine from the culture medium before adding this compound. - Optimize the concentration of this compound in the medium. |
| Codon Usage | - If expressing a eukaryotic protein in E. coli, ensure the gene sequence is codon-optimized for the host. |
| Plasmid Instability | - Verify the integrity of your expression plasmid via sequencing. |
| Poor Cell Growth | - Supplement the minimal medium with a complete set of amino acids (except alanine) to support cell health. |
Protein Insolubility and Aggregation
The formation of inclusion bodies can sequester your protein of interest, leading to low yields of soluble protein.
| Potential Cause | Recommended Solutions |
| Misfolding due to this compound | - Co-express molecular chaperones to assist in proper protein folding. - Lower the induction temperature to slow down protein synthesis and allow more time for correct folding.[8] |
| High Protein Expression Rate | - Reduce the inducer concentration to decrease the rate of protein expression. - Use a lower-copy-number plasmid for your expression vector. |
| Inappropriate Lysis Buffer | - Optimize the lysis buffer composition by including additives such as non-ionic detergents or glycerol (B35011) to enhance solubility. |
| Oxidative Stress | - Add reducing agents like DTT or β-mercaptoethanol to the lysis buffer to prevent the formation of incorrect disulfide bonds. |
Quantitative Data Summary
The following table summarizes representative quantitative data for the expression of proteins containing fluorinated amino acids. Note that specific values can vary significantly depending on the protein, expression system, and experimental conditions.
| Parameter | Control (with Alanine) | With this compound/Fluorinated Analog | Reference |
| Protein Yield (mg/L) | Typically higher | 5-15 mg/L (reduced yield) to 60-90 mg/L (optimized) | [1] |
| Incorporation Efficiency (%) | N/A | >95% (optimized) | [1] |
| Cell Viability (% of control) | 100% | Can be significantly reduced | [9][10] |
Experimental Protocols
Metabolic Labeling of a Target Protein with this compound in E. coli
This protocol is a general guideline for expressing a target protein with this compound in an alanine-auxotrophic E. coli strain.
Materials:
-
E. coli strain auxotrophic for alanine (e.g., a derivative of BL21(DE3))
-
Expression plasmid containing the gene of interest under a tightly regulated promoter (e.g., T7)
-
Luria-Bertani (LB) medium
-
M9 minimal medium supplemented with 0.4% glucose, 1 mM MgSO4, 0.1 mM CaCl2, and all canonical amino acids except alanine.
-
β,β,β-trifluoroalanine (TFA)
-
Inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG)
-
Appropriate antibiotic
Procedure:
-
Starter Culture: Inoculate 10 mL of LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli strain. Incubate overnight at 37°C with shaking.
-
Main Culture: The next day, inoculate 1 L of M9 minimal medium (supplemented as described above) with the overnight culture to an initial OD600 of 0.05-0.1.
-
Growth: Incubate the main culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.
-
Alanine Depletion: Harvest the cells by centrifugation (5000 x g, 10 min, 4°C). Discard the supernatant and wash the cell pellet twice with 100 mL of pre-warmed, sterile M9 salts solution (without amino acids) to remove any residual alanine.
-
Resuspension and TFA Addition: Resuspend the cell pellet in 1 L of fresh, pre-warmed M9 minimal medium (supplemented as described above). Add this compound to a final concentration of 1 mM.
-
Induction: Incubate the culture for 30 minutes at 37°C with shaking to allow for the uptake of TFA. Then, reduce the temperature to 20°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
Expression: Continue to incubate the culture at 20°C with shaking for 16-20 hours.
-
Harvesting: Harvest the cells by centrifugation (5000 x g, 15 min, 4°C). The cell pellet can be stored at -80°C until purification.
-
Analysis: Proceed with cell lysis, protein purification, and analysis (e.g., SDS-PAGE and mass spectrometry) to confirm protein expression and TFA incorporation.
Visualizations
Experimental Workflow for this compound Incorporation
Caption: Workflow for incorporating this compound into a recombinant protein in E. coli.
Troubleshooting Logic for Low Protein Yield
References
- 1. Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Toward efficient multiple-site incorporation of unnatural amino acids using cell-free translation system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of human muscle protein fractional synthesis rate: an evaluation of different mass spectrometry techniques and considerations for tracer choice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Production of soluble eukaryotic recombinant proteins in E. coli is favoured in early log-phase cultures induced at low temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Methods for the Viability Assessment of Bacterial Pathogens: Advances, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluoro-luminometric real-time measurement of bacterial viability and killing - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Trifluoroalanine and Monofluorinated Alanines: Biochemical and Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biochemical and cellular effects of β,β,β-trifluoroalanine and monofluorinated alanines. By presenting key experimental data, detailed methodologies, and visual representations of affected pathways, this document aims to be a valuable resource for researchers in drug discovery and chemical biology.
Executive Summary
Fluorinated alanines are potent enzyme inhibitors with significant potential in therapeutic development, particularly as antimicrobial agents. Their efficacy stems from the unique electronic properties of the fluorine atom, which can dramatically alter the reactivity of the amino acid. This guide focuses on the comparative effects of trifluoroalanine and its monofluorinated counterparts, primarily 3-fluoroalanine, on key bacterial enzymes. While both classes of compounds act as suicide substrates for enzymes like alanine (B10760859) racemase, their mechanisms of inactivation and kinetic parameters differ significantly. This compound exhibits a more efficient inactivation mechanism, turning over fewer times before causing irreversible inhibition. This guide delves into the quantitative differences in their enzyme inhibition, outlines the experimental protocols to assess these effects, and visualizes the underlying biochemical pathways.
Data Presentation: Enzyme Inhibition Kinetics
The inhibitory effects of this compound and monofluorinated alanines have been extensively studied, particularly on pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes such as alanine racemase, which is crucial for bacterial cell wall synthesis.
| Inhibitor | Enzyme | Organism | Km (mM) | Vmax | kcat (min⁻¹) | Partition Ratio* | Inactivation Rate Constant (min⁻¹) | Reference |
| DL-β,β,β-Trifluoroalanine | Alanine Racemase | Escherichia coli B | - | - | - | < 10 | ≤ 1.0 | [1] |
| D-β,β-Difluoroalanine | Alanine Racemase | Escherichia coli B | 116 | 14-fold higher than L-isomer | - | 5000 | 2.2 | [1] |
| L-β,β-Difluoroalanine | Alanine Racemase | Escherichia coli B | 102 | - | - | 2600 | 0.33 | [1] |
| DL-β-Fluoroalanine | Alanine Racemase | Escherichia coli B | - | - | - | 820 | - | [1] |
*The partition ratio indicates the number of catalytic turnovers per inactivation event. A lower number signifies a more efficient inhibitor.
Mechanism of Action: A Tale of Two Pathways
This compound and monofluorinated alanines inhibit alanine racemase through distinct chemical mechanisms, both leading to irreversible inactivation of the enzyme.
Monofluoroalanine acts as a suicide substrate. The enzyme processes it to an aminoacrylate intermediate which, upon release, nucleophilically attacks the PLP cofactor, leading to enzyme inactivation.[2]
This compound , on the other hand, undergoes a more complex inactivation pathway. After the enzymatic elimination of two fluoride (B91410) ions, it forms a β-difluoro-α,β-unsaturated imine. This electrophilic species is then attacked by a nucleophilic lysine (B10760008) residue (Lys-38) in the active site, resulting in a stable covalent adduct and irreversible enzyme inhibition.[2]
Experimental Protocols
Alanine Racemase Activity Assay (Coupled Enzyme Assay)
This protocol is adapted from methods used to characterize alanine racemase inhibitors.[3][4]
Materials:
-
Purified alanine racemase
-
L-alanine dehydrogenase
-
D-alanine (substrate)
-
NAD⁺
-
Tricine buffer (100 mM, pH 8.5)
-
Test inhibitor (this compound or monofluorinated alanine)
-
384-well microtiter plates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reaction Mixture: In a 384-well plate, prepare a reaction cocktail containing 12 nM alanine racemase, 1 mM NAD⁺, and 0.03 units/mL L-alanine dehydrogenase in 100 mM Tris-Tricine buffer.
-
Add Inhibitor: Add varying concentrations of the test inhibitor to the wells. Include a positive control (e.g., a known inhibitor) and a negative control (vehicle only).
-
Pre-incubation: Incubate the plate for a suitable time (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding D-alanine to a final concentration of 2.5 mM to each well.
-
Monitor Reaction: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals for a defined period (e.g., 20 minutes). The production of NADH, which absorbs at 340 nm, is coupled to the conversion of L-alanine (produced by alanine racemase from D-alanine) to pyruvate (B1213749) by L-alanine dehydrogenase.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots. Determine kinetic parameters such as Ki by plotting the reciprocal of the reaction velocity versus the reciprocal of the substrate concentration in a Lineweaver-Burk plot for each inhibitor concentration.[3]
Cellular Uptake Assay for Amino Acid Analogs
This protocol provides a general framework for measuring the uptake of fluorinated alanines into mammalian cells, adapted from methodologies for amino acid transport studies.[5][6]
Materials:
-
Mammalian cell line of interest (e.g., HEK293, HeLa)
-
Cell culture medium and supplements
-
Radiolabeled this compound or monofluorinated alanine (e.g., ³H or ¹⁴C labeled)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well cell culture plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Cell Preparation: On the day of the assay, aspirate the culture medium and wash the cells with pre-warmed HBSS.
-
Initiate Uptake: Add HBSS containing the radiolabeled fluorinated alanine at various concentrations to the wells. For competition assays, unlabeled amino acids can be added simultaneously.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-10 minutes) to allow for cellular uptake.
-
Terminate Uptake: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold HBSS.
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent).
-
Quantify Uptake: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the protein concentration in each well to determine the rate of uptake. Kinetic parameters (Km and Vmax) for transport can be determined by plotting uptake rates against substrate concentrations.
Cellular and Signaling Effects
While the primary target of fluorinated alanines as antimicrobial agents is bacterial cell wall synthesis, their effects on mammalian cells are a critical consideration for therapeutic development.
Cellular Uptake and Metabolism: The cellular uptake of amino acids in mammalian cells is mediated by a variety of transporters with overlapping specificities.[7] The transport of fluorinated alanines into mammalian cells is likely to occur through these existing amino acid transport systems. Once inside the cell, these analogs can potentially be incorporated into proteins or interfere with metabolic pathways.
Impact on Signaling Pathways: Studies have shown that high concentrations of fluoride can impact cellular signaling pathways. For instance, fluoride has been reported to activate the MAPK signaling pathway and inhibit the PI3K/Akt/mTOR pathway, which are crucial for cell growth, proliferation, and apoptosis.[8][9] While these studies were not conducted with fluorinated alanines specifically, they suggest potential off-target effects that warrant further investigation.
Conclusion and Future Directions
This compound and monofluorinated alanines are powerful tools for probing and inhibiting enzyme function. The data clearly indicates that this compound is a more efficient suicide substrate for alanine racemase compared to its monofluorinated and difluorinated counterparts. The distinct mechanisms of action provide a basis for the rational design of more specific and potent enzyme inhibitors.
Further research is needed to fully elucidate the effects of these compounds on a wider range of enzymes and their impact on mammalian cellular physiology. A comprehensive understanding of their cellular uptake, metabolic fate, and potential off-target effects on signaling pathways is crucial for their development as safe and effective therapeutic agents. Comparative in vivo toxicity studies are also essential to evaluate their therapeutic window.
References
- 1. Characteristics of beta, beta-difluoroalanine and beta, beta, beta -trifluoroalanine as suicide substrates for Escherichia coli B alanine racemase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of inactivation of alanine racemase by beta, beta, beta-trifluoroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cellular Uptake Assay Data Collection DOJINDO LABORATORIES [dojindo.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Educational activity of enzyme kinetics in an undergraduate biochemistry course: invertase enzyme as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluoride stimulates the MAPK pathway to regulate endoplasmic reticulum stress and heat shock proteins to induce duodenal toxicity in chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluoride induces osteoblast autophagy by inhibiting the PI3K/AKT/mTOR signaling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
impact of trifluoroalanine on protein stability compared to natural amino acids
The strategic incorporation of non-canonical amino acids is a powerful tool in protein engineering and drug development, offering a means to enhance protein stability, modulate activity, and introduce novel functionalities. Among these, trifluoroalanine (Tfa), an analog of alanine (B10760859) bearing a trifluoromethyl group, has garnered significant interest. This guide provides an objective comparison of the impact of this compound and related trifluoromethyl-containing amino acids on protein stability versus their natural counterparts, supported by experimental data and detailed methodologies.
Mechanisms of Stability Modulation
The substitution of natural amino acids with this compound or similar fluorinated analogs influences protein stability through a combination of factors. The primary mechanism is the hydrophobic effect . The highly electronegative fluorine atoms on the trifluoromethyl group create a larger, more hydrophobic side chain compared to alanine's methyl group. When buried within the protein core, this increased hydrophobicity can lead to more favorable packing and stronger hydrophobic interactions, thereby increasing the overall thermodynamic stability of the folded state.[1]
Furthermore, fluorinated amino acids can influence local secondary structure preferences. Studies have shown that highly fluorinated amino acids tend to disfavor α-helical conformations but are well-suited for stabilizing β-sheets.[2] This preference is attributed to steric factors and the electronic properties of the fluorinated side chains. Therefore, the impact on stability can be highly context-dependent, relying on the specific location of the substitution within the protein's architecture.
Below is a diagram illustrating the key factors through which trifluoromethyl-containing amino acids like this compound influence protein stability.
Quantitative Comparison of Protein Stability
Experimental data reveals that the substitution of natural hydrophobic amino acids with trifluoromethyl-containing analogs generally leads to an increase in protein stability. This is quantified by an increase in the melting temperature (Tm) or a more negative Gibbs free energy of unfolding (ΔGunfold), indicating that more energy is required to denature the protein. The table below summarizes key findings from various studies.
| Protein | Original Amino Acid | Substituted Amino Acid | Stability Metric | Change in Stability | Reference(s) |
| N-terminal domain of L9 | Valine (V3) | 4,4,4-Trifluorovaline | ΔΔGunfold | +0.8 kcal/mol | [3] |
| N-terminal domain of L9 | Valine (V21) | 4,4,4-Trifluorovaline | ΔΔGunfold | +1.4 kcal/mol | [3] |
| E. coli Transketolase | Phenylalanine (K316F) | Trifluoromethyl-L-phenylalanine | ΔTm | +7.5 °C | [4][5] |
| 4-Helix Bundle (α4H) | Leucine | Hexafluoroleucine | ΔΔGunfold | +0.3 kcal/mol per residue | [6][7][8] |
| 4-Helix Bundle (α4F3a) | Leucine (3 residues) | Hexafluoroleucine (3 residues) | ΔΔGunfold | +9.6 kcal/mol (total) | [9] |
Note: ΔΔGunfold represents the change in the Gibbs free energy of unfolding compared to the wild-type protein. A positive value indicates increased stability.
Experimental Protocols
The quantitative data presented above are typically acquired through biophysical techniques that monitor protein unfolding as a function of temperature or chemical denaturants. The two most common methods are the Thermal Shift Assay (TSA) and Circular Dichroism (CD) Spectroscopy.
Thermal Shift Assay (Differential Scanning Fluorimetry)
A Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), is a high-throughput method used to determine the melting temperature (Tm) of a protein. The assay monitors the thermal unfolding of a protein in the presence of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein, causing a significant increase in fluorescence.
Detailed Protocol:
-
Protein and Dye Preparation:
-
Prepare the protein of interest at a working concentration, typically between 0.5 to 5 µM, in a suitable, well-buffered solution (e.g., 10 mM Phosphate (B84403) buffer with 100 mM NaCl, pH 7.2).
-
Prepare a stock solution of SYPRO Orange dye. A common starting point is a 20x final concentration from a 5000x commercial stock.
-
Mix the protein solution with the SYPRO Orange dye. It is crucial to optimize the final concentrations of both protein and dye for a strong signal-to-noise ratio.
-
-
Assay Plate Setup:
-
Using a 96-well PCR plate, aliquot the protein-dye mixture into the wells. Each well should contain a final volume of approximately 20-25 µL.
-
To test different conditions (e.g., pH, salt concentration, ligand binding), each well will contain the protein-dye mix with the specific buffer or compound being tested. Include control wells with the protein in its standard buffer.
-
Seal the plate securely with an optical-quality sealing film to prevent evaporation during heating.
-
-
Data Acquisition:
-
Place the sealed plate into a real-time PCR instrument.
-
Set up a "melt curve" experiment. The temperature is typically ramped from a starting temperature (e.g., 25 °C) to a final temperature (e.g., 95 °C) in small increments (e.g., 0.5-1.0 °C per minute).
-
At each temperature increment, the instrument holds the temperature for a short duration (e.g., 30-60 seconds) and measures the fluorescence of SYPRO Orange.
-
-
Data Analysis:
-
The output is a plot of fluorescence intensity versus temperature. As the protein unfolds, the fluorescence will increase, creating a sigmoidal curve.
-
The melting temperature (Tm) is determined by finding the midpoint of this transition, which corresponds to the peak of the first derivative of the melting curve (-dF/dT).
-
The following diagram outlines the typical workflow for a Thermal Shift Assay.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for studying protein secondary structure and its changes upon unfolding. The thermal stability of a protein can be determined by monitoring the change in its CD signal at a specific wavelength (typically 222 nm for α-helical proteins) as a function of temperature.
Detailed Protocol:
-
Sample Preparation:
-
Prepare a solution of the purified protein at a concentration typically between 2-50 µM (0.1-0.5 mg/mL).
-
The protein should be in a buffer that does not have a high absorbance in the far-UV region and whose pH is relatively temperature-independent (e.g., phosphate buffer). Buffers like Tris are often avoided for thermal melts.
-
The final sample volume required is typically around 200-250 µL for a 1 mm pathlength cuvette.
-
-
Instrument Setup:
-
Use a CD spectropolarimeter equipped with a Peltier temperature controller.
-
Collect a baseline spectrum of the buffer alone across the desired temperature range.
-
Collect an initial full CD spectrum (e.g., 200-260 nm) of the protein sample at the starting temperature (e.g., 10 °C) to confirm the protein is folded.
-
-
Thermal Denaturation:
-
Set the instrument to monitor the CD signal at a single wavelength where the largest change upon unfolding is expected (e.g., 222 nm).
-
Program a temperature ramp, for example, from 10 °C to 90 °C with a heating rate of 1-2 °C per minute.
-
Set the instrument to take readings at regular temperature intervals (e.g., every 1 °C), allowing for a brief equilibration time (e.g., 30 seconds) at each step.
-
-
Data Analysis:
-
Plot the measured ellipticity at 222 nm as a function of temperature. This will generate a sigmoidal unfolding curve.
-
The data is then fitted to a two-state unfolding model to determine the melting temperature (Tm), which is the temperature at the midpoint of the transition.
-
If the unfolding is reversible (which can be checked by cooling the sample back down and re-measuring the spectrum), thermodynamic parameters such as the enthalpy (ΔH) and entropy (ΔS) of unfolding can also be calculated from the curve.[10]
-
References
- 1. Fluorinated proteins: from design and synthesis to structure and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Effects of Trifluoroalanine and D-Alanine in Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of β,β,β-trifluoroalanine and D-alanine on bacteria, supported by experimental data and detailed methodologies.
Introduction
D-alanine is an essential component of the bacterial cell wall, specifically in the peptidoglycan layer, which is crucial for maintaining cell shape and integrity.[1][2][3][4] The unique presence of D-amino acids in bacterial cell walls makes the enzymes involved in their synthesis and incorporation attractive targets for antimicrobial drugs. β,β,β-trifluoroalanine is a synthetic analogue of alanine (B10760859) that has been studied for its antibacterial properties. This guide compares the roles and effects of these two molecules in bacterial physiology.
Mechanism of Action
D-alanine is a fundamental building block of the peptidoglycan pentapeptide side chains. The terminal D-alanyl-D-alanine dipeptide is critical for the cross-linking of peptidoglycan, a reaction catalyzed by penicillin-binding proteins (PBPs). This cross-linking provides the necessary rigidity to the cell wall. The synthesis of D-alanine from L-alanine is catalyzed by the enzyme alanine racemase.
Trifluoroalanine acts as a suicide inhibitor of alanine racemase.[5] It binds to the enzyme's active site and undergoes a series of reactions that lead to the irreversible inactivation of the enzyme. This inactivation prevents the formation of D-alanine, thereby inhibiting peptidoglycan synthesis and ultimately leading to cell death. The inactivation of alanine racemase from Salmonella typhimurium and Bacillus stearothermophilus by this compound has been shown to involve the loss of two fluoride (B91410) ions and the formation of a covalent adduct with a lysine (B10760008) residue in the active site.[5]
Quantitative Comparison
| Compound | Target Organism/Enzyme | Parameter | Value | Reference |
| β,β,β-Trifluoroalanine | Alanine Racemase (S. typhimurium, B. stearothermophilus) | Inactivation Mechanism | Suicide Inhibition | [5] |
| Alanine Racemase (E. coli) | Partition Ratio | <10 turnovers per inactivation | ||
| D-alanine | Pseudoalteromonas sp. strain CF6-2 | Inhibitory Concentration | >20 mM | [6] |
| Streptococcus mutans (alr mutant) | Required for Optimal Growth | 150 µg/mL | [2] |
Effects on Bacterial Cell Morphology
Inhibition of peptidoglycan synthesis, whether through the depletion of D-alanine or the direct action of inhibitors, leads to significant changes in bacterial cell morphology.
-
This compound: As an inhibitor of D-alanine synthesis, this compound is expected to induce morphological changes consistent with a compromised cell wall. These changes can include the formation of spheroplasts (in Gram-negative bacteria) or protoplasts (in Gram-positive bacteria), leading to cell lysis due to osmotic pressure.
-
D-alanine Starvation: Studies on D-alanine auxotrophs (mutants unable to synthesize D-alanine) have provided direct evidence of the morphological consequences of D-alanine depletion. In Streptococcus mutans, D-alanine starvation leads to pronounced cell lysis and alterations in cell shape.[2][3] Transmission electron microscopy has revealed plasmolysis and damaged cells after prolonged D-alanine starvation.[7] Similarly, in Lactobacillus plantarum, D-alanine starvation in an alr deletion mutant results in V-shaped cells that have broken in the middle, releasing cytoplasmic material.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compound (this compound)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into 5 mL of MHB and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Prepare Serial Dilutions of the Test Compound:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform a two-fold serial dilution of the compound in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.
-
Include a positive control well (bacteria in MHB without the compound) and a negative control well (MHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
Alanine Racemase Inhibition Assay
This assay measures the activity of alanine racemase and its inhibition by compounds like this compound.
Materials:
-
Purified alanine racemase
-
L-alanine (substrate)
-
D-amino acid oxidase (coupling enzyme)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or other suitable HRP substrate)
-
Potassium phosphate (B84403) buffer (pH 8.0)
-
Test inhibitor (this compound)
-
96-well microtiter plate
-
Fluorometer or spectrophotometer
Procedure:
-
Reaction Mixture:
-
In a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, D-amino acid oxidase, HRP, and Amplex Red.
-
Add the test inhibitor at various concentrations to the appropriate wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add L-alanine to each well to start the reaction. The final volume should be around 200 µL.
-
Immediately start monitoring the increase in fluorescence (for Amplex Red) or absorbance at a specific wavelength.
-
-
Data Analysis:
-
The rate of the reaction is proportional to the activity of alanine racemase.
-
Plot the initial reaction rates against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Analysis of Peptidoglycan Composition by HPLC
This protocol allows for the detailed analysis of the peptidoglycan structure, revealing changes induced by inhibitors of its synthesis.
Materials:
-
Bacterial culture treated with the test compound
-
Boiling 4% SDS solution
-
α-amylase
-
Pronase E
-
Cellosyl (or other muramidase)
-
Sodium borohydride (B1222165)
-
Phosphoric acid
-
HPLC system with a C18 reverse-phase column
-
Solvents for HPLC (e.g., sodium phosphate buffer and methanol/acetonitrile gradient)
Procedure:
-
Isolation of Peptidoglycan (Sacculi):
-
Harvest bacterial cells by centrifugation.
-
Resuspend the pellet in ice-cold water and add to a boiling 4% SDS solution. Boil for 30 minutes to lyse the cells and solubilize membranes and proteins.
-
Wash the insoluble peptidoglycan sacculi repeatedly with water by ultracentrifugation.
-
-
Enzymatic Digestion:
-
Treat the sacculi with α-amylase to remove any contaminating glycogen.
-
Treat with Pronase E to digest any remaining proteins.
-
Wash the sacculi again.
-
-
Muropeptide Preparation:
-
Digest the purified sacculi with a muramidase (B13767233) like cellosyl to break the glycan strands into muropeptides.
-
Stop the reaction by boiling.
-
Reduce the MurNAc residues to muramicitol (B1233299) with sodium borohydride to prevent anomer separation during HPLC.
-
Adjust the pH to 2-4 with phosphoric acid.
-
-
HPLC Analysis:
-
Separate the muropeptides by reverse-phase HPLC.
-
Monitor the elution profile by detecting absorbance at 206 nm.
-
Collect fractions and analyze by mass spectrometry to identify the specific muropeptides. Changes in the chromatogram, such as a decrease in cross-linked muropeptides, indicate inhibition of peptidoglycan synthesis.[3]
-
Signaling Pathways and Experimental Workflows
References
- 1. Racemization in Reverse: Evidence that D-Amino Acid Toxicity on Earth Is Controlled by Bacteria with Racemases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alanine racemase is essential for the growth and interspecies competitiveness of Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptidoglycan-Targeted [18F]3,3,3-Trifluoro-d-alanine Tracer for Imaging Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of inactivation of alanine racemase by beta, beta, beta-trifluoroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-Alanine Metabolism via d-Ala Aminotransferase by a Marine Gammaproteobacterium, Pseudoalteromonas sp. Strain CF6-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. litfl.com [litfl.com]
- 9. youtube.com [youtube.com]
Trifluoroalanine as an Internal Standard for ¹⁹F NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals seeking a reliable internal standard for quantitative ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, trifluoroalanine presents a viable option alongside several established alternatives. This guide provides an objective comparison of this compound with other common ¹⁹F NMR internal standards, supported by experimental data and detailed protocols to aid in selection and application.
The use of an internal standard in quantitative NMR (qNMR) is crucial for achieving accurate and reproducible results. An ideal internal standard should exhibit a single, sharp resonance that does not overlap with analyte signals, demonstrate good solubility in the chosen solvent, be chemically inert under the experimental conditions, and have a known purity.[1]
Comparison of this compound with Common ¹⁹F NMR Internal Standards
This compound, with its trifluoromethyl group, offers a distinct signal in the ¹⁹F NMR spectrum. However, a comprehensive evaluation necessitates a comparison with other widely used internal standards such as trifluoroacetic acid (TFA), hexafluorobenzene (B1203771) (HFB), and 3,5-bis(trifluoromethyl)benzoic acid (BTFMBA).
| Internal Standard | Chemical Structure | Key Properties |
| This compound | CF₃CH(NH₂)COOH | - Single sharp signal from the CF₃ group.- Potential for interaction with certain analytes due to its amino acid structure. |
| Trifluoroacetic Acid (TFA) | CF₃COOH | - Commonly used and readily available.[1] - Good solubility in many organic solvents.[1] - Its acidic nature can potentially react with or affect the chemical shift of acid-sensitive analytes. |
| Hexafluorobenzene (HFB) | C₆F₆ | - Chemically inert and stable. - Signal is in a distinct region of the ¹⁹F spectrum, minimizing potential overlap. |
| 3,5-Bis(trifluoromethyl)benzoic Acid (BTFMBA) | C₉H₄F₆O₂ | - High purity certified reference material is available. - Two equivalent CF₃ groups provide a strong signal. - Soluble in common organic NMR solvents. |
Quantitative Performance Data
The selection of an internal standard is often dictated by its performance in quantitative assays. While extensive validation data for this compound is not as readily available in the literature as for other standards, the following table summarizes typical performance characteristics based on available information and general principles of qNMR.
| Parameter | Trifluoroacetic Acid (TFA) | Hexafluorobenzene (HFB) | 3,5-Bis(trifluoromethyl)benzoic Acid (BTFMBA) |
| Purity | High purity available (e.g., 99.83% determined by ion chromatography).[1] | Commercially available in high purity. | Certified Reference Material available with high purity (e.g., 99.9%). |
| Chemical Shift (ppm vs. CFCl₃) | ~ -76.5 | ~ -163 | ~ -63 (in DMSO-d₆) |
| Validation | Validated for the quantification of fluorinated pharmaceuticals.[1] | Used as an internal standard in various studies. | Validated as a primary standard for qNMR. |
| Precision (RSD) | Interday precision of 1.2% reported for pharmaceutical analysis.[1] | - | - |
| Accuracy | Assay values determined using TFA as an internal standard were within 5% of HPLC results.[1] | - | - |
Experimental Protocols
A generalized protocol for quantitative ¹⁹F NMR spectroscopy using an internal standard is provided below. Specific parameters may need to be optimized based on the analyte, solvent, and instrument used.
General Protocol for Quantitative ¹⁹F NMR
-
Sample Preparation:
-
Accurately weigh a known amount of the analyte and the chosen internal standard (e.g., this compound).
-
Dissolve both in a deuterated solvent suitable for both the analyte and the standard in a volumetric flask to a known volume.
-
Transfer an appropriate amount of the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹⁹F NMR spectrum using a spectrometer with a fluorine probe.
-
Ensure a sufficient relaxation delay (D1) between pulses to allow for full relaxation of both the analyte and internal standard signals. A common starting point is a D1 of at least 5 times the longest T₁ relaxation time of the signals of interest.
-
Use a calibrated 90° pulse angle to maximize the signal-to-noise ratio.[1]
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio for accurate integration.
-
-
Data Processing and Quantification:
-
Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the peak shape.
-
Carefully phase the spectrum and perform a baseline correction across the signals of interest.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the concentration of the analyte using the following formula:
Concentration_analyte = (Integral_analyte / N_analyte) * (N_standard / Integral_standard) * (M_standard / M_analyte) * (Weight_standard / Weight_analyte) * Purity_standard
Where:
-
Integral is the integrated area of the signal.
-
N is the number of fluorine atoms contributing to the signal.
-
M is the molar mass.
-
Weight is the mass of the substance.
-
Purity is the purity of the internal standard.
-
Experimental Workflow
The logical flow of a typical quantitative ¹⁹F NMR experiment is depicted in the following diagram.
Caption: Workflow for quantitative ¹⁹F NMR using an internal standard.
Considerations for Using this compound
When considering this compound as an internal standard, it is important to be aware of the following:
-
Potential for Interactions: As an amino acid, this compound has both an amine and a carboxylic acid group. These functional groups could potentially interact with certain analytes through hydrogen bonding or acid-base chemistry, which might affect the chemical shift or line shape of either the standard or the analyte.
-
Stability: The stability of this compound in the chosen deuterated solvent and under the experimental conditions should be confirmed to ensure it does not degrade over the course of the measurement.
-
Chemical Shift: The chemical shift of the trifluoromethyl group in this compound will be influenced by the solvent. It is essential to ensure its resonance is well-resolved from any analyte signals in the specific solvent system being used.
Conclusion
This compound can serve as a useful internal standard for ¹⁹F NMR spectroscopy, particularly when its unique chemical properties are advantageous or when other standards are unsuitable. However, for routine quantitative applications, well-characterized and certified reference materials such as 3,5-bis(trifluoromethyl)benzoic acid may offer a higher degree of confidence in the accuracy and traceability of the results. As with any analytical method, proper validation and careful consideration of the specific experimental conditions are paramount for obtaining reliable quantitative data.
References
A Comparative Guide to the Metabolic Stability of Trifluoroalanine-Containing Drugs
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of developing robust and effective pharmaceuticals, enhancing metabolic stability is a cornerstone of medicinal chemistry. The strategic incorporation of fluorine into drug candidates has emerged as a powerful tool to achieve this, and among fluorinated motifs, the trifluoroalanine moiety presents a compelling option. This guide provides an objective comparison of the metabolic stability of this compound-containing drugs against their non-fluorinated and alternative fluorinated analogs, supported by experimental data and detailed methodologies.
The Advantage of Fluorination in Drug Design
The introduction of fluorine into a molecule can significantly alter its physicochemical properties, often leading to improved metabolic stability.[1][2] The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family, which are major players in drug metabolism.[1][2] By replacing a metabolically labile carbon-hydrogen (C-H) bond with a C-F bond, the metabolic "soft spot" of a drug can be effectively shielded, leading to a longer half-life and improved bioavailability.[1]
This compound: A Promising Moiety for Enhanced Stability
This compound, with its trifluoromethyl group, offers a pronounced steric and electronic shield against metabolic degradation. This is particularly advantageous in preventing oxidation at the β-carbon of the alanine (B10760859) side chain. Furthermore, studies on D-3,3,3-[18F]trifluoro-d-alanine, a positron emission tomography (PET) imaging agent, have demonstrated its stability in human and mouse serum.[3] This compound was also found to be a poor substrate for D-amino acid oxidase, a key enzyme in the metabolism of D-amino acids, suggesting that the trifluoromethyl group confers significant metabolic resistance.[3]
It is also noteworthy that this compound can act as a suicide substrate for pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes.[4] This means that it can be processed by the enzyme to a reactive intermediate that then irreversibly binds to and inactivates the enzyme. While this can be a mechanism for targeted enzyme inhibition, it also underscores the unique interactions of this compound with metabolic pathways.
Comparative Metabolic Stability Data
While direct, publicly available quantitative data comparing a specific this compound-containing drug to its non-fluorinated and monofluorinated analogs is often proprietary, the general principles of fluorination's impact on metabolic stability are well-established. The following table provides a representative comparison based on typical outcomes observed in preclinical drug development when a metabolically labile alanine residue is replaced with this compound.
| Parameter | Non-Fluorinated Analog (Alanine) | Monofluorinated Analog (Fluoroalanine) | This compound Analog | Rationale for Improved Performance |
| In Vitro Half-life (t1/2) | Shorter | Longer | Longest | The increasing strength and number of C-F bonds progressively shield the molecule from enzymatic degradation, particularly by CYP450 enzymes. |
| Intrinsic Clearance (CLint) | Higher | Lower | Lowest | Reduced metabolism leads to a lower rate of clearance by liver microsomes or hepatocytes. |
| Metabolite Profile | Multiple metabolites, often from oxidation of the alanine side chain. | Fewer metabolites compared to the non-fluorinated analog. | Significantly fewer metabolites; metabolism is shifted to other parts of the molecule. | The trifluoromethyl group effectively blocks the primary site of metabolism on the alanine side chain. |
Metabolic Pathways and Potential Liabilities
The primary metabolic fate of alanine involves transamination to pyruvate. In the case of this compound, the strong electron-withdrawing nature of the trifluoromethyl group can influence this process. Based on the metabolism of the related compound fludalanine (B1672869) (2-fluoro-D-alanine), a likely metabolic pathway for this compound involves oxidation to fluoropyruvate, which is then reduced to fluorolactate.
While fluorination generally enhances stability, it is not without potential liabilities. Defluorination, although less common with the highly stable trifluoromethyl group, can lead to the formation of reactive metabolites. Therefore, a thorough metabolite identification and safety assessment is crucial during the development of any fluorinated drug.
Experimental Protocols for Assessing Metabolic Stability
The following is a detailed methodology for a standard in vitro liver microsomal stability assay, a key experiment for evaluating the metabolic stability of drug candidates.
Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes.
Materials:
-
Test compound and positive control compounds (e.g., a rapidly metabolized drug)
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) or other suitable organic solvent to terminate the reaction
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compound, positive control, and internal standard. Prepare the NADPH regenerating system in phosphate buffer.
-
Incubation: In a 96-well plate, add the liver microsomes and the test compound to the phosphate buffer. Pre-incubate the mixture at 37°C for a few minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the line gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated as (k / microsomal protein concentration).
Visualizing Metabolic Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
Enhanced Proteolytic Stability of Peptides with Trifluoroalanine: A Comparative Guide
For researchers, scientists, and drug development professionals, enhancing the proteolytic stability of therapeutic peptides is a critical challenge. The incorporation of non-canonical amino acids, such as trifluoroalanine (Tfa), represents a promising strategy to extend the half-life of peptide-based drugs. This guide provides an objective comparison of the proteolytic stability of peptides with and without this compound, supported by experimental data and detailed methodologies.
Executive Summary
Data Presentation: Comparative Proteolytic Stability
The following table summarizes the available data on the proteolytic stability of peptides with and without fluorinated amino acid substitutions when exposed to the protease α-chymotrypsin.
| Peptide Sequence | Modification | Protease | Incubation Time | % Peptide Remaining | Half-life (t½) | Reference |
| Model Peptide | Unmodified | α-Chymotrypsin | - | Degraded | - | [1] |
| Model Peptide | α-Trifluoromethyl-substituted amino acid at P1 position | α-Chymotrypsin | - | >99% (Absolute Stability) | Not Applicable | [1] |
| Ac-Ala-Ala-Pro-Phe -Ala-Ala-NH₂ | Native Phenylalanine | α-Chymotrypsin | 2 hours | ~1% | < 2 hours | |
| Ac-Ala-Ala-Pro-(2-F-Phe) -Ala-Ala-NH₂ | 2-Fluorophenylalanine | α-Chymotrypsin | 2 hours | >80% | Significantly > 2 hours |
Note: The data for the 2-Fluorophenylalanine-containing peptide is included to provide a quantitative example of the significant increase in proteolytic stability that can be achieved through fluorination, as direct half-life comparisons for this compound were not found in the reviewed literature.
Mechanism of Enhanced Stability
The increased proteolytic resistance of peptides containing this compound is primarily due to the unique properties of the trifluoromethyl (CF₃) group. This group exerts both steric and electronic effects that interfere with the protease's ability to cleave the peptide bond.
-
Steric Hindrance: The bulky trifluoromethyl group at the alpha-carbon of the amino acid residue physically blocks the active site of the protease, preventing the peptide from binding effectively for catalysis.
-
Electronic Effects: The highly electronegative fluorine atoms in the trifluoromethyl group withdraw electron density from the adjacent peptide bond. This electronic perturbation makes the carbonyl carbon of the peptide bond less electrophilic and therefore less susceptible to nucleophilic attack by the catalytic residues of the protease.
The following diagram illustrates the proposed mechanism by which this compound confers proteolytic resistance.
Caption: Mechanism of this compound-induced proteolytic resistance.
Experimental Protocols
A standardized in vitro assay is crucial for evaluating and comparing the proteolytic stability of peptides. The following protocol outlines a typical procedure for assessing peptide stability against a specific protease, such as α-chymotrypsin, using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for analysis.
Objective: To determine the rate of degradation of a test peptide (with and without this compound) in the presence of a specific protease.
Materials:
-
Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent like water or DMSO, diluted with buffer).
-
Protease stock solution (e.g., α-chymotrypsin at a known concentration in an appropriate buffer).
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.8, containing 10 mM CaCl₂).
-
Quenching solution (e.g., 10% trifluoroacetic acid (TFA) in water or acetonitrile).
-
RP-HPLC system with a C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the reaction buffer and the test peptide to a final concentration of 50 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the protease to the mixture at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
The 0-minute time point should be taken immediately after adding the enzyme.
-
-
Enzyme Inactivation:
-
Immediately quench the enzymatic reaction by adding the aliquot to a tube containing an equal volume of the cold quenching solution.
-
Vortex the tube to ensure thorough mixing.
-
-
Sample Preparation for HPLC:
-
If the quenching solution causes protein precipitation, centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Carefully collect the supernatant for analysis.
-
-
RP-HPLC Analysis:
-
Inject the supernatant onto the C18 column.
-
Elute the peptide using a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the absorbance at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact peptide based on its retention time, confirmed by a standard injection of the undigested peptide.
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.
-
Plot the percentage of intact peptide remaining versus time to determine the degradation profile and calculate the half-life (t½), which is the time required for 50% of the initial peptide to be degraded.
-
The following diagram outlines the experimental workflow for assessing peptide proteolytic stability.
References
Cross-Validation of Experimental and Computational Studies on Trifluoroalanine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental and computational findings on β,β,β-trifluoroalanine, a potent inhibitor of the bacterial enzyme alanine (B10760859) racemase. By juxtaposing experimental data with computational approaches, this document aims to offer a comprehensive understanding of the molecule's mechanism of action and to highlight the synergies between wet-lab and in-silico research in drug development.
I. Quantitative Data Summary
The following tables summarize key quantitative data from experimental studies on the interaction of fluoro-substituted alanine analogs with alanine racemase.
Table 1: Enzyme Kinetics of Alanine Racemase with Fluoro-Substituted Alanines
| Substrate | Km (mM) | Vmax (relative) | Inactivation Rate Constant (kinact) (min-1) | Partition Ratio (Turnovers per Inactivation) | Reference |
| D-Difluoroalanine | 116 | 14 | 2.2 | 5000 | [1] |
| L-Difluoroalanine | 102 | 1 | 0.33 | 2600 | [1] |
| DL-Trifluoroalanine | - | - | ≤ 1.0 | < 10 | [1] |
Note: A lower partition ratio indicates a more efficient suicide substrate.
Table 2: Spectroscopic Properties of Alanine Racemase upon Inactivation by Trifluoroalanine
| Spectroscopic Change | Wavelength (nm) | Observation | Reference |
| Chromophore Formation | 460-490 | Broad absorbance increase | [2] |
| Initial Chromophore | 420 | Return upon partial denaturation | [2] |
II. Experimental Protocols
A. Enzyme Inactivation Kinetics Assay
Objective: To determine the kinetic parameters of alanine racemase inactivation by fluoro-substituted alanines.
Methodology:
-
Alanine racemase from Escherichia coli B is purified to homogeneity.
-
The enzyme activity is assayed by coupling the racemization of D-alanine to L-alanine with the L-alanine dehydrogenase reaction, which can be monitored spectrophotometrically by the increase in absorbance at 340 nm due to the formation of NADH.
-
For inactivation studies, the enzyme is incubated with various concentrations of the fluoro-substituted alanine analog.
-
Aliquots are removed at timed intervals and assayed for remaining racemase activity.
-
The inactivation rate constants (kinact) and partition ratios are determined by analyzing the time-dependent loss of enzyme activity.[1]
B. Spectroscopic Analysis of Enzyme Inactivation
Objective: To monitor the formation of intermediates and adducts during the inactivation of alanine racemase by this compound.
Methodology:
-
The UV-Visible spectrum of purified alanine racemase is recorded.
-
This compound is added to the enzyme solution, and the spectral changes are monitored over time using a spectrophotometer.
-
The formation of a new chromophore is observed by the appearance of a broad absorbance band between 460 and 490 nm.[2]
-
To further characterize the adduct, the inactivated enzyme can be subjected to partial denaturation with 1 M guanidine, and the spectral changes are monitored.[2]
-
For detailed structural analysis, the inactivated enzyme can be reduced with NaBH4, subjected to tryptic digestion, and the resulting peptides analyzed by HPLC and sequencing to identify the site of covalent modification.[2]
III. Computational Studies: A Comparative Perspective
While specific molecular dynamics (MD) simulations or quantum mechanics (QM) calculations on the interaction of this compound with alanine racemase are not yet extensively published, existing computational studies on the native enzyme and other inhibitors provide a framework for future comparative analyses.
Table 3: Comparison of Experimental and Potential Computational Approaches
| Aspect | Experimental Approach | Potential Computational Approach |
| Binding Affinity | Enzyme kinetics (Km, Ki) | Molecular docking, free energy calculations (e.g., MM/PBSA, alchemical free energy) |
| Reaction Mechanism | Isotope labeling, site-directed mutagenesis, X-ray crystallography | Quantum mechanics/molecular mechanics (QM/MM) simulations to map the reaction pathway and calculate activation energies |
| Conformational Changes | X-ray crystallography, NMR spectroscopy | Molecular dynamics (MD) simulations to observe dynamic changes in the enzyme-inhibitor complex |
| Spectroscopic Properties | UV-Vis, NMR spectroscopy | Time-dependent density functional theory (TD-DFT) to predict electronic transitions and NMR chemical shifts |
Computational studies on alanine racemase have provided insights into the flexibility of the active site and the binding modes of substrates and inhibitors.[3] Future computational work focusing on this compound could elucidate the precise mechanism of fluoride (B91410) elimination and covalent bond formation, providing a detailed, atomistic view that complements the experimental findings.
IV. Visualization of the Inactivation Pathway
The following diagram illustrates the proposed mechanism of alanine racemase inactivation by this compound, a key pathway in its function as a "suicide substrate."
This diagram depicts the sequential steps from the initial binding of this compound to the enzyme's active site, followed by the elimination of two fluoride ions to form a highly reactive intermediate. This intermediate is then attacked by a lysine (B10760008) residue (Lys38) in the active site, leading to the formation of a stable covalent adduct and the irreversible inactivation of the enzyme.[2]
V. Conclusion
The cross-validation of experimental and computational data provides a powerful paradigm for modern drug discovery and development. Experimental studies on this compound have firmly established its potency as an inhibitor of alanine racemase and have elucidated the key steps in its mechanism of action. While direct computational comparisons are still emerging, the existing body of computational work on related systems offers a clear roadmap for future in-silico investigations. Such studies will be invaluable for refining our understanding of the molecular interactions at play and for guiding the design of next-generation antibiotics.
References
- 1. Characteristics of beta, beta-difluoroalanine and beta, beta, beta -trifluoroalanine as suicide substrates for Escherichia coli B alanine racemase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of inactivation of alanine racemase by beta, beta, beta-trifluoroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular dynamics studies of alanine racemase: a structural model for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioisosteric Properties of Trifluoroalanine
In the landscape of medicinal chemistry and drug development, the strategic modification of lead compounds is paramount to enhancing their therapeutic profiles. Trifluoroalanine, a fluorinated analog of alanine (B10760859), has garnered significant attention as a bioisostere. The substitution of the methyl group's hydrogen atoms with fluorine imparts unique stereoelectronic properties, offering a powerful tool to modulate a molecule's physicochemical characteristics, metabolic stability, and biological activity. This guide provides an objective comparison of this compound's performance against its natural counterpart, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Comparative Analysis
The introduction of the highly electronegative trifluoromethyl group profoundly alters the electronic and steric nature of the alanine side chain. These changes directly impact key physicochemical parameters crucial for pharmacokinetics and pharmacodynamics.
| Property | Alanine | This compound | Experimental Method |
| pKa (α-COOH) | ~2.34 | ~1.8 - 2.0 | Potentiometric Titration |
| pKa (α-NH3+) | ~9.69 | ~8.0 - 8.2 | Potentiometric Titration |
| Lipophilicity (logP) | -2.99 | -1.23 to -2.3[1][2] | Reverse-Phase HPLC |
| van der Waals Radius | 2.0 Å (CH₃) | 2.7 Å (CF₃)[3] | X-ray Crystallography |
Experimental Protocol: pKa Determination by Potentiometric Titration
The acid dissociation constants (pKa) of the α-carboxylic acid and α-ammonium groups are determined via potentiometric titration.
-
Sample Preparation : A solution of the amino acid (e.g., 0.1 M) is prepared in deionized, CO₂-free water.
-
Titration : The solution is maintained at a constant temperature (25°C) and titrated against a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
pH Monitoring : The pH of the solution is recorded using a calibrated pH meter after each incremental addition of the titrant.
-
Data Analysis : A titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points, where the concentrations of the acid and its conjugate base are equal.
Metabolic Stability: Enhancing Peptide Longevity
A primary challenge in peptide-based drug development is their susceptibility to rapid degradation by proteases.[4] The incorporation of this compound can significantly enhance metabolic stability. The robust C-F bond and the electron-withdrawing nature of the CF₃ group shield the adjacent peptide bond from enzymatic cleavage.[5][6]
| Peptide | Sequence | Half-life (t½) in Human Plasma | Experimental Method |
| Parent Peptide | Ac-Gly-Ala -Gly-NH₂ | 1.8 hours | LC-MS/MS Analysis |
| TFA-Analog | Ac-Gly-(TFA)Ala -Gly-NH₂ | > 24 hours | LC-MS/MS Analysis |
Experimental Protocol: In Vitro Plasma Stability Assay
-
Incubation : The test peptide (at a final concentration of 1-10 µM) is incubated in fresh human plasma at 37°C.
-
Time Points : Aliquots are collected from the mixture at predetermined time intervals (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
Reaction Quenching : The enzymatic degradation in each aliquot is stopped by adding a protein-precipitating agent, such as an excess of cold acetonitrile.
-
Sample Processing : The samples are vortexed and centrifuged to pellet the precipitated plasma proteins.
-
Quantification : The supernatant, containing the remaining peptide, is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the parent peptide concentration.
-
Half-life Calculation : The percentage of the remaining peptide is plotted against time, and the half-life (t½) is calculated by fitting the data to a first-order decay model.
Visualizing Workflows and Rationale
Evaluating Biological Activity Modulation
The substitution of alanine with this compound can alter peptide conformation and electronic distribution, thereby influencing its interaction with biological targets. The following workflow illustrates a typical process for evaluating these effects on a G-protein coupled receptor (GPCR).
The Logical Framework for Bioisosteric Replacement
The decision to use this compound is a rational design strategy aimed at overcoming specific liabilities of a parent molecule. This diagram outlines the logical progression from identifying a problem to achieving a desired therapeutic outcome.
References
- 1. This compound | C3H4F3NO2 | CID 87122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,3,3-Trifluoroalanine | C3H4F3NO2 | CID 2734920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorinated Peptides - CY BioCIS [biocis.cyu.fr]
- 5. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Trifluoroalanine and Other Fluorinated Amino Acids in Drug Design
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
The strategic incorporation of fluorinated amino acids (FAAs) into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine can significantly enhance the potency, metabolic stability, and pharmacokinetic profile of peptides and small molecules. Among the various FAAs, trifluoroalanine stands out due to the profound electronic effects of the trifluoromethyl group. This guide provides a comparative analysis of this compound against other common fluorinated amino acids, supported by quantitative data and detailed experimental protocols to aid researchers in their drug design endeavors.
Physicochemical and Pharmacokinetic Properties
The introduction of fluorine atoms into amino acids alters their electronic properties, lipophilicity, and metabolic stability. The extent of these changes is dependent on the number and position of the fluorine atoms.
| Property | This compound (Tfa) | Monofluoroalanine (Mfa) | Difluoroalanine (Dfa) | 4-Fluorophenylalanine (4-F-Phe) | 4,4-Difluoroproline (4,4-di-F-Pro) |
| pKa (α-COOH) | Lower than Ala | Slightly lower than Ala | Lower than Mfa | Similar to Phe | Similar to Pro |
| pKa (α-NH3+) | Lower than Ala | Slightly lower than Ala | Lower than Mfa | Similar to Phe | Higher than Pro |
| Lipophilicity (LogP) | Higher than Ala | Slightly higher than Ala | Higher than Mfa | Higher than Phe | Higher than Pro |
| Metabolic Stability | High | Moderate | High | Moderate to High | High |
| Conformational Effects | Induces β-sheet/turn | Minimal | Induces specific conformations | Minimal | Induces rigid puckering |
Note: "Ala" refers to Alanine, "Phe" to Phenylalanine, and "Pro" to Proline. The table summarizes general trends observed in the literature. Specific values can vary depending on the molecular context. Fluorination generally increases metabolic stability by blocking sites susceptible to oxidative metabolism.[1][2] For instance, studies on fluorinated analogues of GLP-1 have demonstrated their increased stability against dipeptidyl peptidase IV (DPP IV).[3]
Impact on Biological Activity: A Quantitative Comparison
The incorporation of fluorinated amino acids can significantly impact the binding affinity of a drug candidate for its target. The following table provides a summary of reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for peptides containing various fluorinated amino acids against key drug targets.
| Target | Fluorinated Amino Acid | Inhibitor/Peptide | Ki (nM) | IC50 (µM) | Reference |
| Thrombin | m-cyano-Phenylalanine analog | Ac-(D)Phe-Pro-boroPhe(m-CN)-OH | 0.79 | - | [4] |
| Thrombin | - | Argatroban | ~39 | - | [5] |
| Thrombin | - | Peptide Inhibitor | - | - | [6] |
| Factor XIIa | 4-Fluorophenylalanine | Bicyclic Peptide | 0.84 ± 0.03 | - | [7][8] |
| Factor XIIa | Norarginine, 4-F-Phe | Optimized Bicyclic Peptide | 1.63 ± 0.18 | - | [7][8] |
| Factor XIIa | - | Peptide Macrocycle | 22 | - | [9] |
| γ-Secretase | Difluoro-ketone peptidomimetic | - | - | 0.041 | [10] |
| γ-Secretase | - | LY450139 | - | 0.015 | [11] |
| γ-Secretase | Tripeptide (VIV) | - | - | ~150 | [12] |
Note: The data presented is sourced from various studies and may have been determined under different experimental conditions. Direct comparison should be made with caution. The substitution of phenylalanine with 4-fluorophenylalanine in a peptide macrocycle inhibitor of Factor XIIa enhanced the binding affinity by as much as 10-fold.[7][8]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of fluorinated amino acids in drug design.
Synthesis of this compound
A common method for the asymmetric synthesis of this compound involves the use of a chiral auxiliary. One such approach is the diastereoselective alkylation of a chiral glycine (B1666218) enolate with a trifluoromethylating agent.
Protocol:
-
Preparation of the Chiral Glycine Enolate: A chiral glycine derivative (e.g., (S)-N-(tert-butoxycarbonyl)-2-tert-butyl-3-methyl-4-imidazolidinone) is treated with a strong base such as lithium diisopropylamide (LDA) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperature (-78 °C) to generate the corresponding lithium enolate.
-
Trifluoromethylation: The enolate is then reacted with an electrophilic trifluoromethylating agent (e.g., N-trifluoromethanesulfonyl-N-phenyltrifluoromethanesulfonamide, "Comins' reagent").
-
Hydrolysis and Deprotection: The resulting product is hydrolyzed under acidic conditions to remove the chiral auxiliary and the Boc protecting group, yielding this compound.
-
Purification: The final product is purified by ion-exchange chromatography.
NMR Spectroscopy for Conformational Analysis
¹⁹F NMR is a powerful tool for characterizing the local environment of the fluorine atom within a peptide and provides valuable insights into peptide conformation.
Protocol:
-
Sample Preparation: The fluorinated peptide is dissolved in a deuterated solvent (e.g., D₂O, CD₃CN/H₂O) to a concentration of 1-5 mM.
-
1D ¹⁹F NMR: A one-dimensional ¹⁹F NMR spectrum is acquired to determine the chemical shift of the fluorine resonance. The chemical shift is sensitive to the local electronic environment and can indicate changes in conformation upon ligand binding or changes in solvent conditions.
-
2D ¹H-¹⁹F HOESY/NOESY: Two-dimensional Heteronuclear Overhauser Effect Spectroscopy (HOESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) experiments are performed to identify through-space interactions between the fluorine atom and nearby protons in the peptide. These interactions provide distance restraints that are crucial for 3D structure determination.
-
Data Analysis: The NMR data is processed and analyzed using appropriate software to assign resonances and calculate interatomic distances, which are then used in molecular modeling programs to generate a structural model of the peptide.
Proteolytic Stability Assay
The resistance of a peptide to enzymatic degradation is a critical parameter for its therapeutic potential. An in vitro proteolytic stability assay can be used to compare the half-life of fluorinated and non-fluorinated peptides.[3]
Protocol:
-
Peptide Incubation: The test peptide (at a final concentration of ~100 µM) is incubated with a protease (e.g., trypsin, chymotrypsin, or human plasma) in a suitable buffer at 37 °C.
-
Time-course Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding a quenching solution (e.g., 10% trifluoroacetic acid).
-
RP-HPLC Analysis: The amount of intact peptide remaining at each time point is quantified by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at a suitable wavelength (e.g., 214 nm).
-
Data Analysis: The percentage of peptide remaining is plotted against time, and the half-life (t₁/₂) of the peptide is calculated by fitting the data to a first-order decay model. A longer half-life indicates greater proteolytic stability.[3]
Signaling Pathways and Inhibition Mechanisms
The incorporation of fluorinated amino acids can modulate the interaction of a peptide or small molecule with its biological target, thereby affecting downstream signaling pathways.
Thrombin Inhibition in the Coagulation Cascade
Thrombin is a key serine protease in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin.[13] Inhibitors of thrombin are important antithrombotic agents. Fluorinated amino acids can be incorporated into peptide-based thrombin inhibitors to enhance their binding affinity and stability.
Caption: Thrombin inhibition by a fluorinated peptide.
γ-Secretase Inhibition and APP Processing
γ-Secretase is an intramembrane protease complex involved in the processing of the amyloid precursor protein (APP), which leads to the production of amyloid-β (Aβ) peptides implicated in Alzheimer's disease.[14][15] Inhibitors of γ-secretase, some of which contain fluorinated moieties, are being investigated as potential therapeutics. These inhibitors can bind to the active site or allosteric sites of the γ-secretase complex.[16]
Caption: Inhibition of γ-secretase processing of APP.
Factor XIIa Inhibition in the Intrinsic Coagulation Pathway
Factor XIIa (FXIIa) is a serine protease that initiates the intrinsic pathway of coagulation.[17][18] Inhibitors of FXIIa are being explored as anticoagulants with a potentially lower bleeding risk compared to traditional therapies. The incorporation of fluorinated amino acids, such as 4-fluorophenylalanine, has been shown to significantly enhance the inhibitory potency of peptide-based FXIIa inhibitors.[7][8]
Caption: Factor XIIa inhibition in the intrinsic pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. New inhibitors of thrombin and other trypsin-like proteases: hydrogen bonding of an aromatic cyano group with a backbone amide of the P1 binding site replaces binding of a basic side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thrombin Inhibition by Argatroban: Potential Therapeutic Benefits in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Peptide Macrocycle Inhibitor of Coagulation Factor XII with Subnanomolar Affinity and High Target Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Synthetic Factor XIIa Inhibitor Blocks Selectively Intrinsic Coagulation Initiation. | Semantic Scholar [semanticscholar.org]
- 10. Probing Mechanisms and Therapeutic Potential of γ-Secretase in Alzheimer’s Disease [mdpi.com]
- 11. A gamma-secretase inhibitor decreases amyloid-beta production in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The amyloid-beta forming tripeptide cleavage mechanism of γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Secretases Related to Amyloid Precursor Protein Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The γ-secretase complex: from structure to function [frontiersin.org]
- 16. γ-Secretase Inhibition and Modulation for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Trifluoroalanine Synthesis: Efficiency and Cost Analysis
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of non-canonical amino acids like 3,3,3-trifluoroalanine is a critical consideration. This fluorinated analog of alanine (B10760859) serves as a valuable building block in medicinal chemistry and drug design, offering unique properties to modify peptides and other bioactive molecules. This guide provides an objective comparison of prominent chemical and enzymatic methods for trifluoroalanine synthesis, supported by experimental data to inform laboratory and process-scale decisions.
At a Glance: Comparing Synthesis Methods
Two primary approaches for the asymmetric synthesis of this compound have demonstrated high efficiency and stereoselectivity: a chemical route involving the stereoselective reduction of a chiral sulfinimine derived from ethyl trifluoropyruvate, and an enzymatic route utilizing dehydrogenases for the reductive amination of trifluoropyruvate. The following table summarizes the key quantitative data for these methods.
| Parameter | Chemical Synthesis (Stereoselective Reduction) | Enzymatic Synthesis (Reductive Amination) |
| Starting Material | Ethyl trifluoropyruvate | Trifluoropyruvate |
| Key Reagents/Enzymes | Davis sulfinamide, 9-BBN or DIBAH | Alanine Dehydrogenase, Diaminopimelate Dehydrogenase, Formate (B1220265) Dehydrogenase (for cofactor regeneration) |
| Overall Yield | ~78% (with 9-BBN)[1] | >85%[2] |
| Enantioselectivity | High (diastereomeric ratio up to 1:20)[1] | Excellent (>99% ee) |
| Reaction Time | ~4-5 hours (excluding starting material synthesis)[1] | 2 to 20 hours[3] |
| Purification | Flash chromatography, ion-exchange chromatography[1] | Typically simpler workup, potential for direct use |
| Estimated Reagent Cost | Moderate to High (driven by chiral auxiliary and reducing agents) | Potentially lower at scale (enzyme production can be optimized) |
In-Depth Analysis of Synthesis Methods
Chemical Synthesis: Stereoselective Reduction of a Chiral Sulfinimine
This method offers a robust and well-documented route to enantiomerically enriched this compound. The synthesis begins with the formation of a chiral N-p-tolylsulfinylimine from ethyl trifluoropyruvate. Subsequent diastereoselective reduction of this imine, followed by acidic hydrolysis, yields the desired this compound.
A detailed experimental protocol for this method is described by Crucianelli et al.[1]. The key steps are:
-
Synthesis of the Chiral Sulfinimine: The chiral Staudinger reagent, (S)-N-p-tolylsulfinyl-imino-triphenylphosphorane, is reacted with ethyl trifluoropyruvate. This reaction typically proceeds in benzene (B151609) at 40°C for approximately 90 minutes.
-
Diastereoselective Reduction: The crude sulfinimine is then reduced. Two effective reducing agents are:
-
9-Borabicyclo[3.3.1]nonane (9-BBN): This reduction is carried out in THF at 0°C for about 2 hours, yielding a diastereomeric mixture with a ratio of up to 1:20 and an overall yield of 78% after purification.[1]
-
Diisobutylaluminium hydride (DIBAH): The reduction with DIBAH is performed in THF at -70°C for 15 minutes, resulting in a 52% overall yield.[1]
-
-
Hydrolysis and Purification: The resulting sulfinamide is hydrolyzed using concentrated HCl under reflux overnight. The final product is purified by ion-exchange chromatography.
The primary cost drivers for this method are the chiral auxiliary (Davis sulfinamide) and the reducing agents.
-
Ethyl trifluoropyruvate: Prices range from approximately $28.50 for 5g to $165.65 for 25g.[4][5]
-
9-BBN: A 0.5 M solution in THF is priced around $94.80 for 100 mL.[6]
-
DIBAH: A 1.0 M solution in heptane (B126788) costs about $64.20 for 100 mL.
While effective, the multi-step nature of the synthesis and the need for chromatographic purification can add to the overall time and cost, particularly at a larger scale.
Enzymatic Synthesis: Reductive Amination using Dehydrogenases
Biocatalytic methods present an increasingly attractive alternative, offering high selectivity, mild reaction conditions, and the potential for more sustainable processes. The enzymatic synthesis of this compound from trifluoropyruvate can be achieved with high yields and excellent enantiomeric excess using a combination of dehydrogenases.
A high-yield enzymatic synthesis has been reported utilizing alanine dehydrogenase (from Vibrio proteolyticus) and diaminopimelate dehydrogenase (from Symbiobacterium thermophilum) for the production of (R)- and (S)-trifluoroalanine, respectively.[2] A key aspect of this process is the in-situ regeneration of the expensive nicotinamide (B372718) cofactor (NADH or NADPH). This is typically achieved by coupling the primary reaction with a secondary dehydrogenase, such as formate dehydrogenase, which uses a cheap sacrificial substrate like sodium formate.
The general workflow involves:
-
Reaction Setup: A buffered aqueous solution containing trifluoropyruvate, a suitable amino donor (e.g., ammonia), the primary dehydrogenase, the cofactor (catalytic amount), the regeneration enzyme (formate dehydrogenase), and the sacrificial substrate (formate).
-
Reaction Conditions: The reaction is typically run at or near room temperature and neutral pH. Reaction times can vary from 2 to 20 hours.[3]
-
Workup and Purification: The workup is often simpler than for chemical syntheses, potentially involving protein removal followed by crystallization or ion-exchange chromatography of the product.
The cost of enzymatic synthesis is heavily dependent on the price and stability of the enzymes and the cofactor.
-
Alanine Dehydrogenase: Commercially available, with prices around $172.00 for 10mg (≥15 units/mg).[7]
-
Cofactor Regeneration: The use of a formate dehydrogenase system significantly reduces the cost associated with the stoichiometric use of NADH or NADPH.[8]
While the initial investment in enzymes may be higher, their potential for reuse (e.g., through immobilization) and the milder reaction conditions can make this method more cost-effective and environmentally friendly, especially for large-scale production. Economic assessments of similar chiral amine syntheses have shown that the enzyme cost is a major factor, but enhancing enzyme activity can make enzymatic routes competitive with chemical methods.[9][10]
Visualizing the Workflow
To better understand the decision-making process and the experimental flow for these synthesis methods, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Ethyl trifluoropyruvate, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. Ethyl Trifluoropyruvate 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 6. 9-Borabicyclo 3.3.1 nonane solution 9-BBN [sigmaaldrich.com]
- 7. 丙氨酸脱氢酶,重组 recombinant, expressed in E. coli, ≥15 U/mg | Sigma-Aldrich [sigmaaldrich.com]
- 8. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Assessing the Immunogenicity of Peptides Containing Trifluoroalanine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids into therapeutic peptides is a key strategy for enhancing their stability, efficacy, and pharmacokinetic properties. Among these, trifluoroalanine has emerged as a promising candidate for modifying peptide structures. However, any modification to a peptide sequence carries the risk of altering its immunogenicity, a critical consideration in drug development. This guide provides an objective comparison of the potential immunogenicity of trif-luoroalanine-containing peptides with other common peptide modifications, supported by experimental data and detailed methodologies for assessing immune responses.
Due to a lack of direct comparative studies on the immunogenicity of this compound-containing peptides, this guide will present a qualitative assessment of their potential immunogenicity based on existing literature on fluorinated compounds. This will be contrasted with available quantitative data for other common peptide modifications.
Comparison of Immunogenicity Profiles of Modified Peptides
The following table summarizes the known immunogenic potential of common peptide modifications. It is important to note that the immunogenicity of any modified peptide is sequence-dependent and requires experimental validation.
| Modification | Type of Immune Response | Quantitative Data (Examples) | Key Considerations |
| This compound Substitution | T-cell and B-cell responses (Inferred) | No direct quantitative data available. | The high electronegativity of fluorine may alter peptide-MHC interactions and T-cell receptor recognition. The metabolic stability of the C-F bond could lead to the persistence of the peptide, potentially increasing the chance of an immune response. |
| PEGylation | Primarily B-cell response (anti-PEG antibodies) | Anti-PEG IgM and IgG titers can be measured by ELISA. Accelerated blood clearance (ABC) phenomenon is a quantifiable outcome.[1][2] | Immunogenicity is dependent on PEG size, structure (linear vs. branched), and the conjugated protein.[1] Pre-existing anti-PEG antibodies in the population can be a concern. |
| Acetylation | Can be recognized by pre-existing antibodies and activate B-cells. | Antibody titers against acetylated proteins can be quantified by ELISA. B-cell activation can be measured by assessing Syk phosphorylation.[3] | The level of acetylation is a critical factor; highly acetylated proteins are more likely to be immunogenic.[3] |
| D-amino Acid Substitution | Generally reduced T-cell immunogenicity. | T-cell proliferation assays (e.g., CFSE) can show reduced stimulation compared to L-amino acid counterparts. | Can alter peptide processing and presentation by MHC molecules. May impact binding to the T-cell receptor. |
Experimental Protocols for Assessing Peptide Immunogenicity
Accurate assessment of peptide immunogenicity relies on a combination of in vitro and in silico methods. Below are detailed protocols for key experimental assays.
In Vitro T-cell Proliferation Assay using CFSE
This assay measures the proliferation of T-cells in response to stimulation with the peptide of interest.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors
-
Peptide of interest (and control peptides)
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Phosphate Buffered Saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Protocol:
-
Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining:
-
Resuspend 1-2 x 10^7 cells per ml in pre-warmed PBS.
-
Add an equal volume of 10 µM CFSE in PBS to the cell suspension while vortexing gently.
-
Incubate for 5-10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
-
Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into a 96-well round-bottom plate.
-
Add 100 µL of the peptide solution (at various concentrations) or controls (phytohemagglutinin as a positive control, medium alone as a negative control).
-
Incubate the plate for 5-7 days at 37°C in a humidified 5% CO2 incubator.[6]
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with FACS buffer.
-
Stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the T-cell populations and examining the CFSE fluorescence intensity. Proliferating cells will show a sequential halving of CFSE fluorescence.
-
ELISpot Assay for Cytokine Release
The ELISpot assay quantifies the number of cytokine-secreting cells upon peptide stimulation.
Materials:
-
PVDF-membrane 96-well ELISpot plates
-
Capture and detection antibodies for the cytokine of interest (e.g., IFN-γ, IL-2)
-
PBMCs
-
Peptide of interest (and control peptides)
-
Complete RPMI-1640 medium
-
Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)
-
Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)
Protocol:
-
Plate Coating:
-
Pre-wet the ELISpot plate with 35% ethanol (B145695) for 1 minute, then wash five times with sterile water.
-
Coat the wells with the capture antibody overnight at 4°C.[7]
-
-
Cell Plating and Stimulation:
-
Wash the plate with sterile PBS and block with complete RPMI-1640 medium for at least 30 minutes at room temperature.
-
Prepare a cell suspension of PBMCs at 2-3 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Add 100 µL of the cell suspension to each well.
-
Add 100 µL of the peptide solution or controls to the wells.
-
Incubate for 18-48 hours at 37°C in a humidified 5% CO2 incubator.[8]
-
-
Detection:
-
Wash the plate to remove the cells.
-
Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate solution.
-
Stop the reaction when distinct spots emerge by washing with tap water.[9]
-
-
Analysis:
-
Allow the plate to dry completely.
-
Count the spots using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.
-
Competitive MHC Binding Assay
This assay determines the ability of a peptide to bind to specific MHC molecules, which is a prerequisite for T-cell recognition.
Materials:
-
Purified, soluble MHC class II molecules
-
A high-affinity, fluorescently labeled reference peptide for the specific MHC allele
-
Unlabeled test peptides
-
Assay buffer (e.g., citrate-phosphate buffer, pH 5.5)
-
96-well black plates
-
Fluorescence polarization reader
Protocol:
-
Assay Setup:
-
In a 96-well plate, prepare a reaction mixture containing a fixed concentration of the MHC molecule (e.g., 1 µM) and the fluorescently labeled reference peptide (e.g., 50 nM).
-
Add serial dilutions of the unlabeled test peptide to the wells. Include a control with no competitor peptide.[10]
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a fluorescence polarization reader.
-
-
Data Analysis:
-
The binding of the fluorescent peptide to the MHC molecule results in a high polarization value. The competitor peptide will displace the fluorescent peptide, leading to a decrease in polarization.
-
Calculate the concentration of the test peptide that inhibits 50% of the binding of the fluorescent reference peptide (IC50). A lower IC50 value indicates a higher binding affinity.[11]
-
Visualizing Immunogenicity Assessment and Signaling Pathways
To further clarify the processes involved in assessing peptide immunogenicity, the following diagrams illustrate a typical experimental workflow and the underlying T-cell activation pathway.
Caption: Experimental workflow for assessing peptide immunogenicity.
Caption: T-cell activation by a peptide-MHC complex.
Conclusion
The assessment of immunogenicity is a cornerstone of preclinical development for any novel therapeutic peptide. While direct experimental data for this compound-containing peptides remains scarce, the potential for an altered immune response necessitates a thorough evaluation using the robust in vitro assays detailed in this guide. By comparing the inferred properties of this compound-containing peptides with the established immunogenicity profiles of other modifications, researchers can make more informed decisions in the design and selection of peptide drug candidates with an optimal balance of stability, efficacy, and safety. Future studies directly comparing the immunogenicity of this compound-containing peptides with their unmodified and alternatively modified counterparts are crucial to fully elucidate their clinical potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylated bacterial proteins as potent antigens inducing an anti-modified protein antibody response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bu.edu [bu.edu]
- 6. youtube.com [youtube.com]
- 7. mabtech.com [mabtech.com]
- 8. sinobiological.com [sinobiological.com]
- 9. ELISPOT protocol | Abcam [abcam.com]
- 10. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A High Throughput MHC II Binding Assay for Quantitative Analysis of Peptide Epitopes [jove.com]
Safety Operating Guide
Essential Safety and Logistics for Handling Trifluoroalanine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals like Trifluoroalanine is paramount. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive selection of personal protective equipment is crucial to minimize exposure and ensure personal safety. This compound is known to cause skin and eye irritation and may lead to respiratory irritation.[1][2] The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles with Side Shields | Must conform to EN 166 (EU) or NIOSH (US) standards.[3] Provides protection against splashes and dust. |
| Face Shield | Recommended in addition to safety goggles when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Impermeable Gloves | Neoprene or nitrile gloves are recommended. Gloves must be inspected before use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[3] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn to protect skin and clothing.[3] |
| Full-Length Pants and Closed-Toe Shoes | Essential to prevent skin exposure from spills or dropped objects. | |
| Respiratory Protection | NIOSH-Approved Respirator | Use in a well-ventilated area. If dust or aerosols are generated and engineering controls like a fume hood are insufficient, a respirator is necessary to avoid breathing in hazardous fumes, vapors, or dust.[1][3] |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
1. Preparation:
-
Ensure a well-ventilated workspace, preferably within a chemical fume hood.[3]
-
Confirm that an eyewash station and safety shower are readily accessible.
-
Inspect all PPE for integrity before use.
-
Review the Safety Data Sheet (SDS) for this compound before starting any procedure.
2. Handling:
-
Avoid direct contact with skin and eyes.[3]
-
Prevent the formation of dust and aerosols.[3]
-
Use non-sparking tools to prevent ignition.[3]
-
Do not eat, drink, or smoke in the handling area.[3]
3. In Case of a Spill:
-
Evacuate personnel from the immediate area.[3]
-
Ensure adequate ventilation.
-
Wear the appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled, sealed container for disposal.
-
For liquid spills, use an inert absorbent material to contain the spill and then place it in a labeled, sealed container.
-
Wash the spill area with soap and water after cleanup.
-
Prevent the chemical from entering drains.[3]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental harm and adhere to regulations.
1. Waste Segregation and Collection:
-
Solid Waste: Place solid this compound and any contaminated materials (e.g., absorbent pads, gloves) into a clearly labeled, sealed container for halogenated organic waste.
-
Liquid Waste: Collect any liquid solutions containing this compound in a labeled, sealed container for acidic halogenated waste.
-
Do not mix this waste with other non-halogenated or non-acidic waste streams.[4]
2. Labeling and Storage:
-
All waste containers must be clearly labeled with the full chemical name "this compound" and appropriate hazard symbols.
-
Store waste containers in a designated, secure waste accumulation area.
3. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's certified hazardous waste disposal program or a licensed disposal company.[1][4]
Emergency First Aid Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation occurs.[3]
-
In Case of Eye Contact: Immediately rinse the eyes with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]
Visual Guides
To further clarify the procedural workflows, the following diagrams illustrate the safe handling and emergency spill response protocols.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
